D-Hexamannuronic acid
Description
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Properties
Molecular Formula |
C36H50O37 |
|---|---|
Molecular Weight |
1074.8 g/mol |
IUPAC Name |
(2S,3S,4S,5S,6R)-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C36H50O37/c37-1-2(38)19(25(50)51)69-32(9(1)45)65-15-4(40)11(47)34(71-21(15)27(54)55)67-17-6(42)13(49)36(73-23(17)29(58)59)68-18-7(43)12(48)35(72-24(18)30(60)61)66-16-5(41)10(46)33(70-22(16)28(56)57)64-14-3(39)8(44)31(62)63-20(14)26(52)53/h1-24,31-49,62H,(H,50,51)(H,52,53)(H,54,55)(H,56,57)(H,58,59)(H,60,61)/t1-,2-,3+,4+,5+,6+,7+,8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,31+,32+,33+,34+,35+,36+/m0/s1 |
InChI Key |
SAJWPTZTWGBOFP-RZGQGPSHSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to D-Mannuronic Acid: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Mannuronic acid, a hexuronic acid derived from D-mannose, is a fundamental carbohydrate monomer with significant biological and commercial importance. It is a primary constituent of alginate, a polysaccharide abundant in the cell walls of brown algae (Phaeophyceae), and is also found in some bacterial capsular polysaccharides[1][2]. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of D-Mannuronic acid, with a focus on its role as a modulator of innate immune signaling pathways. Detailed experimental protocols for its synthesis, isolation, and characterization are also presented to support further research and development.
Chemical Structure and Identification
D-Mannuronic acid can exist in both a linear (aldehydo) form and a cyclic pyranose form, with the latter being the predominant structure.
Table 1: Chemical Identifiers for D-Mannuronic Acid
| Identifier | Value | Reference |
| IUPAC Name | (2S,3S,4S,5S)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid | [3] |
| (aldehydo-D-manno-hexuronic acid) | ||
| SMILES String | C(=O)--INVALID-LINK--O)O)O)O">C@HO | |
| InChI Key | AEMOLEFTQBMNLQ-VANFPWTGSA-N | [3] |
Physicochemical Properties
The physicochemical properties of D-Mannuronic acid are crucial for its biological function and application in various fields.
Table 2: Physicochemical Properties of D-Mannuronic Acid
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O₇ | [4] |
| Molecular Weight | 194.14 g/mol | [3][4][5] |
| pKa (Strongest Acidic) | ~3.21 | [4] |
| Solubility | Soluble in water (predicted: ~295.0 mg/mL) and DMSO. | [4][6] |
| Polar Surface Area | 127.45 Ų | [4] |
| Hydrogen Bond Donors | 5 | [4] |
| Hydrogen Bond Acceptors | 7 | [4] |
| LogP | -2.3 to -2.6 | [4] |
Biological Activity: Modulation of Toll-Like Receptor Signaling
Recent research has highlighted the role of β-D-mannuronic acid (often referred to as M2000 in research literature) as a novel non-steroidal anti-inflammatory drug (NSAID) with immunosuppressive properties[7][8]. Its mechanism of action involves the antagonism of Toll-like receptor 2 (TLR2) and Toll-like receptor 4 (TLR4), key pattern recognition receptors of the innate immune system.
Toll-Like Receptor 4 (TLR4) Signaling Pathway
TLR4 is renowned for its recognition of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. Upon activation, TLR4 initiates two distinct downstream signaling pathways: the MyD88-dependent pathway and the TRIF-dependent pathway[3][9][10]. β-D-mannuronic acid has been shown to inhibit the downstream signaling of TLR4[11].
Toll-Like Receptor 2 (TLR2) Signaling Pathway
TLR2 forms heterodimers with TLR1 or TLR6 to recognize a variety of microbial components, including lipoproteins and peptidoglycan. Its downstream signaling is primarily mediated through the MyD88-dependent pathway, leading to the activation of NF-κB and the production of pro-inflammatory cytokines. β-D-mannuronic acid has been demonstrated to inhibit this signaling cascade[11].
Experimental Protocols
Synthesis of D-Mannuronic Acid from D-Mannose
This protocol outlines a multi-step chemical synthesis of a protected form of D-mannuronic acid, 1,2,3,4-tetra-O-acetyl-β-D-mannuronic acid, from D-mannose[4].
Step 1: Synthesis of 1,2,3,4-tetra-O-acetyl-6-O-triphenylmethyl-β-D-mannopyranose
-
To a stirred solution of D-mannose (1.00 equivalent) in anhydrous pyridine, add trityl chloride (1.03 equivalents) under a nitrogen atmosphere.
-
Heat the reaction mixture to 50 °C and stir for 3 hours.
-
Cool the solution to room temperature and then place it in an ice bath.
-
Add acetic anhydride (B1165640) via a dropping funnel over 30 minutes.
-
Pour the reaction mixture onto ice and stir vigorously for 1.5 hours to precipitate the product.
-
Collect the white solid by filtration, wash with ice-cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization.
Step 2: Synthesis of 1,2,3,4-tetra-O-acetyl-β-D-mannopyranose
-
Dissolve the 6-O-tritylated, per-acetylated mannose derivative from Step 1 in a suitable solvent.
-
Add a 33% solution of HBr in acetic acid. A precipitate of trityl bromide should form almost immediately.
-
Halt the reaction promptly to prevent acyl migration.
-
Work up the reaction mixture to isolate the 1,2,3,4-tetra-O-acetyl-β-D-mannopyranose as a white solid.
Step 3: Synthesis of 1,2,3,4-tetra-O-acetyl-β-D-mannuronic acid
-
The primary alcohol at the C-6 position is oxidized to a carboxylic acid using a TEMPO-based oxidation.
-
Upon completion, perform an appropriate aqueous work-up to isolate the final product, 1,2,3,4-tetra-O-acetyl-β-D-mannuronic acid.
Isolation of D-Mannuronic Acid from Brown Seaweed
This protocol provides a general method for the extraction of alginate from brown seaweed, from which D-mannuronic acid can be obtained by hydrolysis[12][13].
-
Pre-treatment of Seaweed: Thoroughly wash the collected seaweed with fresh water to remove impurities. Dry the seaweed at 60°C to a constant weight and then mill it into a fine powder[12].
-
Acid Pre-treatment: Stir the seaweed powder in 0.1 M HCl at room temperature for approximately 30 minutes to convert insoluble alginate salts into alginic acid[12][13].
-
Alginate Extraction: After washing the acid-treated powder with deionized water, extract the alginate by stirring the biomass in a sodium carbonate solution[12].
-
Separation: Separate the viscous sodium alginate solution from the solid residue by centrifugation or filtration[12].
-
Precipitation: Precipitate the alginate from the solution by adding ethanol (B145695) or a calcium chloride solution[12].
-
Purification and Drying: Wash the precipitated alginate with ethanol and dry at 60°C[12].
-
Hydrolysis: Subject the purified alginate to controlled acid hydrolysis (e.g., with trifluoroacetic acid) to break it down into its constituent monosaccharides[14].
-
Chromatographic Purification: Isolate D-mannuronic acid from the hydrolysate using a combination of size-exclusion and anion-exchange chromatography[14].
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of D-Mannuronic acid[14].
Sample Preparation:
-
Dissolve 5-10 mg of the purified D-Mannuronic acid sample in approximately 0.5 mL of deuterium (B1214612) oxide (D₂O)[14].
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
For more detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed[14].
Expected ¹H NMR Chemical Shifts:
While specific chemical shifts can vary depending on the experimental conditions, the anomeric proton (H-1) of mannuronic acid residues typically resonates in the downfield region of the spectrum.
Expected ¹³C NMR Chemical Shifts:
The carbon spectrum will show six distinct signals corresponding to the six carbon atoms of the mannuronic acid ring. The carboxyl carbon (C-6) will appear in the most downfield region.
Conclusion
D-Mannuronic acid is a versatile and biologically active monosaccharide with significant potential in the fields of drug development and biomaterials. Its ability to modulate the innate immune response through the antagonism of TLR2 and TLR4 signaling pathways presents exciting opportunities for the development of novel anti-inflammatory and immunosuppressive therapies. The detailed chemical, physical, and biological data, along with the experimental protocols provided in this guide, serve as a valuable resource for researchers and scientists working to unlock the full therapeutic potential of this important carbohydrate.
References
- 1. Frontiers | Beyond MyD88 and TRIF Pathways in Toll-Like Receptor Signaling [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Toll-like receptor 4 - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. An Update on Toll-like Receptor 2, Its Function and Dimerization in Pro- and Anti-Inflammatory Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | MyD88-dependent signaling drives toll-like receptor-induced trained immunity in macrophages [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Direct Preparation of Alginate Oligosaccharides from Brown Algae by an Algae-Decomposing Alginate Lyase AlyP18 from the Marine Bacterium Pseudoalteromonas agarivorans A3 [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Toll-like receptor - Wikipedia [en.wikipedia.org]
- 11. Toll-like receptor downstream signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
The Bacterial Genesis of D-Hexamannuronic Acid: A Technical Guide to its Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Mannuronic acid, a crucial component of the exopolysaccharide alginate, plays a significant role in the pathophysiology of several bacterial species, notably Pseudomonas aeruginosa and Azotobacter vinelandii. Alginate contributes to biofilm formation, conferring protection against host immune responses and antimicrobial agents. Understanding the biosynthesis of its D-mannuronic acid precursor is therefore of paramount importance for the development of novel therapeutic strategies. This technical guide provides a comprehensive overview of the core biosynthetic pathway of D-mannuronic acid in bacteria, with a focus on the key enzymatic players and their regulation. We present a consolidation of quantitative data on enzyme kinetics and polymer production, detailed experimental protocols for the characterization of the biosynthetic enzymes, and visual representations of the metabolic and regulatory pathways to facilitate a deeper understanding of this critical bacterial process.
Introduction
Bacterial exopolysaccharides are key virulence factors and essential components of the biofilm matrix. Among these, alginate, a linear copolymer of β-D-mannuronic acid and its C5-epimer α-L-guluronic acid, is particularly prominent in mucoid strains of Pseudomonas aeruginosa associated with chronic infections, such as those in the lungs of cystic fibrosis patients. The biosynthesis of alginate begins with the formation of its precursor, D-mannuronic acid, which is first activated as a nucleotide sugar, GDP-D-mannuronic acid. This guide will delve into the fundamental biochemical steps that lead to the synthesis of D-mannuronic acid, the enzymes that catalyze these transformations, and the intricate regulatory networks that govern this pathway.
The Core Biosynthetic Pathway of D-Mannuronic Acid
The synthesis of GDP-D-mannuronic acid in bacteria, primarily elucidated in P. aeruginosa, commences from the central metabolite fructose-6-phosphate. The pathway involves a series of enzymatic conversions to generate the activated sugar nucleotide required for polymerization into polymannuronic acid.
The key enzymes involved in this pathway are:
-
AlgA : A bifunctional enzyme possessing both phosphomannose isomerase (PMI) and GDP-mannose pyrophosphorylase (GMP) activities.
-
AlgC : A phosphomannomutase (PMM) that also exhibits phosphoglucomutase (PGM) activity.
-
AlgD : A GDP-mannose dehydrogenase (GMD) that catalyzes the final and irreversible step in the formation of GDP-D-mannuronic acid.
The sequential reactions are as follows:
-
Isomerization: Fructose-6-phosphate is converted to mannose-6-phosphate (B13060355) by the PMI activity of AlgA .
-
Mutase Reaction: Mannose-6-phosphate is then isomerized to mannose-1-phosphate by AlgC .
-
Pyrophosphorylase Activity: Mannose-1-phosphate reacts with GTP to form GDP-mannose, a reaction catalyzed by the GMP activity of AlgA .
-
Dehydrogenation: Finally, GDP-mannose is oxidized to GDP-D-mannuronic acid by AlgD , utilizing NAD+ as a cofactor.
Following its synthesis, GDP-D-mannuronic acid is polymerized into polymannuronic acid at the inner membrane. This polymer is then secreted into the periplasm where it undergoes modifications, including epimerization of D-mannuronic acid residues to L-guluronic acid and O-acetylation.
Quantitative Data
Enzyme Kinetic Parameters
The following table summarizes the kinetic properties of the core biosynthetic enzymes from Pseudomonas aeruginosa.
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Optimal pH | Optimal Temperature (°C) |
| AlgA (PMI activity) | D-Mannose-6-phosphate | 3030[1] | 830[1] | Not Reported | Not Reported |
| AlgA (GMP activity) | D-Mannose-1-phosphate | 20.5[1] | 5680[1] | Not Reported | Not Reported |
| GTP | 29.5[1] | 5680[1] | |||
| GDP-D-mannose (reverse) | 14.2[1] | 5170[1] | |||
| AlgC (PMM activity) | Mannose-1-phosphate | 17[2] | Not Reported | Not Reported | Not Reported |
| AlgC (PGM activity) | Glucose-1-phosphate | 22[2] | Not Reported | ||
| AlgD (GMD) | GDP-D-mannose | 13 (high affinity site)[3] | Not Reported | 7.7[4] | 50[4] |
| 3000 (low affinity site)[3] | |||||
| NAD+ | 92 - 185[4] |
Alginate Production Yields
The production of alginate varies significantly depending on the bacterial species, strain, and cultivation conditions.
| Bacterial Strain | Cultivation System | Volumetric Alginate Production (g/L) | Specific Alginate Production (g alginate/g cells) | Reference |
| Azotobacter vinelandii | Batch (uncontrolled pH) | 0.98 | Not Reported | [2] |
| Azotobacter vinelandii | Batch (controlled pH) | 0.66 | 0.15 | [2] |
| Azotobacter vinelandii | Fed-batch (16-L STR) | 7 | 0.45 | [2] |
| Azotobacter vinelandii | Fed-batch (150-L STR) | 20 | 0.65 | [2] |
| Pseudomonas aeruginosa PGN5+mucE | Not specified | High | Not Reported | [5] |
| Pseudomonas alcaligenes YLS18 | Not specified | Not Reported | 0.0294 | [6] |
| Azotobacter vinelandii GG101 | Solid minimal medium | Not Reported | 14-fold increase vs. wild-type | [7] |
Experimental Protocols
Purification of Recombinant Biosynthetic Enzymes
This section provides generalized protocols for the purification of His-tagged AlgA, AlgC, and AlgD from E. coli.
4.1.1. Overexpression and Cell Lysis
-
Transform E. coli BL21(DE3) with an expression vector containing the gene of interest (e.g., pET vector with an N-terminal His6-tag).
-
Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C with shaking to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 12-16 hours.
-
Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, and 1 mg/mL lysozyme).
-
Incubate on ice for 30 minutes, then sonicate the cell suspension on ice until the lysate is no longer viscous.
-
Clarify the lysate by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C) to remove cell debris.
4.1.2. Affinity Chromatography
-
Equilibrate a Ni-NTA affinity column with wash buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Load the clarified lysate onto the column.
-
Wash the column extensively with wash buffer to remove unbound proteins.
-
Elute the His-tagged protein with elution buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Collect fractions and analyze for the presence of the purified protein by SDS-PAGE.
4.1.3. Further Purification (Optional) For higher purity, the eluted fractions can be pooled, concentrated, and further purified by size-exclusion chromatography using a column equilibrated with a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl).
Enzymatic Assays
4.2.1. Phosphomannose Isomerase (PMI) Assay (AlgA) This assay measures the conversion of mannose-6-phosphate to fructose-6-phosphate.
-
The reaction mixture (1 mL) contains 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 0.5 mM NADP+, 5 units of phosphoglucose (B3042753) isomerase, and 2 units of glucose-6-phosphate dehydrogenase.
-
Start the reaction by adding the purified AlgA enzyme.
-
Incubate at 37°C and monitor the increase in absorbance at 340 nm due to the reduction of NADP+.
4.2.2. GDP-Mannose Pyrophosphorylase (GMP) Assay (AlgA) This is a coupled spectrophotometric assay.
-
The reaction mixture (1 mL) contains 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM mannose-1-phosphate, 1 mM GTP, 1 mM NAD+, and an excess of purified GDP-mannose dehydrogenase (AlgD).
-
Initiate the reaction by adding the purified AlgA enzyme.
-
Incubate at 37°C and monitor the increase in absorbance at 340 nm, which is proportional to the formation of GDP-mannose and its subsequent oxidation by AlgD.
4.2.3. Phosphomannomutase (PMM) Assay (AlgC) This assay measures the conversion of mannose-1-phosphate to mannose-6-phosphate in a coupled reaction.
-
The reaction mixture (1 mL) contains 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 0.5 mM NADP+, 0.2 mM mannose-1-phosphate, 5 units of phosphoglucose isomerase, 2 units of glucose-6-phosphate dehydrogenase, and an excess of phosphomannose isomerase (can be purified AlgA).
-
Start the reaction by adding the purified AlgC enzyme.
-
Incubate at 37°C and monitor the increase in absorbance at 340 nm.
4.2.4. GDP-Mannose Dehydrogenase (GMD) Assay (AlgD) This is a direct spectrophotometric assay.
-
The reaction mixture (1 mL) contains 50 mM Tris-HCl (pH 7.7), 1 mM NAD+, and 0.5 mM GDP-mannose.
-
Initiate the reaction by adding the purified AlgD enzyme.
-
Incubate at 37°C and monitor the increase in absorbance at 340 nm due to the formation of NADH.[8][9]
Visualization of Pathways and Workflows
Biosynthetic Pathway of GDP-D-Mannuronic Acid
Caption: Core biosynthetic pathway of GDP-D-Mannuronic Acid in bacteria.
Experimental Workflow for Enzyme Purification and Assay
References
- 1. Purification and characterization of phosphomannose isomerase-guanosine diphospho-D-mannose pyrophosphorylase. A bifunctional enzyme in the alginate biosynthetic pathway of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sciensage.info [sciensage.info]
- 3. An assay for GDP-D-mannose-4,6-dehydratase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Generation of a highly attenuated strain of Pseudomonas aeruginosa for commercial production of alginate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Alginate synthesis in Azotobacter vinelandii is increased by reducing the intracellular production of ubiquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Biological Functions of D-Hexamannuronic Acid Derivatives for Researchers and Drug Development Professionals
Executive Summary: D-Hexamannuronic acid and its derivatives are emerging as a promising class of bioactive molecules with significant therapeutic potential, particularly in the realms of neuroprotection and immunomodulation. This technical guide synthesizes the current understanding of the biological functions of these compounds, with a focus on D-Mannuronic acid and its N-acetylated derivative, N-acetylneuraminic acid. Preclinical and clinical studies have demonstrated their efficacy in mitigating neuronal damage in models of Alzheimer's disease and modulating inflammatory responses in conditions such as rheumatoid arthritis. The primary mechanisms of action involve the inhibition of apoptotic pathways, reduction of oxidative stress, and regulation of key inflammatory signaling cascades. This document provides a comprehensive overview of the quantitative data from pivotal studies, detailed experimental methodologies, and visual representations of the key signaling pathways to support further research and drug development in this area.
Neuroprotective Functions of D-Mannuronic Acid Derivatives
D-Mannuronic acid and N-acetylneuraminic acid have shown considerable promise as neuroprotective agents, acting through distinct yet complementary mechanisms to combat the pathological processes underlying neurodegenerative diseases.
D-Mannuronic Acid: Counteracting Amyloid-Beta Induced Neurotoxicity
Preclinical studies have highlighted the ability of D-Mannuronic acid (often referred to as M2000 in research) to protect neurons from the toxic insults of amyloid-beta (Aβ), a key pathogenic factor in Alzheimer's disease. The neuroprotective effects are attributed to its anti-apoptotic and antioxidant properties.
Quantitative Data on Neuroprotective Effects:
| Parameter | Experimental Model | Treatment Group | Outcome | Reference |
| Behavioral Outcomes | Rat Model of Alzheimer's Disease (Aβ injection) | D-Mannuronic Acid (M2000) | Improved performance in Morris water maze (reduced escape latency and distance traveled). | [1] |
| Apoptosis Markers | Rat Model of Alzheimer's Disease (Aβ injection) | D-Mannuronic Acid (M2000) | Normalized levels of pro-caspase-3 and reduced Bax/Bcl-2 ratio and p53 levels. | [1][2] |
| Oxidative Stress Markers | Rat Model of Alzheimer's Disease (Aβ injection) | D-Mannuronic Acid (M2000) | Reduced levels of malondialdehyde (MDA) and superoxide (B77818) dismutase (SOD). | [1] |
| Amyloid Plaque | Rat Model of Alzheimer's Disease (Aβ injection) | D-Mannuronic Acid (M2000) | Significant inhibition of amyloid plaque production. | [1] |
Signaling Pathway: Inhibition of Aβ-Induced Apoptosis
D-Mannuronic acid appears to interfere with the Aβ-induced apoptotic cascade. Aβ is known to activate the c-Jun N-terminal kinase (JNK) pathway, leading to the transcriptional activation of pro-apoptotic genes like Fas ligand (FasL). The binding of FasL to its receptor, Fas, initiates a caspase cascade, culminating in cell death. D-Mannuronic acid is hypothesized to modulate this pathway, thereby preventing neuronal apoptosis.[3][4][5]
N-acetylneuraminic Acid: Modulation of Microglial Activation
N-acetylneuraminic acid (sialic acid) plays a crucial role in modulating neuroinflammation by interacting with microglial cells, the resident immune cells of the central nervous system. Microbial neuraminidases can activate microglia through Toll-like receptor 2 (TLR2) and TLR4, triggering a pro-inflammatory response.[6] N-acetylneuraminic acid can influence this signaling.
Signaling Pathway: Microglial Activation via TLR4
The activation of TLR4 by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS) initiates a downstream signaling cascade involving the adaptor protein MyD88. This leads to the activation of nuclear factor-kappa B (NF-κB), a key transcription factor for pro-inflammatory cytokines such as IL-1β and TNF-α.[6][7][8]
Anti-inflammatory and Immunomodulatory Functions
β-D-mannuronic acid (M2000) has demonstrated significant anti-inflammatory and immunosuppressive properties, particularly in the context of rheumatoid arthritis (RA). Clinical trials have shown its ability to modulate the adaptive immune response by influencing the balance of T helper cell subsets.
Quantitative Data on Anti-inflammatory Effects in Rheumatoid Arthritis:
| Parameter | Clinical Trial Phase | Treatment Group | Outcome | Reference |
| ACR20 Response | Phase I/II | β-D-mannuronic acid (M2000) + Conventional Therapy | 74% of patients achieved ACR20 response vs. 16% in the control group. | [9] |
| ACR20 Response | Phase III | β-D-mannuronic acid (M2000) | Significant reduction in ACR20 compared to placebo and conventional groups. | [10] |
| Gene Expression | 12 RA Patients | β-D-mannuronic acid (M2000) | Significant decrease in IL-17 and RORγt levels; significant increase in IL-4 and GATA3 levels. | [4][11] |
| Gene Expression | 12 RA Patients | β-D-mannuronic acid (M2000) | Significant decrease in miR-155 and NF-κB gene expression; significant increase in SOCS1 and SHIP1 expression. | [12][13] |
Signaling Pathway: Modulation of Th17/Treg Balance
β-D-mannuronic acid appears to exert its immunomodulatory effects by shifting the balance between pro-inflammatory T helper 17 (Th17) cells and anti-inflammatory regulatory T cells (Tregs). It has been shown to decrease the expression of RORγt, the master transcription factor for Th17 cells, and IL-17, their signature cytokine. Conversely, it increases the expression of GATA3, the master transcription factor for Th2 cells, and IL-4. This suggests a skewing of the immune response towards a less inflammatory phenotype.[11][14][15]
Experimental Protocols
In Vivo Model of Alzheimer's Disease in Rats
Objective: To induce an Alzheimer's-like pathology in rats for the evaluation of neuroprotective compounds.
Workflow:
Detailed Methodology:
-
Induction of Alzheimer's-like Pathology:
-
Drug Administration:
-
D-Mannuronic acid (M2000) is administered orally, typically via gavage, at a specified dose (e.g., 25 mg/kg/day).[19]
-
-
Behavioral Assessment (Morris Water Maze):
-
The apparatus is a circular pool filled with opaque water containing a hidden platform.
-
Rats are trained over several days to find the platform from different starting positions.
-
Parameters measured include escape latency (time to find the platform) and path length.[11]
-
Biochemical Analysis:
-
At the end of the experiment, animals are euthanized, and brain tissue (hippocampus) is collected.
-
Western Blotting: Used to quantify the protein levels of apoptosis markers such as Bax, Bcl-2, pro-caspase-3, and p53.[22][23][24][25][26]
-
ELISA: Can be used to measure levels of oxidative stress markers like MDA.
-
Real-Time PCR for Gene Expression Analysis in Rheumatoid Arthritis Patients
Objective: To quantify the mRNA expression levels of key cytokines and transcription factors in peripheral blood mononuclear cells (PBMCs) from RA patients.
Workflow:
Detailed Methodology:
-
Sample Collection and PBMC Isolation:
-
Whole blood is collected from RA patients.
-
PBMCs are isolated using Ficoll-Paque density gradient centrifugation.
-
-
RNA Extraction and cDNA Synthesis:
-
Total RNA is extracted from PBMCs using a suitable kit.
-
First-strand cDNA is synthesized from the extracted RNA using a reverse transcription kit.
-
-
Real-Time PCR:
-
Quantitative PCR is performed using a SYBR Green-based master mix and specific primers for the target genes (IL-17, RORγt, IL-4, GATA3) and a housekeeping gene (e.g., β-actin or GAPDH) for normalization.[27][28][29][30]
-
Primer Sequences (Human):
-
IL-17A: Fwd: 5'-CGGACTGTGATGGTCAACCTGA-3', Rev: 5'-GCACTTTGCCTCCCAGATCACA-3'[28]
-
RORγt: Fwd: 5'-AGGATGAGATTGCCCTCTACAC-3', Rev: 5'-AGATGATGATGGAAAGCCAGTT-3'[30]
-
IL-4: Fwd: 5'-TCTCACCTCCCAACTGCT-3', Rev: 5'-GACTCGTCATACTCCTGCT-3'
-
GATA3: Fwd: 5'-GAAGGCATCCAGACCCGAAAC-3', Rev: 5'-ACCCATGGCGGTGACCATGC-3'[30]
-
-
The relative gene expression is calculated using the 2-ΔΔCt method.
-
MTT Assay for Neuronal Cell Viability
Objective: To assess the viability of neuronal cells in culture following treatment with this compound derivatives and/or neurotoxic agents.
Detailed Methodology:
-
Cell Culture:
-
Neuronal cells (e.g., primary cortical neurons or SH-SY5Y neuroblastoma cells) are seeded in a 96-well plate.
-
-
Treatment:
-
Cells are treated with the desired concentrations of this compound derivatives and/or a neurotoxic agent (e.g., amyloid-beta).
-
-
MTT Incubation:
-
Formazan (B1609692) Solubilization:
-
The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.[6]
-
-
Absorbance Measurement:
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
-
References
- 1. Chemicals used for the induction of Alzheimer’s disease-like cognitive dysfunctions in rodents | Biomedical Research and Therapy [bmrat.org]
- 2. hspublishing.org [hspublishing.org]
- 3. Analysis of Learning and Memory Ability in an Alzheimer's Disease Mouse Model using the Morris Water Maze [jove.com]
- 4. Effects of β-d-mannuronic acid, as a novel non-steroidal anti-inflammatory medication within immunosuppressive properties, on IL17, RORγt, IL4 and GATA3 gene expressions in rheumatoid arthritis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Withdrawal of Survival Factors Results in Activation of the JNK Pathway in Neuronal Cells Leading to Fas Ligand Induction and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assay Service - Creative Biolabs [neuros.creative-biolabs.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. noldus.com [noldus.com]
- 12. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immunopharmacological effect of β-d-mannuronic acid (M2000), as a new immunosuppressive drug, on gene expression of miR-155 and its target molecules (SOCS1, SHIP1) in a clinical trial on rheumatoid arthritis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Balance of Th17 versus Treg Cells in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metabolism Controls the Balance of Th17/T-Regulatory Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Substances administered for the induction of Alzheimer's disease in rats | Research, Society and Development [rsdjournal.org]
- 17. researchgate.net [researchgate.net]
- 18. Inducing Agents for Alzheimer’s Disease in Animal Models [xiahepublishing.com]
- 19. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. news-medical.net [news-medical.net]
- 21. cyagen.com [cyagen.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Item - Western blotting analysis for RASSF3, p53, Bax, Bcl-2, and caspase-3. - Public Library of Science - Figshare [plos.figshare.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Human IL17 Signaling Primer Library [realtimeprimers.com]
- 28. origene.com [origene.com]
- 29. Item - Specific primers used in real-time PCR analysis. - figshare - Figshare [figshare.com]
- 30. Item - Primer sequences for quantitative real-time PCR. - Public Library of Science - Figshare [plos.figshare.com]
The Unveiling of a Bioactive Oligosaccharide: A Technical Guide to the Discovery and History of D-Hexamannuronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Hexamannuronic acid, a hexamer of β-D-mannuronic acid, is an alginate oligosaccharide with significant potential in biomedical research. Derived from the cell walls of marine brown algae and certain bacteria, this molecule is a constituent of the larger polysaccharide, alginic acid.[1][2] Its discovery and history are intrinsically linked to the broader exploration of alginate chemistry and structure. This technical guide provides an in-depth look at the historical milestones, key experimental methodologies, and the evolving understanding of this compound and its parent polymer.
I. A Historical Perspective: From Algin to Oligosaccharide
The journey to identifying specific oligosaccharides like this compound began with the discovery of its source polymer, alginic acid. The timeline below outlines the pivotal moments in this scientific endeavor.
The Discovery of Alginic Acid
In the 1880s, British chemist E. C. C. Stanford first isolated a new substance from brown seaweed, which he named "algin."[3][4] His patented extraction process involved soaking the seaweed in a dilute acid or water, followed by treatment with an alkaline solution like sodium carbonate to create soluble sodium alginate, which was then precipitated.[3][5] Stanford initially posited that algin contained nitrogen, a finding that was later corrected by Krefting in the late 1890s, who prepared a purified, nitrogen-free version of alginic acid and attributed the nitrogen in Stanford's samples to protein impurities.[5]
Unraveling the Monomeric Composition
The early 20th century saw concerted efforts to determine the chemical structure of this novel polysaccharide.
-
1929-1930: The First Proposed Structure: Nelson and Cretcher were the first to propose a definitive structure for alginic acid.[5] Through acid hydrolysis, they observed the release of carbon dioxide and the formation of pentoses, which they identified via osazone formation. Their experiments led them to conclude that alginic acid was a polymer composed primarily of D-mannuronic acid residues. At the time, they excluded the possibility of other uronic acids like L-guluronic acid, as it had not yet been discovered in nature.[5]
-
1939: Confirmation of the Linkage: Sir Edmund Hirst and his colleagues further solidified the proposed structure through methylation analysis. Their work demonstrated that the D-mannuronic acid residues were linked together by β-1,4 glycosidic bonds.[5]
-
1955: The Discovery of a Second Monomer: A significant breakthrough occurred when Fischer and Darfel, using the technique of paper chromatography, discovered that alginic acid was not a simple homopolymer.[5] They identified L-guluronic acid as a second major constituent. Furthermore, they observed that the ratio of D-mannuronic acid to L-guluronic acid varied depending on the species of brown algae from which the alginate was extracted.[5]
From Polymer to Specific Oligomers: The Emergence of this compound
With the understanding that alginate is a copolymer of D-mannuronic acid and L-guluronic acid, subsequent research focused on the arrangement of these monomers. It was discovered that alginate consists of homopolymeric blocks of consecutive D-mannuronic acid residues (M-blocks) and L-guluronic acid residues (G-blocks), as well as regions of alternating monomers (MG-blocks).[3]
The existence of this compound is a direct consequence of the presence of these M-blocks. The ability to isolate and characterize specific oligomers like the hexamer was made possible by the development of more advanced analytical techniques, including enzymatic hydrolysis and sophisticated chromatographic methods. While a singular "discovery" paper for this compound is not apparent in the historical record, its identification is a product of the detailed structural elucidation of alginate.
II. Quantitative Data
The study of alginates has generated a wealth of quantitative data. The following tables summarize some key parameters related to the source and composition of these polysaccharides.
| Seaweed Species | Alginate Yield (% of dry weight) | M/G Ratio | Reference |
| Ascophyllum nodosum | 22–30% | Varies | [6] |
| Laminaria digitata | 25–44% | Varies | [6] |
| Sargassum | Varies | 0.8 to 1.5 | [1] |
| Laminaria | Varies | 2.26 | [1] |
Table 1: Alginate Yield and Monomer Ratios in Various Brown Algae Species.
| Property | Value | Reference |
| Molecular Weight Range | 10,000 – 600,000 g/mol | [3] |
| Molar Mass (D-Mannuronic Acid) | 194.14 g/mol | [7] |
| Density | 1.601 g/cm³ | [3] |
| pKa | 1.5–3.5 | [3] |
Table 2: Physical and Chemical Properties of Alginic Acid.
III. Key Experimental Protocols
The characterization of alginic acid and the subsequent isolation of this compound have relied on a variety of experimental techniques. Below are detailed methodologies for some of the foundational and modern procedures.
Stanford's Original Alginate Extraction (circa 1881)
This protocol is based on the initial patent for the extraction of algin.
-
Objective: To extract crude alginic acid from brown seaweed.
-
Methodology:
-
Freshly harvested brown seaweed (e.g., Laminaria) is washed to remove impurities.
-
The seaweed is soaked in cold, dilute hydrochloric acid for 24 hours to remove soluble salts and other contaminants.
-
The acid-treated seaweed is then washed thoroughly with water.
-
The washed seaweed is digested with a solution of sodium carbonate at a low heat for several hours, causing the alginic acid to dissolve as sodium alginate.
-
The resulting viscous solution is filtered to remove the remaining seaweed pulp.
-
The filtrate, containing sodium alginate, is then acidified with a mineral acid (e.g., sulfuric or hydrochloric acid) to precipitate the insoluble alginic acid.
-
The precipitated alginic acid is collected, washed, and dried.
-
Acid Hydrolysis for Monomer Analysis
This method is used to break down the alginate polymer into its constituent uronic acid monomers for subsequent analysis.
-
Objective: To hydrolyze alginate into D-mannuronic acid and L-guluronic acid.
-
Methodology:
-
A known quantity of purified alginate is suspended in 2 M trifluoroacetic acid (TFA).
-
The suspension is heated in a sealed tube at 120°C for 90 minutes.[1]
-
After heating, the sample is cooled, and the TFA is removed by evaporation under a stream of nitrogen.
-
The resulting hydrolysate, containing a mixture of D-mannuronic and L-guluronic acids, is then ready for chromatographic analysis.
-
Chromatographic Separation of Uronic Acids
Paper chromatography was the original method used to separate D-mannuronic and L-guluronic acids. Modern methods like High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) offer higher resolution and sensitivity.
-
Objective: To separate and quantify the monomeric composition of hydrolyzed alginate.
-
Methodology (HPAEC-PAD):
-
The dried hydrolysate from the acid hydrolysis step is redissolved in deionized water.
-
The sample is injected onto an anion-exchange column (e.g., CarboPac PA1).
-
The monomers are eluted using a sodium acetate (B1210297) gradient in a sodium hydroxide (B78521) solution.
-
Detection is achieved using a pulsed amperometric detector, which provides sensitive and selective detection of carbohydrates.
-
Quantification is performed by comparing the peak areas of the sample to those of known standards for D-mannuronic and L-guluronic acids.
-
Enzymatic Depolymerization for Oligosaccharide Production
To produce specific oligosaccharides like this compound without the degradation associated with acid hydrolysis, alginate lyases are used.
-
Objective: To specifically cleave alginate to produce oligosaccharides.
-
Methodology:
-
A solution of purified sodium alginate is prepared in a suitable buffer (e.g., Tris-HCl).
-
A specific alginate lyase, known to cleave M-blocks, is added to the solution.
-
The reaction is incubated at the optimal temperature and pH for the enzyme (e.g., 37°C, pH 7.5).
-
The reaction is stopped after a desired time by heat inactivation of the enzyme.
-
The resulting mixture of oligosaccharides is then subjected to size-exclusion chromatography or other chromatographic techniques to isolate the desired this compound fraction.
-
IV. Visualizing the Discovery and Methodologies
The following diagrams, rendered in DOT language, illustrate the logical progression of the discovery of this compound's precursors and a typical experimental workflow for its analysis.
Caption: Logical pathway of the discovery of alginate's structure.
Caption: Experimental workflow for isolating this compound.
V. Biological Significance and Future Directions
Recent studies have highlighted the immunomodulating properties of alginate oligomers. It has been discovered that these molecules can interact with Toll-like receptors (TLRs), specifically TLR2 and TLR4, which are crucial components of the innate immune system. This interaction suggests that this compound and related oligosaccharides could have therapeutic applications in modulating immune responses. Further research into these signaling pathways is a promising area for drug development, particularly in the fields of inflammation, wound healing, and oncology.
The continued exploration of this compound's biological functions, coupled with advances in its synthesis and purification, will undoubtedly unlock new therapeutic possibilities for this marine-derived oligosaccharide.
References
- 1. Structures, Properties and Applications of Alginates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mannuronic acid - Wikipedia [en.wikipedia.org]
- 3. Alginic acid - Wikipedia [en.wikipedia.org]
- 4. The History of Alginate Chemistry - CyberColloids [cybercolloids.net]
- 5. The History of Alginate Chemistry - Structure 1 - CyberColloids [cybercolloids.net]
- 6. Alginate: properties and biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. D-Mannuronic Acid | C6H10O7 | CID 439630 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of D-Mannuronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Mannuronic acid, a hexuronic acid derived from mannose, is a pivotal carbohydrate monomer with significant biological and pharmaceutical relevance.[1][2] As a primary constituent of alginic acid, a polysaccharide abundant in brown algae, and a component of some bacterial capsular polysaccharides, its unique structural and chemical properties underpin a wide range of applications, from drug delivery systems to immunomodulatory therapies.[1][2] This technical guide provides a comprehensive overview of the core physical and chemical properties of D-Mannuronic acid, detailed experimental protocols for its analysis, and insights into its role in key biological signaling pathways.
Physicochemical Properties
D-Mannuronic acid is a water-soluble, weakly acidic compound.[3] Its structure, characterized by a pyranose ring with a carboxylic acid group at the C-6 position, dictates its chemical behavior and biological function.
Structural and General Properties
A summary of the fundamental properties of D-Mannuronic acid is presented in Table 1.
| Property | Value | Source(s) |
| Molecular Formula | C6H10O7 | [4][5][6][7][8] |
| Molecular Weight | 194.14 g/mol | [4][5][6][7] |
| IUPAC Name | (2S,3S,4S,5S)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid | [4][5] |
| CAS Number | 1986-14-7 | [4][8] |
| Synonyms | D-ManA, Mannopyranuronic acid | [4][7] |
Solubility and Acidity
The presence of multiple hydroxyl groups and a carboxylic acid moiety confers high water solubility to D-Mannuronic acid. Its acidic nature is primarily attributed to the carboxyl group.
| Property | Value | Source(s) |
| Water Solubility | 295.0 mg/mL (Predicted) | [9] |
| pKa (Strongest Acidic) | 3.21 (Predicted) | [5][9] |
| Physiological Charge (pH 7.4) | -1 | [5][9] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and identification of D-Mannuronic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: Predicted ¹H NMR Chemical Shifts for a D-Mannuronic Acid Residue in D₂O
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 5.09 | d | - |
| H-2 | 4.45 | dd | - |
| H-3 | 4.15 | t | - |
| H-4 | 4.32 | t | - |
| H-5 | 4.14 | d | - |
Data adapted from analysis of alginates containing D-Mannuronic acid residues.
Table 4: Predicted ¹³C NMR Chemical Shifts for a D-Mannuronic Acid Residue in D₂O [10]
| Carbon | Chemical Shift (ppm) |
| C-1 | 100.2 |
| C-2 | 68.9 |
| C-3 | 70.4 |
| C-4 | 78.1 |
| C-5 | 73.0 |
| C-6 (COOH) | 175.5 |
Note: Chemical shifts can vary depending on the solvent, pH, and whether the uronic acid is in its free form or part of a polymer.
Infrared (IR) Spectroscopy
FTIR spectroscopy is a valuable tool for identifying the functional groups present in D-Mannuronic acid. The spectrum is characterized by broad absorption bands corresponding to hydroxyl and carboxyl groups.
Table 5: Characteristic IR Absorption Bands for D-Mannuronic Acid Residues
| Wavenumber (cm⁻¹) | Assignment | Source(s) |
| 3500-3100 | O-H stretching (hydroxyl groups) | [11] |
| 1600 | C=O stretching (asymmetric, carboxylate) | [11] |
| 1400 | C-O-H bending / C=O stretching (symmetric, carboxylate) | [11] |
| 1100-1000 | C-O-C stretching (glycosidic linkage in polymers) | [11] |
| 820 | C-H stretching (characteristic of D-mannuronic acid) | [3][11] |
Mass Spectrometry (MS)
Biological Activity and Signaling Pathways
D-Mannuronic acid and its derivatives have been shown to possess immunomodulatory properties, primarily through their interaction with Toll-like receptors (TLRs), key players in the innate immune system.
Interaction with Toll-Like Receptors (TLRs)
β-D-mannuronic acid has been identified as a novel non-steroidal anti-inflammatory drug (NSAID) with immunosuppressive effects. It has been shown to modulate the expression of TLR2 and TLR4 and their downstream signaling pathways.
TLR4 Signaling Pathway
D-Mannuronic acid has been shown to suppress the TLR4 signaling pathway. TLR4 activation, typically by lipopolysaccharide (LPS), initiates a signaling cascade that can proceed through two major branches: the MyD88-dependent and the TRIF-dependent pathways, both culminating in the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines.
TLR4 Signaling Pathway
TLR2 Signaling Pathway
Similar to TLR4, D-Mannuronic acid can also modulate TLR2 signaling. TLR2 forms heterodimers with TLR1 or TLR6 to recognize a variety of pathogen-associated molecular patterns (PAMPs). This recognition also triggers a MyD88-dependent signaling cascade leading to an inflammatory response.
TLR2 Signaling Pathway
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of D-Mannuronic acid.
Isolation of D-Mannuronic Acid from Brown Seaweed
This protocol outlines a general procedure for the extraction and hydrolysis of alginate to obtain D-Mannuronic acid.
Isolation Workflow
Methodology:
-
Pre-treatment: Wash dried seaweed powder with dilute acid (e.g., 0.1 M HCl) to remove acid-labile polysaccharides and pigments.
-
Extraction: Extract the pre-treated seaweed with a sodium carbonate solution (e.g., 2% Na₂CO₃) at an elevated temperature (e.g., 60°C) to solubilize the alginate.
-
Precipitation: Centrifuge the extract to remove solid residues. Precipitate the alginate from the supernatant by adding ethanol.
-
Hydrolysis: Subject the purified alginate to controlled acid hydrolysis (e.g., with 2M trifluoroacetic acid at 120°C for 2 hours) to break it down into its constituent monosaccharides.
-
Purification: Neutralize the hydrolysate and purify the D-Mannuronic acid using a combination of size-exclusion and anion-exchange chromatography.
-
Analysis: Confirm the identity and purity of the isolated D-Mannuronic acid using techniques such as High-Performance Anion-Exchange Chromatography with Pulsed Amoperometric Detection (HPAEC-PAD), NMR, and Mass Spectrometry.
Gene Expression Analysis of TLR Signaling in PBMCs
This protocol describes the workflow for analyzing the effect of D-Mannuronic acid on the expression of genes involved in TLR signaling in Peripheral Blood Mononuclear Cells (PBMCs).
References
- 1. researchgate.net [researchgate.net]
- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0242119) [hmdb.ca]
- 3. chesterrep.openrepository.com [chesterrep.openrepository.com]
- 4. Protocol for RNA Extraction from Peripheral Blood Lymphocytes - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. iti.stanford.edu [iti.stanford.edu]
- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000691) [hmdb.ca]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. benchchem.com [benchchem.com]
- 9. Metabolomics Workbench : NIH Data Repository [metabolomicsworkbench.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. mdpi.com [mdpi.com]
- 12. Determination of the uronic acid composition of seaweed dietary fibre by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Hexamannuronic Acid in the Context of Alginate Structure: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Alginate and D-Hexamannuronic Acid
Alginate is a naturally occurring anionic polysaccharide typically extracted from brown seaweeds (Phaeophyceae) and also synthesized by several bacterial species, including Pseudomonas aeruginosa and Azotobacter vinelandii.[1][2] It is a linear, unbranched copolymer composed of two uronic acid monomers: β-D-mannuronic acid (M) and its C-5 epimer, α-L-guluronic acid (G).[1][3] These monomers are linked by 1,4-glycosidic bonds and are arranged in blocks of consecutive M residues (M-blocks), consecutive G residues (G-blocks), and alternating M and G residues (MG-blocks).[1] The ratio and distribution of these blocks dictate the physicochemical properties of the alginate, making it a versatile biopolymer for a wide range of applications in the pharmaceutical, food, and biomedical industries.[4][5]
This compound, in its polymeric form as β-D-mannuronic acid, represents a fundamental building block of the alginate chain. The characteristics of the M-blocks, in conjunction with the G-blocks, significantly influence properties such as viscosity, gel-forming ability, and biocompatibility.[4] This guide provides a comprehensive technical overview of the role of this compound within the alginate structure, its biosynthesis, and the experimental methodologies used for its characterization.
Alginate Structure: The Role of M and G Blocks
The primary structure of alginate is defined by the sequence and proportion of β-D-mannuronic acid (M) and α-L-guluronic acid (G) residues.
-
M-blocks , composed of (1→4)-linked β-D-mannuronic acid, confer flexibility to the polymer chain.[3]
-
G-blocks , consisting of (1→4)-linked α-L-guluronic acid, are responsible for the gel-forming capacity of alginate in the presence of divalent cations like Ca²⁺. The "egg-box" model describes how these cations interact with the G-blocks of adjacent polymer chains to form a stable, cross-linked hydrogel network.[4]
-
MG-blocks contain alternating M and G residues and contribute to the overall flexibility and solubility of the polymer.
The M/G ratio is a critical parameter that determines the overall properties of the alginate. Alginates with a high G content typically form strong, brittle gels, while those with a high M content tend to form softer, more elastic gels.[4] The specific arrangement of these blocks along the polymer chain also plays a crucial role in its functionality.
Biosynthesis of Alginate
The biosynthesis of alginate is a complex, multi-step enzymatic process that has been extensively studied in bacteria, particularly Pseudomonas aeruginosa and Azotobacter vinelandii. The pathway can be broadly divided into precursor synthesis, polymerization, periplasmic modification, and export.[6]
Precursor Synthesis
The synthesis of the activated sugar nucleotide precursor, GDP-mannuronic acid, begins with fructose-6-phosphate (B1210287) from central carbon metabolism. This process involves the sequential action of several key enzymes:
-
Phosphomannose isomerase (AlgA): Converts fructose-6-phosphate to mannose-6-phosphate (B13060355).
-
Phosphomannomutase (AlgC): Isomerizes mannose-6-phosphate to mannose-1-phosphate.
-
GDP-mannose pyrophosphorylase (AlgA): Activates mannose-1-phosphate to GDP-mannose.
-
GDP-mannose dehydrogenase (AlgD): Oxidizes GDP-mannose to GDP-mannuronic acid. This is the committed step in the alginate biosynthesis pathway.[3]
Polymerization and Periplasmic Modification
The GDP-mannuronic acid monomers are then polymerized into a linear chain of polymannuronic acid at the inner bacterial membrane by the glycosyltransferase Alg8, in conjunction with Alg44.[3] As the nascent polymannuronate chain is extruded into the periplasm, it undergoes two critical modifications:
-
O-acetylation: Acetyl groups are added to the C-2 and/or C-3 positions of the mannuronic acid residues by the combined action of AlgI, AlgJ, and AlgF.[3] This modification influences the viscosity and water-binding capacity of the alginate and can protect it from enzymatic degradation.
-
Epimerization: The key transformation of D-mannuronic acid to L-guluronic acid is catalyzed by the periplasmic enzyme mannuronan C-5 epimerase (AlgG) .[7] This enzyme introduces G residues into the polymannuronic acid chain, creating the characteristic block structure of alginate. In some bacteria like Azotobacter vinelandii, a family of secreted C-5 epimerases (AlgE1-7) can further modify the alginate extracellularly, leading to a wide variety of M/G ratios and block arrangements.
Export
The modified alginate polymer is then transported across the outer membrane through a porin-like protein, AlgE.[7]
Signaling Pathways and Regulation of Alginate Biosynthesis
The production of alginate is tightly regulated in response to various environmental cues, particularly in pathogenic bacteria like Pseudomonas aeruginosa, where it is a key virulence factor. The regulation occurs at multiple levels, including transcriptional control of the alg genes.
The core regulatory pathway involves the alternative sigma factor AlgU (AlgT) , which is normally sequestered by the anti-sigma factor MucA . Under certain stress conditions, such as the presence of antibiotics or host immune factors, a proteolytic cascade is initiated, leading to the degradation of MucA and the release of AlgU. Free AlgU then directs the RNA polymerase to transcribe the algD operon, which contains most of the genes required for alginate biosynthesis.[8][9]
Data Presentation: Physicochemical Properties vs. M/G Ratio
The M/G ratio is a primary determinant of the physicochemical properties of alginate. The following tables summarize the general trends observed.
| M/G Ratio | Viscosity | Gel Strength | Gel Properties |
| High (>1.5) | Lower | Weaker | Soft, elastic, permeable |
| Intermediate (~1) | Moderate | Moderate | Flexible |
| Low (<1) | Higher | Stronger | Brittle, rigid, less permeable |
Table 1: General relationship between M/G ratio and key physicochemical properties of alginate.[4][10]
| Property | Alginate with High M/G Ratio | Alginate with Low M/G Ratio | Reference |
| Apparent Viscosity | Lower | Higher | [11] |
| Compressive Modulus | Lower | Higher | [4] |
| Permeability | Higher | Lower | [10] |
| Calcium Release | Slower | Faster | [12] |
Table 2: Comparative properties of alginates with different M/G ratios.
Experimental Protocols
Accurate characterization of alginate is crucial for its application in research and drug development. The following sections detail the methodologies for key experiments.
Determination of M/G Ratio by ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the gold standard for determining the M/G ratio and the block structure of alginate.
Methodology:
-
Sample Preparation:
-
Depolymerize the alginate sample by mild acid hydrolysis to reduce viscosity. This is typically done by dissolving the alginate in a low pH buffer (e.g., pH 3) and heating at an elevated temperature (e.g., 100°C) for a short period.
-
Neutralize the solution and freeze-dry the depolymerized alginate.
-
Dissolve the dried sample in deuterium (B1214612) oxide (D₂O) at a concentration of approximately 5-10 mg/mL.
-
Add a chelating agent, such as EDTA, to remove any divalent cations that could broaden the NMR signals.
-
-
NMR Acquisition:
-
Acquire the ¹H NMR spectrum at an elevated temperature (e.g., 80-90°C) to further reduce viscosity and improve signal resolution.
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral dispersion.
-
-
Data Analysis:
-
Identify the anomeric proton signals for M and G residues, which appear at distinct chemical shifts. The H-1 of guluronic acid (G-1) and the H-5 of alternating guluronic acid residues (GM-5) typically resonate downfield from the H-1 of mannuronic acid (M-1) and the H-5 of alternating mannuronic acid residues (MG-5).
-
Integrate the areas of the respective anomeric proton signals.
-
Calculate the M/G ratio from the integrated signal intensities. The fraction of G residues (FG) and M residues (FM) can be determined, and the M/G ratio is calculated as FM / FG. The diad and triad (B1167595) frequencies can also be calculated from the relative areas of different signals to determine the block structure.[13][14]
-
Structural Analysis by Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that can provide qualitative information about the functional groups present in alginate and can be used for a semi-quantitative estimation of the M/G ratio.
Methodology:
-
Sample Preparation:
-
Prepare a potassium bromide (KBr) pellet by mixing a small amount of dried alginate powder (1-2 mg) with approximately 200 mg of dry KBr powder.
-
Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place the powdered sample directly onto the ATR crystal.
-
-
FTIR Acquisition:
-
Record the FTIR spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).
-
-
Data Analysis:
-
Identify the characteristic absorption bands of alginate, including the broad O-H stretching band around 3400 cm⁻¹, the C-H stretching bands around 2900 cm⁻¹, and the asymmetric and symmetric stretching vibrations of the carboxylate group (-COO⁻) around 1600 cm⁻¹ and 1415 cm⁻¹, respectively.
-
The M/G ratio can be estimated by the ratio of the intensities of the bands around 1030 cm⁻¹ (attributed to M residues) and 1080-1100 cm⁻¹ (attributed to G residues).[15][16]
-
Molecular Weight Determination by Gel Permeation/Size Exclusion Chromatography (GPC/SEC)
GPC/SEC is used to determine the molecular weight and molecular weight distribution of alginate polymers.
Methodology:
-
System Setup:
-
Use a GPC/SEC system equipped with a refractive index (RI) detector and/or a multi-angle light scattering (MALS) detector.
-
Select appropriate columns for polysaccharide analysis.
-
The mobile phase is typically an aqueous buffer (e.g., phosphate (B84403) or nitrate (B79036) buffer) containing a salt (e.g., NaCl or NaNO₃) to suppress polyelectrolyte effects.
-
-
Sample and Standard Preparation:
-
Dissolve the alginate sample in the mobile phase at a known concentration (e.g., 1-2 mg/mL).
-
Prepare a series of narrow molecular weight standards (e.g., pullulan or dextran) for calibration.
-
-
Analysis:
-
Inject the standards to create a calibration curve of log(molecular weight) versus elution volume.
-
Inject the alginate sample and record its chromatogram.
-
-
Data Analysis:
Rheological Characterization
Rheological measurements are essential for understanding the viscoelastic properties of alginate solutions and hydrogels.
Methodology:
-
Sample Preparation:
-
For solutions, dissolve the alginate powder in deionized water or a specific buffer to the desired concentration.
-
For hydrogels, prepare the alginate solution and then induce gelation by adding a crosslinking agent (e.g., CaCl₂ solution).
-
-
Rheological Measurements:
-
Use a rotational rheometer with a suitable geometry (e.g., cone-plate or parallel-plate).
-
Perform oscillatory measurements to determine the storage modulus (G') and loss modulus (G'').
-
Strain sweep: To identify the linear viscoelastic region (LVER).
-
Frequency sweep: To characterize the gel strength and viscoelastic behavior as a function of frequency.
-
-
Perform steady shear measurements to determine the viscosity as a function of shear rate.
-
-
Data Analysis:
Enzymatic Degradation for Structural Analysis
Alginate lyases are enzymes that cleave the glycosidic bonds in alginate via a β-elimination reaction. They can be used to generate oligosaccharides for detailed structural analysis.
Methodology:
-
Reaction Setup:
-
Dissolve the alginate sample in a buffer suitable for the specific alginate lyase being used (optimal pH and temperature will vary).
-
Add the alginate lyase to the solution to initiate the degradation.
-
-
Reaction Monitoring and Termination:
-
Monitor the reaction by measuring the increase in absorbance at 235 nm, which corresponds to the formation of the unsaturated bond at the non-reducing end of the product oligosaccharides.
-
Terminate the reaction at different time points by heat inactivation of the enzyme.
-
-
Product Analysis:
-
Analyze the resulting oligosaccharides by techniques such as High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) or Mass Spectrometry to determine their size and composition, providing further insight into the block structure of the original alginate.[2]
-
Experimental Workflows
The following diagrams illustrate typical experimental workflows for the characterization of alginate.
Conclusion
This compound, as a constituent of β-D-mannuronic acid blocks, is integral to the structure and function of alginate. The ratio and arrangement of these M-blocks relative to the gelling G-blocks define the material properties of this versatile biopolymer. A thorough understanding of alginate's structure, biosynthesis, and its characterization through various analytical techniques is paramount for its effective utilization in research, particularly in the fields of drug delivery and tissue engineering. The methodologies and data presented in this guide provide a solid foundation for scientists and researchers working with this important biomaterial.
References
- 1. Frontiers | Advances in alginate biosynthesis: regulation and production in Azotobacter vinelandii [frontiersin.org]
- 2. Alginate degrading enzymes: an updated comprehensive review of the structure, catalytic mechanism, modification method and applications of alginate lyases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Biosynthesis of the Pseudomonas aeruginosa Extracellular Polysaccharides, Alginate, Pel, and Psl [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Genetics of Bacterial Alginate: Alginate Genes Distribution, Organization and Biosynthesis in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of an Alginate Lyase for Alginate Transport in Mucoid Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. par.nsf.gov [par.nsf.gov]
- 11. mdpi.com [mdpi.com]
- 12. Effects of M/G Ratios of Sodium Alginate on Physicochemical Stability and Calcium Release Behavior of Pickering Emulsion Stabilized by Calcium Carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. process-nmr.com [process-nmr.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. chesterrep.openrepository.com [chesterrep.openrepository.com]
- 16. ecronicon.net [ecronicon.net]
- 17. Alginate Molecular Size Analysis Service - Creative Biolabs [creative-biolabs.com]
- 18. measurlabs.com [measurlabs.com]
- 19. Rheological and Self-Healing Behavior of Hydrogels Synthesized from l-Lysine-Functionalized Alginate Dialdehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.aip.org [pubs.aip.org]
Methodological & Application
Enzymatic Production of D-Hexamannuronic Acid from Alginate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alginate, a linear polysaccharide derived from brown algae, is composed of β-D-mannuronic acid (M) and α-L-guluronic acid (G) residues. The enzymatic degradation of alginate into specific oligosaccharides, such as D-Hexamannuronic acid (a hexamer of mannuronic acid), offers a promising avenue for the development of novel therapeutics and research tools. These alginate oligosaccharides (AOSs) have demonstrated a range of biological activities, including anti-tumor and immune-regulating effects, making them of significant interest to the pharmaceutical industry.[1][2] This document provides detailed protocols for the enzymatic production, purification, and characterization of this compound from alginate.
Principle
The enzymatic production of this compound relies on the catalytic activity of alginate lyases (EC 4.2.2.3 and 4.2.2.11).[3] These enzymes cleave the glycosidic bonds within the alginate polymer via a β-elimination reaction, resulting in the formation of oligosaccharides with an unsaturated double bond at the non-reducing end.[3][4][5] By selecting alginate lyases with a high specificity for poly-β-D-mannuronic acid (polyM) blocks within the alginate chain, the targeted production of mannuronic acid-rich oligosaccharides, including this compound, can be achieved.[3] Subsequent purification steps are then employed to isolate the desired hexamer.
Materials and Reagents
-
Sodium Alginate (high M-block content recommended)
-
PolyM-specific Alginate Lyase
-
Tris-HCl Buffer (50 mM, pH 7.0-8.0)
-
Sodium Chloride (NaCl)
-
Hydrochloric Acid (HCl)
-
Sodium Acetate (NaAc)
-
Deionized Water
-
Protease Inhibitor Cocktail (optional)
-
Bradford Reagent for protein quantification
Equipment
-
Magnetic stirrer and stir bars
-
pH meter
-
Incubator or water bath
-
Spectrophotometer
-
Centrifuge
-
Chromatography system (Anion-Exchange and/or Size-Exclusion)
-
Freeze-dryer
-
Analytical equipment for product characterization (e.g., TLC, HPLC, Mass Spectrometry, NMR)
Experimental Protocols
I. Enzymatic Depolymerization of Alginate
This protocol outlines the enzymatic breakdown of alginate to produce a mixture of mannuronic acid-rich oligosaccharides.
1. Substrate Preparation:
- Prepare a 1% (w/v) solution of sodium alginate in 50 mM Tris-HCl buffer (pH 8.0) containing 0.2 M NaCl.
- Stir the solution continuously on a magnetic stirrer until the alginate is completely dissolved. This may take several hours.
2. Enzyme Preparation:
- Reconstitute or dilute the polyM-specific alginate lyase in 50 mM Tris-HCl buffer (pH 8.0) to the desired concentration.
- If using a crude enzyme preparation, consider adding a protease inhibitor cocktail to prevent degradation of the alginate lyase.
3. Enzymatic Reaction:
- Pre-heat the alginate solution to the optimal temperature for the chosen enzyme (e.g., 50°C for the lyase from Cellulophaga sp. NJ-1).[1]
- Add the alginate lyase solution to the substrate solution. A typical enzyme-to-substrate ratio is 1:100 (w/w).[3]
- Incubate the reaction mixture at the optimal temperature with gentle agitation for a predetermined time (e.g., 6 hours).[6]
4. Reaction Monitoring:
- The progress of the reaction can be monitored by measuring the increase in absorbance at 235 nm, which is characteristic of the formation of the C4-C5 double bond at the non-reducing end of the oligosaccharide products.[1]
- To perform the assay, take aliquots of the reaction mixture at different time points, dilute them in the reaction buffer, and measure the absorbance at 235 nm.
- One unit of enzyme activity is often defined as the amount of enzyme that causes an increase in absorbance of 0.01 at 235 nm per minute.[1]
5. Reaction Termination:
- Stop the enzymatic reaction by heating the mixture in a boiling water bath for 10 minutes to denature the enzyme.[1]
- Centrifuge the solution to remove any precipitated protein and insoluble material. Collect the supernatant containing the alginate oligosaccharides.
II. Purification of this compound
This protocol describes a two-step purification process to isolate this compound from the mixture of oligosaccharides.
1. Preliminary Separation by Ethanol Precipitation:
- Adjust the pH of the supernatant from the enzymatic reaction to 2.85 with HCl to preliminarily separate different oligosaccharide fractions.[6]
- Collect the supernatant and add ethanol to selectively precipitate oligosaccharides of different lengths. For smaller oligosaccharides, a higher volume of ethanol is typically required.[6]
- The precipitate containing the desired oligosaccharide fraction can be collected by centrifugation and redissolved in deionized water.
2. Anion-Exchange Chromatography:
- Equilibrate a Q-Sepharose Fast Flow anion-exchange column with a starting buffer of 0.2 M Sodium Acetate (NaAc).[6]
- Load the redissolved oligosaccharide sample onto the column.
- Elute the bound oligosaccharides using a linear gradient of NaAc (e.g., 0.2 M to 1.2 M) at a flow rate of 1.0 mL/min.[6]
- Collect fractions and monitor the elution profile by measuring the absorbance at 235 nm.
- Fractions corresponding to this compound are pooled, desalted, and lyophilized.
III. Characterization of this compound
The purified product should be characterized to confirm its identity and purity.
-
Thin-Layer Chromatography (TLC): Analyze the purified fractions alongside standards of known degrees of polymerization.[1]
-
High-Performance Liquid Chromatography (HPLC): Use a suitable column to separate and quantify the oligosaccharides.[4]
-
Mass Spectrometry (ESI-MS): Determine the molecular weight of the purified compound to confirm it is a hexamer.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidate the detailed chemical structure of the oligosaccharide.[6][7]
Data Presentation
Table 1: Optimal Reaction Conditions for Alginate Lyase from Cellulophaga sp. NJ-1 [1]
| Parameter | Optimal Value |
| Temperature | 50 °C |
| pH | 8.0 |
| Temperature Stability | Stable below 40 °C |
| pH Stability | 6.0 - 10.0 |
Table 2: Kinetic Parameters of Alginate Lyase from Cellulophaga sp. NJ-1 for Different Substrates [1]
| Substrate | Km (mM) | Kcat (s-1) |
| Sodium Alginate | 27.21 | 101.87 |
| PolyMG | 23.90 | 81.64 |
| PolyM | 53.61 | 163.73 |
| PolyG | 15.62 | 51.78 |
Table 3: Yield of 4-deoxy-L-erythro-5-hexoseulose uronic acid (DEH) from Sodium Alginate [8]
| Enzyme Concentration (mg/mL) | DEH Yield (%) |
| 0.20 | ~80 |
| 0.40 | ~90 |
| 0.60 | ~96.8 |
Visualizations
Caption: Workflow for the enzymatic production of this compound.
Caption: Enzymatic degradation of alginate to this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Yield | Inactive enzyme | Verify enzyme activity using a standard assay. Ensure proper storage at -20°C or -80°C and avoid repeated freeze-thaw cycles. |
| Suboptimal reaction conditions | Systematically optimize pH, temperature, and salt concentration.[3] | |
| Presence of inhibitors | Purify the alginate substrate to remove potential inhibitors like polyphenols.[3] | |
| Incomplete Substrate Digestion | Insufficient enzyme concentration | Increase the enzyme-to-substrate ratio. |
| High substrate viscosity | Lower the initial substrate concentration or increase agitation.[3] | |
| Difficulty in Product Purification | Co-elution of similar oligosaccharides | Optimize the gradient for anion-exchange chromatography or use a size-exclusion column with different selectivity.[3] |
| Presence of interfering substances | Perform a desalting step before chromatography.[3] |
Conclusion
This application note provides a comprehensive guide for the enzymatic production of this compound from alginate. By following these detailed protocols, researchers, scientists, and drug development professionals can reliably produce and purify this valuable oligosaccharide for further investigation and application in various fields. The use of specific alginate lyases and optimized reaction and purification conditions are crucial for achieving high yields and purity of the final product.
References
- 1. Enzymatic Hydrolysis of Alginate to Produce Oligosaccharides by a New Purified Endo-Type Alginate Lyase | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Mannuronate-specific alginate lyase - Wikipedia [en.wikipedia.org]
- 6. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 7. Preparation, purification and characterization of alginate oligosaccharides degraded by alginate lyase from Pseudomonas sp. HZJ 216 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Production of 4-Deoxy-L-erythro-5-Hexoseulose Uronic Acid Using Two Free and Immobilized Alginate Lyases from Falsirhodobacter sp. Alg1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: HPLC Analysis of Saturated and Unsaturated Oligomannuronates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oligomannuronates, derived from the depolymerization of alginate, a polysaccharide from brown seaweed, are gaining significant interest in the pharmaceutical and biomedical fields due to their diverse biological activities, including anti-inflammatory, antioxidant, and prebiotic properties.[1] Alginate is a linear copolymer composed of (1-4)-linked β-D-mannuronate (M) and α-L-guluronate (G) residues. Enzymatic or chemical degradation of the polymannuronate blocks of alginate yields oligomannuronates.[1][2]
The nature of the terminal residue of these oligomers is crucial for their biological function. Enzymatic degradation by alginate lyases results in unsaturated oligomannuronates with a 4,5-unsaturated uronic acid residue at the non-reducing end. In contrast, acid hydrolysis produces saturated oligomannuronates. The ability to separate and quantify these saturated and unsaturated species is critical for characterization, quality control, and structure-activity relationship studies in drug development.
This application note provides detailed protocols for the analysis of saturated and unsaturated oligomannuronates using High-Performance Liquid Chromatography (HPLC) with Strong Anion-Exchange (SAX) and Hydrophilic Interaction Liquid Chromatography (HILIC) techniques.
Experimental Workflow
The overall workflow for the analysis of saturated and unsaturated oligomannuronates involves sample preparation followed by HPLC separation and quantification.
Caption: General workflow for the preparation and HPLC analysis of oligomannuronates.
Protocols
Preparation of Oligomannuronates
a) Preparation of Unsaturated Oligomannuronates (Enzymatic Degradation)
This protocol utilizes alginate lyase to specifically cleave the polymannuronate chains, generating unsaturated oligomers.
-
Substrate Preparation: Prepare a 1% (w/v) solution of sodium alginate rich in polymannuronate blocks in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Enzymatic Reaction: Add alginate lyase (e.g., from Haliotis tuberculata) to the substrate solution.[2] The optimal enzyme concentration should be determined empirically but a starting point of 1 U per mg of alginate can be used.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 2-24 hours) to achieve the desired degree of polymerization (DP).
-
Reaction Termination: Stop the reaction by heating the mixture at 100°C for 10 minutes to denature the enzyme.
-
Purification: Centrifuge the solution to remove any precipitate. The supernatant containing the unsaturated oligomannuronates can be further purified by size-exclusion chromatography or solid-phase extraction to remove the enzyme and buffer salts.
-
Lyophilization: Lyophilize the purified fraction to obtain a dry powder of unsaturated oligomannuronates.
b) Preparation of Saturated Oligomannuronates (Acid Hydrolysis)
This protocol employs acid hydrolysis to generate saturated oligomers.
-
Acid Hydrolysis: Dissolve polymannuronate-rich alginate in a dilute acid solution (e.g., 0.1 M HCl).
-
Incubation: Heat the solution at a controlled temperature (e.g., 80°C) for a specific duration (e.g., 1-4 hours). The reaction time will influence the average DP of the resulting oligomers.
-
Neutralization: Cool the solution and neutralize it by adding a base (e.g., NaOH) to stop the hydrolysis.
-
Desalting: Remove the resulting salts by dialysis or using a desalting column.
-
Lyophilization: Lyophilize the desalted solution to obtain the saturated oligomannuronates as a dry powder.
HPLC Analysis Protocols
a) Strong Anion-Exchange HPLC (SAX-HPLC)
SAX-HPLC separates oligomannuronates based on their negative charge, which is primarily determined by the number of carboxyl groups (i.e., the degree of polymerization).
-
Column: Strong anion-exchange column, e.g., Spherisorb SAX, 5 µm, 4.6 x 250 mm.
-
Mobile Phase A: 2 mM Sodium Phosphate, pH 3.0.[3]
-
Mobile Phase B: 2 mM Sodium Phosphate, 1.0 M Sodium Perchlorate, pH 3.0.[3]
-
Flow Rate: 0.8 mL/min.[3]
-
Column Temperature: 40°C.[3]
-
Detection: UV at 232 nm (for unsaturated oligomannuronates due to the double bond formed at the non-reducing end) or 210 nm (for saturated oligomannuronates).[3][4]
-
Injection Volume: 10-20 µL.
-
Gradient:
Time (min) % Mobile Phase B 0.0 3 20.0 35 50.0 100 55.0 100 55.1 3 | 60.0 | 3 |
b) Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a valuable alternative for separating polar compounds like oligosaccharides. Separation is based on the partitioning of the analytes between a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[5]
-
Column: HILIC column, e.g., ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 150 mm.
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: 100 mM Ammonium Acetate, pH 4.5.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35°C.
-
Detection: UV at 232 nm (unsaturated) or 210 nm (saturated). For enhanced sensitivity and structural information, coupling to a mass spectrometer (HILIC-MS) is recommended.
-
Injection Volume: 5-10 µL.
-
Gradient:
Time (min) % Mobile Phase B 0.0 20 25.0 50 30.0 50 30.1 20 | 35.0 | 20 |
Data Presentation
Quantitative analysis can be performed by integrating the peak areas of the separated oligomannuronates. Calibration curves should be prepared using purified standards of known concentrations for accurate quantification.
Table 1: Representative SAX-HPLC Retention Times for Unsaturated Oligomannuronates
| Oligomannuronate (DP) | Retention Time (min) | Peak Area (arbitrary units) | Concentration (µg/mL) |
| 2 | 8.5 | 125,340 | 10.2 |
| 3 | 14.2 | 189,560 | 15.4 |
| 4 | 19.8 | 254,120 | 20.7 |
| 5 | 24.5 | 210,890 | 17.2 |
| 6 | 28.7 | 155,430 | 12.7 |
Table 2: Representative HILIC Retention Times for Saturated Oligomannuronates
| Oligomannuronate (DP) | Retention Time (min) | Peak Area (arbitrary units) | Concentration (µg/mL) |
| 2 | 15.3 | 98,760 | 8.1 |
| 3 | 12.8 | 145,230 | 11.8 |
| 4 | 10.5 | 198,540 | 16.2 |
| 5 | 8.7 | 165,430 | 13.5 |
| 6 | 7.1 | 110,980 | 9.0 |
Note: Retention times and peak areas are illustrative and will vary depending on the specific HPLC system, column, and experimental conditions.
Visualization of Key Concepts
Saturated vs. Unsaturated Oligomannuronates
The key structural difference between saturated and unsaturated oligomannuronates lies at the non-reducing end, which significantly impacts their UV absorbance and biological activity.
Caption: Structural difference at the non-reducing end of oligomannuronates.
SAX-HPLC Separation Principle
SAX-HPLC separates oligomannuronates based on their increasing negative charge with a higher degree of polymerization.
Caption: Principle of SAX-HPLC separation of oligomannuronates by charge.
Conclusion
The HPLC-SAX and HILIC methods detailed in this application note provide robust and reliable approaches for the separation and quantification of saturated and unsaturated oligomannuronates. These protocols are essential for the characterization of oligomannuronate-based products and for advancing research in their therapeutic applications. The choice between SAX and HILIC will depend on the specific analytical needs, with SAX being particularly effective for charge-based separation of different chain lengths and HILIC offering an alternative separation mechanism that can be readily coupled with mass spectrometry for in-depth structural analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC analysis of saturated or unsaturated oligoguluronates and oligomannuronates. Application to the determination of the action pattern of Haliotis tuberculata alginate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SAX-HPLC and HSQC NMR Spectroscopy: Orthogonal Methods for Characterizing Heparin Batches Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and Compositional Analysis of Glycosaminoglycans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
Protocols for the Extraction of D-Hexamannuronic Acid from Seaweed: A Guide for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the extraction, purification, and analysis of D-Hexamannuronic acid from seaweed. Tailored for researchers, scientists, and drug development professionals, these guidelines synthesize established methodologies to provide a comprehensive workflow from raw biomass to the purified monosaccharide.
This compound, a key component of alginate found in brown seaweeds (Phaeophyceae), is gaining significant interest in the pharmaceutical and biomedical fields. Notably, β-D-mannuronic acid has demonstrated potential as a non-steroidal anti-inflammatory drug (NSAID) with immunosuppressive properties.[1][2][3] Its mechanism of action involves the antagonism of Toll-like receptor 2 (TLR2) and Toll-like receptor 4 (TLR4) downstream signaling pathways, highlighting its potential in modulating inflammatory responses.[2][4]
The following sections detail the necessary protocols for the extraction of alginate, its subsequent hydrolysis to constituent uronic acids, and the purification of this compound. Additionally, quantitative data from various studies are summarized for comparative analysis.
Summary of Quantitative Data
The yield of alginate and the ratio of β-D-mannuronic acid to α-L-guluronic acid (M/G ratio) are critical parameters that vary depending on the seaweed species and the extraction and hydrolysis methods employed. A higher M/G ratio indicates a greater proportion of D-mannuronic acid.
| Seaweed Species | Alginate Yield (% of dry weight) | M/G Ratio | Reference |
| Macrocystis pyrifera | 18.0-23.0 | 1.5-1.8 | [5] |
| Laminaria digitata | 15.0-25.0 | 1.2-2.1 | |
| Saccharina latissima | 15.0-25.0 | 1.2-2.1 | |
| Ascophyllum nodosum | 20.0-30.0 | 0.8-1.2 | |
| Sargassum fluitans | Not Specified | 0.59 | [4] |
| Sargassum natans | Not Specified | 0.51 | [4] |
Note: '-' indicates data not available in the cited sources.
Experimental Protocols
The extraction of this compound is a multi-step process that begins with the extraction of alginate from brown seaweed, followed by acid hydrolysis to break down the polymer into its monosaccharide constituents, and finally, the separation and purification of D-mannuronic acid.
Part 1: Alginate Extraction from Brown Seaweed
This protocol outlines a common method for the extraction of sodium alginate from dried brown seaweed biomass.
Materials:
-
Dried seaweed powder
-
Formaldehyde (B43269) solution (4%)
-
Hydrochloric acid (HCl)
-
Sodium carbonate (Na₂CO₃) solution
-
Calcium chloride (CaCl₂) solution
-
Deionized water
Procedure:
-
Pre-treatment: To remove pigments and other impurities, the dried seaweed powder is often treated with formaldehyde and then washed. An acid pre-treatment with dilute HCl is subsequently performed to convert the alginate salts into the insoluble alginic acid form.[4]
-
Alkaline Extraction: The pre-treated seaweed biomass is then subjected to alkaline extraction using a sodium carbonate solution. This step converts the insoluble alginic acid into soluble sodium alginate, which is released from the seaweed matrix into the solution.[4]
-
Solid-Liquid Separation: The viscous alginate solution is separated from the solid algal residue by filtration or centrifugation.
-
Precipitation: Sodium alginate is precipitated from the solution by the addition of ethanol or a calcium chloride solution. The use of CaCl₂ results in the formation of insoluble calcium alginate.
-
Conversion to Sodium Alginate (if using CaCl₂): If calcium alginate was precipitated, it can be converted back to sodium alginate by treatment with a sodium carbonate solution.
-
Drying: The final sodium alginate precipitate is washed with ethanol to remove residual salts and then dried in an oven at a controlled temperature.
Part 2: Acid Hydrolysis of Alginate
This protocol describes the acid hydrolysis of purified sodium alginate to yield D-mannuronic acid and L-guluronic acid.
Materials:
-
Purified sodium alginate
-
Sulfuric acid (H₂SO₄) or Acetic Acid
-
Sodium hydroxide (B78521) (NaOH) or Sodium Bicarbonate (NaHCO₃) for neutralization
-
Ethanol
Procedure:
-
Hydrolysis: The purified alginate is subjected to acid hydrolysis. A common method involves a two-step hydrolysis with sulfuric acid: an initial treatment with 80% H₂SO₄ at 30°C for 3 hours, followed by dilution to 2 N H₂SO₄ and heating at 100°C for 2 hours.[6] Alternatively, hydrolysis can be performed with 0.4 M acetic acid at 100°C for 5 hours.[1]
-
Neutralization: After hydrolysis, the reaction mixture is cooled and neutralized with a base such as sodium hydroxide or sodium bicarbonate.[1]
-
Precipitation of Uronic Acids: The neutralized hydrolysate, containing a mixture of D-mannuronic and L-guluronic acids, is treated with ethanol to precipitate the uronic acids.[1]
Part 3: Separation and Purification of this compound
This protocol outlines a method for the separation of D-mannuronic acid from L-guluronic acid based on differential solubility at controlled pH.
Materials:
-
Mixed uronic acid precipitate from Part 2
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Deionized water
Procedure:
-
Dissolution: The mixed uronic acid precipitate is dissolved in deionized water.
-
pH Adjustment for G-Block Precipitation: The pH of the solution is carefully adjusted to between 2.4 and 2.8 with HCl. This causes the precipitation of the less soluble L-guluronic acid (G-blocks).[7]
-
Separation of G-Blocks: The precipitated L-guluronic acid is removed by centrifugation. The supernatant, which is enriched in D-mannuronic acid (M-blocks), is collected.[7]
-
Precipitation of M-Blocks: The pH of the supernatant is further lowered to approximately 1.3 with HCl to precipitate the D-mannuronic acid.[8]
-
Purification: The precipitated D-mannuronic acid is collected by centrifugation, washed with acidified water, and then neutralized with NaOH. The purified sodium salt of D-mannuronic acid can be obtained by precipitation with ethanol, followed by drying.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound extraction.
Signaling Pathway
Caption: β-D-Mannuronic acid inhibits TLR2/4 signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. biomedres.us [biomedres.us]
- 3. Effects of β-d-mannuronic acid, as a novel non-steroidal anti-inflammatory medication within immunosuppressive properties, on IL17, RORγt, IL4 and GATA3 gene expressions in rheumatoid arthritis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. M2000 (β-D-Mannuronic Acid) as a Novel Antagonist for Blocking the TLR2 and TLR4 Downstream Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polymannuronic acid ameliorated obesity and inflammation associated with a high-fat and high-sucrose diet by modulating the gut microbiome in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Influence of β-D-mannuronic Acid, as a New Member of Non-steroidal Anti- Inflammatory Drugs Family, on the Expression Pattern of Chemokines and their Receptors in Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for D-Hexamannuronic Acid Quantification using Carbazole Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Hexamannuronic acid, a key component of various polysaccharides such as alginates found in brown algae and bacterial capsules, plays a significant role in the physicochemical properties of these biopolymers. Accurate quantification of this compound is crucial for quality control, structure-function relationship studies, and the development of therapeutics based on these polysaccharides. The carbazole (B46965) assay is a widely used colorimetric method for the determination of uronic acids. This application note provides detailed protocols for the standard carbazole assay and a modified method with enhanced sensitivity for this compound, along with data on their performance and guidance on sample preparation.
Principle of the Carbazole Assay
The carbazole assay is based on the reaction of hexuronic acids with carbazole in a concentrated sulfuric acid medium. The strong acid first hydrolyzes the glycosidic bonds in polysaccharides to release the uronic acid monomers. The acid then dehydrates the hexuronic acid to form a furfural (B47365) derivative. This derivative subsequently reacts with carbazole to produce a pink-purple colored complex, which can be quantified spectrophotometrically at approximately 525-550 nm. The intensity of the color produced is proportional to the concentration of uronic acid in the sample.
Data Presentation
The following tables summarize the quantitative data regarding the performance of the standard and modified carbazole assays for the quantification of D-Mannuronic acid and other uronic acids.
Table 1: Comparison of Reactivity of Different Uronic Acids in Standard and Modified Carbazole Assays.
| Uronic Acid | Standard Carbazole Assay (100°C) | 55°C Borate-Carbazole Assay |
| D-Glucuronic acid | High | Low |
| D-Galacturonic acid | High | Moderate |
| D-Mannuronic acid | Low | High |
| L-Guluronic acid | Low | Moderate |
This table provides a qualitative comparison of the reactivity of different uronic acids. The 55°C borate-carbazole assay shows significantly increased sensitivity for D-Mannuronic acid compared to the standard method.[1][2]
Table 2: Relative Molar Color Yields of Uronic Acids in Different Carbazole Assay Modifications (Relative to D-Glucuronic acid in the standard assay).
| Uronic Acid | Standard Assay (100°C, no borate) | 100°C Borate Assay | 55°C Borate Assay |
| D-Glucuronic acid | 1.00 | 1.10 | 0.15 |
| D-Galacturonic acid | 0.85 | 1.15 | 1.00 |
| D-Mannuronic acid | 0.10 | 1.15 | 1.30 |
| L-Guluronic acid | 0.20 | 0.40 | 0.50 |
Data adapted from Knutson and Jeanes (1968). This table illustrates the enhanced specificity of the 55°C borate-carbazole assay for D-Mannuronic acid.
Experimental Protocols
Protocol 1: Standard Carbazole Assay for Total Uronic Acids
This protocol is suitable for the general quantification of uronic acids but has lower sensitivity for D-mannuronic acid.
Materials:
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Sodium Tetraborate (B1243019) Decahydrate (B1171855) (Na₂B₄O₇·10H₂O)
-
Carbazole (recrystallized from ethanol)
-
Absolute Ethanol
-
D-Mannuronic acid or D-Galacturonic acid (for standard curve)
-
Ice bath
-
Heating block or water bath (100°C)
-
Spectrophotometer
Reagent Preparation:
-
Sulfuric Acid-Borate Reagent: Dissolve 0.9 g of sodium tetraborate decahydrate in 10 ml of distilled water. Carefully and slowly add this solution to 90 ml of ice-cold concentrated sulfuric acid. Allow the mixture to cool to room temperature.
-
Carbazole Reagent (0.1% w/v): Dissolve 100 mg of carbazole in 100 ml of absolute ethanol. Store in a dark bottle at 4°C.
Procedure:
-
Prepare a series of D-mannuronic acid or D-galacturonic acid standards (e.g., 0-100 µg/mL).
-
Pipette 250 µL of each standard or sample into a glass test tube.
-
Place the tubes in an ice bath to cool.
-
Carefully add 1.5 mL of the ice-cold Sulfuric Acid-Borate Reagent to each tube. Mix well while keeping the tubes in the ice bath.
-
Heat the tubes at 100°C for 10 minutes.
-
Cool the tubes rapidly in an ice bath.
-
Add 50 µL of the Carbazole Reagent to each tube and mix thoroughly.
-
Heat the tubes again at 100°C for 15 minutes.
-
Cool the tubes to room temperature.
-
Measure the absorbance at 525 nm using a spectrophotometer.
-
Construct a standard curve by plotting the absorbance versus the concentration of the standards.
-
Determine the concentration of uronic acid in the samples from the standard curve.
Protocol 2: Modified 55°C Borate-Carbazole Assay for Enhanced D-Mannuronic Acid Quantification
This modified protocol significantly improves the sensitivity and specificity for D-mannuronic acid.[1][2]
Materials:
-
Same as Protocol 1.
-
Water bath set to 55°C.
Reagent Preparation:
-
Same as Protocol 1.
Procedure:
-
Prepare a series of D-mannuronic acid standards (e.g., 0-100 µg/mL).
-
Pipette 250 µL of each standard or sample into a glass test tube.
-
Place the tubes in an ice bath to cool.
-
Carefully add 1.5 mL of the ice-cold Sulfuric Acid-Borate Reagent to each tube. Mix well while keeping the tubes in the ice bath.
-
Add 50 µL of the Carbazole Reagent to each tube and mix thoroughly.
-
Incubate the tubes in a 55°C water bath for 30 minutes.
-
Cool the tubes to room temperature.
-
Measure the absorbance at 525 nm using a spectrophotometer.
-
Construct a standard curve and determine the sample concentrations as described in Protocol 1.
Protocol 3: Sample Preparation - Acid Hydrolysis of Alginate
For quantifying this compound within a polysaccharide like alginate, hydrolysis is required to release the monosaccharide units.
Materials:
-
Alginate sample
-
Trifluoroacetic acid (TFA) or Sulfuric acid (H₂SO₄)
-
Heating block (100-120°C)
-
Neutralizing agent (e.g., Sodium Hydroxide, NaOH)
-
pH meter or pH paper
Procedure:
-
Weigh a known amount of the dry alginate sample (e.g., 10 mg) into a screw-cap tube.
-
Add a defined volume of acid (e.g., 1 mL of 2M TFA or 1M H₂SO₄).
-
Seal the tube tightly and heat at 100-120°C for 1-4 hours. The optimal time and temperature may need to be determined empirically for different types of alginate.
-
After hydrolysis, cool the tubes to room temperature.
-
Neutralize the hydrolysate by carefully adding a neutralizing agent (e.g., 2M NaOH) until the pH is approximately 7.0.
-
The resulting solution containing the released uronic acids can then be analyzed using either Protocol 1 or Protocol 2.
Visualizations
Experimental Workflow
Caption: Workflow for this compound quantification.
Logical Relationship of Assay Modifications
Caption: Comparison of carbazole assay modifications.
Simplified Reaction Pathway
Caption: Simplified carbazole assay reaction pathway.
Troubleshooting and Considerations
-
Interfering Substances: Neutral sugars can interfere with the assay by reacting with sulfuric acid to produce colored products. The 55°C borate-carbazole method helps to minimize this interference.[2] Proteins can also interfere with color development. If significant interference is suspected, sample purification prior to the assay may be necessary.
-
Reagent Quality: The purity of the carbazole and the concentration of the sulfuric acid are critical for reproducible results. It is recommended to use high-quality reagents and to recrystallize the carbazole from ethanol.
-
Temperature Control: Precise temperature control during the heating steps is crucial for consistent results.
-
Standard Selection: The choice of standard can affect the accuracy of the quantification. For the modified assay, D-mannuronic acid is the most appropriate standard.
-
Safety Precautions: Concentrated sulfuric acid is extremely corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, and work in a fume hood. Add acid to water, never the other way around, to avoid a violent exothermic reaction.
References
Spectroscopic Characterization of D-Hexamannuronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the spectroscopic characterization of D-Hexamannuronic acid. Due to the limited availability of direct spectroscopic data for this compound in the public domain, this note leverages data from closely related hexuronic acids, such as D-glucuronic acid and D-galacturonic acid, to provide representative experimental protocols and expected data ranges. These methodologies serve as a robust starting point for the detailed structural elucidation of this compound.
Introduction
This compound is a monosaccharide acid that can be a component of various polysaccharides. Its precise structural characterization is crucial for understanding its biological function and for its application in drug development. Spectroscopic techniques are fundamental to this characterization, providing insights into the molecule's connectivity, functional groups, three-dimensional structure, and purity. This application note details protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Circular Dichroism (CD).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the detailed molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide information on the chemical environment of each atom, allowing for the assignment of the carbohydrate ring protons and carbons.
Data Presentation: Representative NMR Data
The following table summarizes expected ¹H and ¹³C NMR chemical shifts for a hexuronic acid, based on data for similar compounds like D-glucuronic acid.[1][2][3] Actual values for this compound may vary.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-1 | ~5.2 (α), ~4.6 (β) | ~92 (α), ~96 (β) |
| H-2 | ~3.5 | ~72 |
| H-3 | ~3.7 | ~73 |
| H-4 | ~3.6 | ~70 |
| H-5 | ~4.0 (α), ~3.7 (β) | ~71 (α), ~76 (β) |
| C-6 (C=O) | - | ~175 |
Experimental Protocol: ¹H and ¹³C NMR
1. Sample Preparation:
-
Dissolve 2-5 mg of this compound in 0.5-0.7 mL of deuterium (B1214612) oxide (D₂O).
-
Ensure the sample is fully dissolved. Gentle vortexing may be applied.
-
Transfer the solution to a 5 mm NMR tube.
2. Instrumentation:
-
A 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe is recommended for optimal resolution and sensitivity.
3. Data Acquisition:
-
¹H NMR:
-
Acquire a one-dimensional ¹H spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
Suppress the residual HOD signal using presaturation.
-
-
¹³C NMR:
-
Acquire a one-dimensional ¹³C spectrum with proton decoupling.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
-
2D NMR (for full assignment):
-
Acquire COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations.
-
Acquire HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.
-
Acquire HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for confirming the overall structure.
-
Experimental Workflow Diagram
References
Application Notes and Protocols for D-Hexamannuronic Acid Derivatization for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Hexamannuronic acid, a key component of various polysaccharides such as alginates, plays a significant role in biomedical and pharmaceutical research. Its quantification and structural analysis are crucial for understanding the properties and functions of these biopolymers. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the sensitive and selective determination of monosaccharides. However, due to the low volatility and high polarity of uronic acids like this compound, direct GC-MS analysis is not feasible. Chemical derivatization is a necessary prerequisite to convert the analyte into a volatile and thermally stable compound suitable for GC-MS analysis.
This document provides detailed application notes and experimental protocols for three common derivatization methods for this compound: silylation (preceded by methoximation), methylation, and acetylation. The selection of the appropriate derivatization method depends on the specific analytical requirements, such as the desired sensitivity, the complexity of the sample matrix, and the potential for isomeric separation.
Data Presentation: Comparison of Derivatization Methods
The following table summarizes the key quantitative parameters for the GC-MS analysis of this compound using different derivatization techniques. These values are compiled from various studies on uronic acids and related monosaccharides and should be considered as indicative. Method optimization and validation are recommended for specific applications.
| Derivatization Method | Typical Reagents | Reported LOD (µg/mL) | Reported LOQ (µg/mL) | Derivatization Yield | Key Advantages & Disadvantages |
| Methoximation-Silylation | Methoxyamine hydrochloride, Pyridine (B92270), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS) | 0.6 - 2.7[1] | 3.1 - 13.3[1] | High | Advantages: Reduces the number of isomers, producing simpler chromatograms.[2][3] Good thermal stability of derivatives. Disadvantages: Two-step process. Silylating reagents are sensitive to moisture.[3] |
| Methylation | Sodium hydride, Dimethyl sulfoxide (B87167) (DMSO), Methyl iodide | Not widely reported for quantitative analysis of uronic acids by GC-MS | Not widely reported for quantitative analysis of uronic acids by GC-MS | Can be high, but may require optimization | Advantages: Produces stable derivatives. Useful for linkage analysis of polysaccharides.[4] Disadvantages: Can be a harsh method, potentially leading to degradation. Reagents can be hazardous. |
| Acetylation | Acetic anhydride (B1165640), Pyridine or 1-methylimidazole | Not widely reported for quantitative analysis of uronic acids by GC-MS | Not widely reported for quantitative analysis of uronic acids by GC-MS | Variable, can be high | Advantages: Reagents are readily available and less sensitive to moisture than silylating agents. Disadvantages: May produce multiple derivatives. Derivatives can be less stable than silylated counterparts. |
Experimental Protocols
Methoximation followed by Silylation
This two-step method is widely used for the analysis of sugars and organic acids. Methoximation protects the aldehyde and ketone groups, preventing tautomerization and reducing the number of peaks in the chromatogram.[2][3] Subsequent silylation of the hydroxyl and carboxyl groups increases the volatility of the analyte.[3]
Workflow Diagram:
Protocol:
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the this compound sample into a clean, dry reaction vial.
-
If the sample is in solution, evaporate the solvent completely under a stream of nitrogen gas. It is crucial to ensure the sample is anhydrous as silylating reagents are moisture-sensitive.[3]
-
-
Methoximation:
-
Prepare a solution of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL).
-
Add 50 µL of the methoxyamine hydrochloride solution to the dried sample.
-
Seal the vial tightly and vortex to dissolve the sample.
-
Incubate the mixture at a controlled temperature, for example, for 90 minutes at 37°C with shaking.[2]
-
-
Silylation:
-
After the methoximation step, add 80 µL of a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane (TMCS), to the reaction vial.
-
Seal the vial immediately and vortex thoroughly.
-
Incubate the mixture at a controlled temperature, for example, for 30 minutes at 37°C with shaking.[2]
-
-
GC-MS Analysis:
-
After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS system.
-
Inject 1-2 µL of the sample onto a suitable capillary column (e.g., a non-polar or medium-polarity column like a 5% phenyl-methylpolysiloxane).
-
Set appropriate GC oven temperature program and MS parameters for the detection and quantification of the derivatized this compound.
-
Methylation
Methylation analysis is a classic technique for carbohydrate analysis, particularly for determining glycosidic linkages in polysaccharides.[4] It involves the conversion of all free hydroxyl and carboxyl groups to their corresponding methyl ethers and methyl esters.
Workflow Diagram:
Protocol:
-
Sample Preparation:
-
Place a dried sample of this compound (1-5 mg) in a reaction vial.
-
Add 1 mL of anhydrous dimethyl sulfoxide (DMSO) and stir until the sample is dissolved.
-
-
Methylation:
-
Add approximately 20 mg of sodium hydride (NaH) to the solution and stir the mixture at room temperature for 1 hour under a nitrogen atmosphere.
-
Cool the reaction mixture in an ice bath and slowly add 0.5 mL of methyl iodide (CH₃I).
-
Allow the reaction to proceed at room temperature for at least 2 hours, or until the solution becomes clear.
-
-
Reaction Quenching and Extraction:
-
Carefully quench the reaction by the slow addition of water.
-
Partition the methylated product between dichloromethane (B109758) and water.
-
Collect the organic layer and wash it several times with water to remove any remaining DMSO and salts.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent.
-
-
Hydrolysis, Reduction, and Acetylation (for Partially Methylated Alditol Acetate (B1210297) (PMAA) Analysis):
-
The permethylated sample is then typically hydrolyzed (e.g., with trifluoroacetic acid), reduced (e.g., with sodium borodeuteride), and acetylated (with acetic anhydride) to form partially methylated alditol acetates (PMAAs).
-
-
GC-MS Analysis:
-
Dissolve the final PMAA derivatives in a suitable solvent (e.g., acetone (B3395972) or dichloromethane) for GC-MS analysis.
-
Analyze the sample using a GC-MS system equipped with a suitable capillary column.
-
Acetylation
Acetylation is another common derivatization technique where active hydrogens on hydroxyl and carboxyl groups are replaced with acetyl groups. This is typically achieved using acetic anhydride in the presence of a catalyst like pyridine or 1-methylimidazole.
Workflow Diagram:
Protocol:
-
Sample Preparation:
-
Place the dried this compound sample (1-5 mg) in a reaction vial.
-
-
Acetylation:
-
Add 100 µL of pyridine and 100 µL of acetic anhydride to the vial.
-
Seal the vial tightly and heat the mixture at 100°C for 30 minutes.
-
-
Work-up:
-
After cooling, evaporate the excess pyridine and acetic anhydride under a stream of nitrogen. Co-evaporation with toluene (B28343) can help to remove residual pyridine.
-
Dissolve the residue in a suitable solvent like dichloromethane.
-
Wash the organic solution with water to remove any remaining reagents.
-
Dry the organic layer over anhydrous sodium sulfate and then evaporate the solvent.
-
-
GC-MS Analysis:
-
Re-dissolve the acetylated derivative in a small volume of a suitable solvent (e.g., ethyl acetate or hexane) for GC-MS injection.
-
Analyze the sample using a GC-MS system with an appropriate column and temperature program.
-
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the reaction conditions, including reagent concentrations, temperatures, and incubation times, for their specific samples and instrumentation. It is also essential to perform proper method validation to ensure the accuracy and reliability of the quantitative results. Safety precautions should always be taken when handling hazardous chemicals.
References
- 1. A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for D-Glucuronic Acid (as a component of Hyaluronic Acid) in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyaluronic acid (HA), a naturally occurring linear polysaccharide composed of repeating disaccharide units of D-glucuronic acid and N-acetyl-D-glucosamine, has emerged as a highly promising biomaterial for targeted drug delivery, particularly in cancer therapy.[1][2][3] Its excellent biocompatibility, biodegradability, non-immunogenicity, and non-inflammatory properties make it an ideal candidate for developing advanced drug delivery systems.[2][3] The carboxyl and hydroxyl groups on the D-glucuronic acid and N-acetyl-D-glucosamine units provide ample opportunities for chemical modification and conjugation with various therapeutic agents.[2]
A key advantage of utilizing HA in targeted drug delivery is its ability to specifically bind to the CD44 receptor, a cell-surface glycoprotein (B1211001) that is overexpressed in many types of cancer cells.[1][4][5] This interaction facilitates receptor-mediated endocytosis, leading to enhanced intracellular drug accumulation in tumor cells while minimizing off-target effects.[4][6] Furthermore, the nanoscale dimensions of HA-based drug carriers can leverage the enhanced permeability and retention (EPR) effect for passive tumor targeting.[2]
These application notes provide an overview of the use of HA, with a focus on the role of its D-glucuronic acid component, in creating targeted drug delivery systems. Detailed protocols for the formulation and evaluation of HA-based nanoparticles are also presented.
Data Presentation: Physicochemical Properties of Hyaluronic Acid-Based Drug Delivery Systems
The following tables summarize quantitative data from various studies on HA-based nanoparticles, showcasing key parameters that influence their in vivo performance.
Table 1: Particle Size and Zeta Potential of HA-Based Nanoparticles
| Formulation Code | Core Components | Drug | Particle Size (nm) | Zeta Potential (mV) | Reference |
| MH-PNs | HA-PBCA | Morin Hydrate | < 200 | Negative | |
| MH-MNs | HA-PBCA/TPGS | Morin Hydrate | < 200 | Negative | [7] |
| HA-ss-DOCA | HA-deoxycholic acid | Paclitaxel | Not Specified | Not Specified | [2] |
| HA-g-PLGA Micelles | HA-grafted PLGA | Doxorubicin | Not Specified | Not Specified | [4] |
| HA-DOCA Micelles | HA-deoxycholic acid | Paclitaxel | 120 | Not Specified | [4] |
| HA-GA/HA-His Micelles | HA-glycyrrhetinic acid/HA-L-histidine | Doxorubicin | 162 | Not Specified | [4] |
| dOG-HA Micelles | Dendritic oligoglycerol-HA | Paclitaxel | 155 | Not Specified | [4] |
| HA-tagged Cubosomes | Cubosomes | Copper Acetylacetonate | 152 | Not Specified | |
| MET-H-AuNPs | Gold Nanoparticles | Metformin (B114582) | Not Specified | Not Specified | [8] |
Table 2: Drug Loading and Encapsulation Efficiency of HA-Based Nanoparticles
| Formulation Code | Drug | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| MH-MNs vs MH-PNs | Morin Hydrate | ~1.6-fold increase with TPGS | Not Specified | [7] |
| HA-ss-DOCA | Paclitaxel | 34.1 | 93.2 | [2] |
| HA-g-PLGA Micelles | Doxorubicin | 7.2 | Not Specified | [4] |
| HA-DOCA Micelles | Paclitaxel | 34 | Not Specified | [4] |
| HA-GA/HA-His Micelles | Doxorubicin | 8.64 | Not Specified | [4] |
| dOG-HA Micelles | Paclitaxel | 20 | Not Specified | [4] |
| HA-SA-CYS-CHOL Micelles | Docetaxel | Higher than HA-SA-CYS-OA | Higher than HA-SA-CYS-OA | [9] |
Mandatory Visualizations
Caption: Signaling pathway of hyaluronic acid-mediated targeted drug delivery.
Caption: General experimental workflow for developing HA-based nanoparticles.
Experimental Protocols
Protocol 1: Preparation of Hyaluronic Acid-Based Nanoparticles via Self-Assembly
This protocol describes a general method for preparing HA-based nanoparticles through the self-assembly of amphiphilic HA conjugates.
Materials:
-
Hyaluronic acid (sodium salt)
-
Hydrophobic moiety (e.g., deoxycholic acid, cholesterol, poly(lactic-co-glycolic acid))
-
Coupling agents (e.g., EDC, NHS)
-
Organic solvent (e.g., DMSO, DMF)
-
Dialysis membrane (MWCO appropriate for the conjugate)
-
Deionized water
Procedure:
-
Synthesis of Amphiphilic HA Conjugate:
-
Dissolve hyaluronic acid in deionized water.
-
Activate the carboxylic acid groups of HA using EDC and NHS in a suitable buffer (e.g., MES buffer, pH 4.5-6.0) for 30 minutes at room temperature.
-
Dissolve the hydrophobic moiety with an amine group in an organic solvent.
-
Add the solution of the hydrophobic moiety to the activated HA solution and stir for 24-48 hours at room temperature.
-
Dialyze the reaction mixture against a mixture of organic solvent and water, and then against deionized water for 2-3 days to remove unreacted reagents.
-
Lyophilize the purified solution to obtain the amphiphilic HA conjugate.
-
-
Formation of Nanoparticles by Self-Assembly:
-
Disperse the amphiphilic HA conjugate in deionized water or a suitable buffer (e.g., PBS).
-
Sonicate the dispersion using a probe sonicator on an ice bath to form a clear solution of self-assembled nanoparticles.
-
Alternatively, nanoparticles can be formed by nanoprecipitation, where a solution of the conjugate in an organic solvent is added dropwise to water under stirring.
-
Protocol 2: Drug Loading into HA-Based Nanoparticles
This protocol outlines the encapsulation of a hydrophobic drug into pre-formed HA-based nanoparticles using a dialysis method.
Materials:
-
Hyaluronic acid-based nanoparticles dispersion
-
Hydrophobic drug (e.g., Paclitaxel, Doxorubicin)
-
Organic solvent (e.g., DMSO, acetone)
-
Dialysis membrane
Procedure:
-
Dissolve the hydrophobic drug in a minimal amount of a water-miscible organic solvent.
-
Add the drug solution dropwise to the aqueous dispersion of HA-based nanoparticles while stirring.
-
Continue stirring for several hours to allow for the partitioning of the drug into the hydrophobic cores of the nanoparticles.
-
Transfer the mixture to a dialysis bag and dialyze against deionized water for 24 hours to remove the organic solvent and unloaded drug.
-
Collect the drug-loaded nanoparticle suspension from the dialysis bag.
-
To determine the drug loading and encapsulation efficiency, lyophilize a known amount of the drug-loaded nanoparticle suspension.
-
Dissolve the lyophilized powder in a suitable organic solvent to disrupt the nanoparticles and release the drug.
-
Quantify the amount of drug using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).
Protocol 3: In Vitro Drug Release Study
This protocol describes a typical in vitro drug release study from HA-based nanoparticles using a dialysis method.
Materials:
-
Drug-loaded HA-based nanoparticle suspension
-
Release medium (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively)
-
Dialysis membrane
-
Shaking incubator or water bath
Procedure:
-
Transfer a known volume of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Immerse the dialysis bag in a known volume of the release medium in a sealed container.
-
Place the container in a shaking incubator or water bath maintained at 37°C with gentle agitation.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the collected aliquots using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Calculate the cumulative percentage of drug released at each time point.
Protocol 4: In Vitro Cellular Uptake Study
This protocol outlines a method to evaluate the cellular uptake of HA-based nanoparticles in CD44-positive cancer cells.
Materials:
-
CD44-positive cancer cell line (e.g., MDA-MB-231, A549)
-
CD44-negative cell line (as a control, e.g., MCF-7)
-
Fluorescently labeled HA-based nanoparticles
-
Complete cell culture medium
-
PBS
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed the cancer cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere overnight.
-
Incubate the cells with a medium containing fluorescently labeled HA-based nanoparticles at a specific concentration for various time points (e.g., 1, 2, 4 hours).
-
For competitive inhibition studies, pre-incubate a group of cells with an excess of free hyaluronic acid for 30 minutes before adding the nanoparticles.
-
After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
For flow cytometry analysis, detach the cells using trypsin, resuspend them in PBS, and analyze the fluorescence intensity.
-
For fluorescence microscopy, fix the cells, stain the nuclei (e.g., with DAPI), and observe the intracellular fluorescence.
Conclusion
Hyaluronic acid, through its D-glucuronic acid and N-acetyl-D-glucosamine constituents, provides a versatile platform for the design of sophisticated targeted drug delivery systems. The ability to specifically target CD44 receptors on cancer cells, combined with its excellent safety profile, makes HA an attractive biomaterial for enhancing the therapeutic efficacy and reducing the side effects of anticancer drugs. The protocols provided herein offer a foundational framework for the development and evaluation of novel HA-based nanomedicines. Further research and development in this area hold great promise for advancing cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Hyaluronic Acid and Controlled Release: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in hyaluronic acid-decorated nanocarriers for targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hyaluronic acid targeting of CD44 for cancer therapy: from receptor biology to nanomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in Hyaluronic Acid-Based Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hyaluronic acid co-functionalized gold nanoparticle complex for the targeted delivery of metformin in the treatment of liver cancer (HepG2 cells) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application of D-Mannuronic Acid in Hydrogel Formation: A Guide for Researchers
Introduction
D-Mannuronic acid, a key component of the natural polysaccharide alginate, is instrumental in the formation of hydrogels with broad applications in biomedical research, drug delivery, and tissue engineering. Alginate is a linear copolymer composed of repeating units of (1-4)-linked β-D-mannuronic acid (M) and α-L-guluronic acid (G). The ability of alginate to form stable hydrogels is largely attributed to the gelling properties of the G-blocks with divalent cations, but the M-blocks also play a crucial role in the overall structure, flexibility, and biological interactions of the hydrogel. This document provides detailed application notes and protocols for utilizing D-mannuronic acid-containing polymers, primarily alginate, for hydrogel formation.
Application Notes
Hydrogels derived from polymers containing D-mannuronic acid, such as alginate, offer a versatile platform for a multitude of biomedical applications. Their biocompatibility, biodegradability, and mild gelation conditions make them ideal for encapsulating cells, proteins, and small molecule drugs.
Key Applications:
-
Drug Delivery: The porous network of alginate hydrogels allows for the controlled release of therapeutic agents. The release kinetics can be tuned by altering the polymer concentration, cross-linking density, and the ratio of M to G blocks. These hydrogels are particularly useful for localized and sustained drug delivery.[1][2][3][4][5]
-
Tissue Engineering: Alginate hydrogels provide a three-dimensional scaffold that mimics the extracellular matrix, supporting cell growth, proliferation, and differentiation.[6][7] They are widely used in cartilage, bone, and soft tissue regeneration.[8][9][10]
-
Wound Healing: The moist environment provided by alginate hydrogels promotes wound healing. They can be formulated as dressings that are absorbent, non-adherent, and can be loaded with antimicrobial agents.[11]
-
Cell Encapsulation: The gentle gelation process allows for the encapsulation of living cells with high viability. This is critical for applications in cell therapy and for creating in vitro models of tissues and diseases.
Cross-linking Mechanisms:
The formation of stable hydrogels from D-mannuronic acid-containing polymers relies on the cross-linking of polymer chains. Several methods can be employed:
-
Ionic Cross-linking: This is the most common method for alginate hydrogels and involves the use of divalent cations, such as Ca²⁺, which interact with the G-blocks of the alginate chains to form a characteristic "egg-box" structure. This process is rapid and occurs under mild, physiological conditions.
-
Covalent Cross-linking: For applications requiring more stable and mechanically robust hydrogels, covalent cross-linkers can be used. Common strategies include using carbodiimide (B86325) chemistry to form amide bonds or employing photo-polymerization of modified alginate chains.[12][13][14]
-
Physical Cross-linking: Methods like freeze-thawing can also induce physical cross-linking of polymer chains, resulting in hydrogel formation.[12]
Experimental Protocols
Protocol 1: Preparation of Alginate Hydrogels by Ionic Cross-linking
This protocol describes the preparation of a basic alginate hydrogel using calcium chloride as the cross-linking agent.
Materials:
-
Sodium alginate powder (medium viscosity)
-
Calcium chloride (CaCl₂)
-
Deionized water
-
Phosphate-buffered saline (PBS), pH 7.4
Equipment:
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Molds for hydrogel casting (e.g., petri dishes, well plates)
Procedure:
-
Alginate Solution Preparation:
-
Prepare a 2% (w/v) sodium alginate solution by slowly dissolving the alginate powder in deionized water while stirring continuously.
-
Leave the solution to stir for at least 4 hours or overnight to ensure complete dissolution and removal of air bubbles.
-
-
Cross-linking Solution Preparation:
-
Prepare a 100 mM CaCl₂ solution by dissolving the appropriate amount of CaCl₂ in deionized water.
-
-
Hydrogel Formation:
-
Method A: Diffusion Gelation: Pour the alginate solution into a mold. Gently overlay the alginate solution with the CaCl₂ solution. Allow the calcium ions to diffuse into the alginate solution, forming a hydrogel. The gelation time will depend on the desired thickness of the hydrogel.
-
Method B: Internal Gelation: For forming beads or more complex shapes, the alginate solution can be extruded dropwise into the CaCl₂ solution using a syringe. The droplets will instantly form hydrogel beads upon contact with the calcium ions.
-
-
Washing:
-
After gelation is complete, carefully remove the hydrogel from the mold or the cross-linking solution.
-
Wash the hydrogel extensively with PBS (pH 7.4) to remove excess calcium ions and to equilibrate the hydrogel to physiological pH.
-
Protocol 2: Characterization of Hydrogel Properties
Swelling Ratio:
-
Weigh the freshly prepared hydrogel (W_s).
-
Lyophilize the hydrogel to determine its dry weight (W_d).
-
The swelling ratio is calculated as: (W_s - W_d) / W_d.
Mechanical Testing:
The mechanical properties of the hydrogels, such as Young's modulus and compressive strength, can be evaluated using a universal testing machine.[15][16][17][18] The stiffness of the hydrogel is a critical parameter for its application, especially in tissue engineering.[16]
Quantitative Data Summary
The mechanical properties of hydrogels are crucial for their intended application and can be tuned by varying the formulation.
| Hydrogel Formulation | Young's Modulus (kPa) | Compressive Strength (MPa) | Swelling Ratio |
| 2% Alginate, 100mM CaCl₂ | 10 - 50 | 0.1 - 0.5 | 20 - 50 |
| 3% Alginate, 100mM CaCl₂ | 50 - 150 | 0.5 - 1.5 | 15 - 30 |
| 2% Methacrylated Alginate (Photocrosslinked) | 150 - 500 | 1.5 - 5.0 | 10 - 20 |
Note: These values are approximate and can vary significantly depending on the specific type of alginate (M/G ratio, molecular weight), cross-linker concentration, and measurement conditions.
Visualizations
Experimental Workflow for Alginate Hydrogel Formation
Caption: Workflow for ionic cross-linking of alginate hydrogels.
Logical Relationship of Factors Affecting Hydrogel Properties
References
- 1. Hydrogels and Their Applications in Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polymeric Hydrogels as Technology Platform for Drug Delivery Applications [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Strategies for Hyaluronic Acid-Based Hydrogel Design in Drug Delivery [ouci.dntb.gov.ua]
- 6. Crosslinking method of hyaluronic-based hydrogel for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hyaluronic Acid Hydrogels for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Potential Applications of Hyaluronic Acid Hydrogels in Biomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. gpsrjournal.com [gpsrjournal.com]
- 14. youtube.com [youtube.com]
- 15. web.itu.edu.tr [web.itu.edu.tr]
- 16. m.youtube.com [m.youtube.com]
- 17. Mechanical properties of hydrogels and their experimental determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mechanical properties of cellularly responsive hydrogels and their experimental determination - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Separation of D-Hexamannuronic Acid Oligomers using Size-Exclusion Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Hexamannuronic acid is a uronic acid derived from mannose and a key component of various polysaccharides, including alginates. The characterization and separation of its oligomers by molecular size are crucial for research, development, and quality control in the fields of glycobiology, polymer chemistry, and therapeutics. Size-exclusion chromatography (SEC), also known as gel filtration chromatography, is a powerful and gentle technique for separating molecules based on their hydrodynamic volume in solution.[1][2][3] This method is particularly well-suited for the analysis of polysaccharides and their derivatives as it can be performed under aqueous, near-neutral pH conditions, which helps to preserve the native structure of the molecules.[4]
This application note provides a detailed protocol for the separation of this compound oligomers using a high-performance liquid chromatography (HPLC) system equipped with a size-exclusion column. The methodology described herein is intended to serve as a comprehensive guide for achieving high-resolution separation and accurate molecular size estimation.
Principle of Size-Exclusion Chromatography
Size-exclusion chromatography separates molecules based on their size as they pass through a column packed with porous beads.[1][5][6] Larger molecules are unable to enter the pores, or can only enter a fraction of the pores, and therefore travel a shorter path, eluting from the column first.[1][5] Smaller molecules can penetrate the pores to a greater extent, leading to a longer path and later elution.[5] This separation mechanism does not involve binding interactions with the stationary phase, making it a non-destructive method ideal for sensitive biological macromolecules.[2]
Experimental Workflow
The overall workflow for the separation of this compound using size-exclusion chromatography is outlined below. The process begins with sample and mobile phase preparation, followed by system setup and equilibration, sample injection, chromatographic separation, and finally, data analysis.
Detailed Experimental Protocol
This protocol provides a starting point for the separation of this compound oligomers. Optimization may be required depending on the specific sample characteristics and available instrumentation.
1. Materials and Equipment
-
Standards: this compound oligomers of known molecular weights (if available) or dextran (B179266)/pullulan standards for calibration.[7][8][9]
-
Reagents:
-
Sodium nitrate (B79036) (NaNO₃), HPLC grade
-
Sodium azide (B81097) (NaN₃), reagent grade (as a preservative)
-
Ultrapure water (18.2 MΩ·cm)
-
-
Equipment:
-
HPLC system with a pump, autosampler, and column thermostat
-
Size-exclusion chromatography column suitable for aqueous mobile phases and the expected molecular weight range of the sample.
-
Detectors: Refractive Index (RI) detector is commonly used for polysaccharides. A UV detector (e.g., at 210 nm) can also be used for uronic acids, although sensitivity may be lower.
-
Data acquisition and processing software
-
Analytical balance
-
pH meter
-
Syringe filters (0.22 µm)
-
2. Mobile Phase Preparation
-
Weigh the appropriate amount of sodium nitrate to prepare a 0.1 M solution in ultrapure water. For example, to prepare 1 L of mobile phase, dissolve 8.5 g of NaNO₃ in 1 L of ultrapure water.
-
Add sodium azide to a final concentration of 0.02% (w/v) to inhibit microbial growth.
-
Adjust the pH to 7.0 with small additions of dilute NaOH or HNO₃ if necessary.
-
Filter the mobile phase through a 0.22 µm membrane filter to remove any particulate matter.
-
Degas the mobile phase thoroughly using an online degasser or by sonication under vacuum.
3. Sample Preparation
-
Accurately weigh a small amount of the this compound sample.
-
Dissolve the sample in the mobile phase to a final concentration of 1-5 mg/mL. Gentle agitation or sonication may be used to aid dissolution.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any insoluble material before injection.
4. Chromatographic Conditions
The following table summarizes a typical set of starting conditions for the SEC separation of this compound oligomers.
| Parameter | Recommended Condition |
| Column | e.g., Agilent PL aquagel-OH series, Waters Ultrahydrogel™, or similar |
| Mobile Phase | 0.1 M Sodium Nitrate with 0.02% Sodium Azide, pH 7.0 |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 20 - 100 µL |
| Detector | Refractive Index (RI) or UV (210 nm) |
| Run Time | 30 - 60 minutes (depending on column and flow rate) |
5. System Setup and Equilibration
-
Install the appropriate size-exclusion column in the HPLC system.
-
Purge the pump with the prepared mobile phase to remove any air bubbles.
-
Set the flow rate to the desired value (e.g., 0.7 mL/min) and allow the mobile phase to run through the entire system until a stable baseline is achieved on the detector. This may take 30-60 minutes.
-
Ensure the column temperature is stable at the setpoint.
6. Calibration (Optional but Recommended)
For molecular weight estimation, the SEC system should be calibrated using a series of standards with known molecular weights.
-
Prepare solutions of at least 5-7 molecular weight standards (e.g., pullulan or dextran standards) in the mobile phase.
-
Inject each standard individually and record the retention time (or elution volume).
-
Create a calibration curve by plotting the logarithm of the molecular weight (log MW) versus the retention time (or elution volume). A linear relationship is expected within the fractionation range of the column.
7. Sample Analysis
-
Inject the prepared this compound sample.
-
Record the chromatogram for the specified run time.
-
If analyzing multiple samples, ensure the system is re-equilibrated between injections.
Data Presentation and Analysis
The primary output of a size-exclusion chromatography experiment is a chromatogram showing the detector response as a function of time. The retention time of a peak is inversely proportional to the logarithm of the molecular weight of the analyte.
Table 1: Representative Data for SEC Calibration and Sample Analysis
| Analyte | Molecular Weight (Da) | Retention Time (min) |
| Pullulan Standard 1 | 180,000 | 8.5 |
| Pullulan Standard 2 | 48,000 | 10.2 |
| Pullulan Standard 3 | 12,000 | 12.1 |
| Pullulan Standard 4 | 5,900 | 13.5 |
| This compound Oligomer 1 | Calculated | 11.5 |
| This compound Oligomer 2 | Calculated | 14.0 |
Note: The retention times are hypothetical and will vary depending on the specific column and conditions used.
From the calibration curve, the molecular weight of the unknown this compound oligomers can be estimated. The peak area can be used for quantitative analysis if a suitable standard is available for calibration of the detector response.
Troubleshooting
-
Poor Resolution: May be caused by an inappropriate column for the molecular weight range, a low flow rate, or sample overloading. Consider using a column with a different pore size or adjusting the flow rate.
-
Peak Tailing or Fronting: Can indicate secondary interactions between the analyte and the column matrix. Adjusting the ionic strength or pH of the mobile phase may help to mitigate these effects.
-
Baseline Drift: Often caused by temperature fluctuations or a non-equilibrated system. Ensure the column and detector are properly thermostatted and allow sufficient time for equilibration.
Conclusion
Size-exclusion chromatography is a robust and reliable method for the separation and molecular size characterization of this compound oligomers. The protocol outlined in this application note provides a solid foundation for developing a method tailored to specific research or quality control needs. By carefully selecting the column and optimizing the running conditions, high-resolution separations can be achieved, providing valuable insights into the molecular properties of these important biopolymers.
References
- 1. Size exclusion chromatography: Fundamentals and applications | Abcam [abcam.cn]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. Size exclusion chromatography | PPTX [slideshare.net]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. bio-rad.com [bio-rad.com]
- 6. goldbio.com [goldbio.com]
- 7. Determination of Molecular Dimensions of Carbohydrate Polymers (Polysaccharides) by Size Exclusion Chromatography (SEC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of Molecular Dimensions of Carbohydrate Polymers (Polysaccharides) by Size Exclusion Chromatography (SEC) | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Covalent Conjugation of Drugs to D-Hexamannuronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the covalent conjugation of therapeutic agents to D-Hexamannuronic acid. The methodologies described are grounded in established bioconjugation techniques, with a primary focus on the activation of the carboxylic acid group present on the uronic acid for subsequent reaction with amine- or hydroxyl-containing drugs.
Introduction
This compound, a key component of various natural polysaccharides such as alginate, presents a valuable platform for drug delivery. Its biocompatibility, biodegradability, and the presence of a reactive carboxylic acid moiety make it an attractive candidate for creating prodrugs or targeted drug delivery systems. Covalent conjugation of drugs to this compound can improve drug solubility, enhance stability, and potentially enable targeted delivery to specific tissues or cells.
The primary strategy for conjugating drugs to this compound involves the activation of its carboxyl group to form a reactive intermediate that can readily react with nucleophilic functional groups on the drug molecule, such as primary amines, to form stable amide bonds.
Conjugation Chemistry: Activation of Carboxylic Acid Groups
The most common and well-documented method for activating carboxyl groups for conjugation to primary amines is through the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
Mechanism of EDC/NHS-mediated Amide Coupling:
-
Activation of Carboxyl Group: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate.
-
Formation of NHS Ester: This intermediate is unstable in aqueous solutions and can be hydrolyzed. NHS is added to react with the O-acylisourea intermediate to form a more stable amine-reactive NHS ester.
-
Amine Coupling: The NHS ester readily reacts with a primary amine on the drug molecule to form a stable amide bond, releasing NHS.
An alternative, water-stable coupling agent that can be used is 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM). DMTMM directly activates the carboxyl group to form a reactive triazine ester, which then reacts with the amine.
Quantitative Data Summary
The efficiency of conjugation and the resulting drug loading are critical parameters in the development of polysaccharide-drug conjugates. These parameters can be influenced by factors such as the molar ratio of reactants, pH, and reaction time. The following tables provide representative quantitative data from studies on conjugating drugs to uronic acid-containing polysaccharides using EDC/NHS chemistry.
Table 1: Representative EDC/NHS Conjugation Efficiency and Drug Loading
| Polysaccharide | Drug | Molar Ratio (Polysaccharide:EDC:NHS:Drug) | Conjugation Efficiency (%) | Drug Loading (wt%) | Reference |
| Hyaluronic Acid | Doxorubicin (B1662922) | 1:2:2:1 | ~65% | 0.2 - 0.3% | [1] |
| Hyaluronic Acid | Doxorubicin | 1:5:5:1 | ~85% | ~15% | [2][3] |
| Alginate | Doxorubicin | 1:2:2:1.5 | >90% (Encapsulation) | >50% (Encapsulation) | [4] |
| Hyaluronic Acid | Paclitaxel | 1:1.5:1.5:1 | ~70% | ~10% | [1] |
Note: Data for alginate primarily refers to encapsulation within nanoparticles formed through ionic gelation, which can achieve very high loading capacities. The principles of covalent conjugation are also applicable to alginate due to its mannuronic acid content.
Table 2: Characterization Parameters for this compound-Drug Conjugates
| Parameter | Method | Typical Information Obtained |
| Degree of Substitution (DS) | ¹H NMR Spectroscopy | Molar percentage of uronic acid units conjugated with the drug. |
| Conjugate Size and Morphology | Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM) | Size distribution and shape of self-assembled nanoparticles. |
| Covalent Bond Formation | Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of characteristic amide or ester bond vibrational peaks. |
| Stability | High-Performance Liquid Chromatography (HPLC) | Rate of drug release or conjugate degradation over time under specific conditions. |
Experimental Protocols
Protocol 1: Covalent Conjugation of an Amine-Containing Drug to this compound using EDC/NHS Chemistry
This protocol describes a general method for the covalent conjugation of a drug containing a primary amine to this compound.
Materials:
-
This compound
-
Amine-containing drug
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS) (pH 7.4)
-
Dialysis tubing (MWCO appropriate for the conjugate)
-
Deionized water
-
Lyophilizer
Procedure:
-
Dissolution of this compound: Dissolve this compound in 0.1 M MES buffer (pH 6.0) to a final concentration of 1-5 mg/mL. Stir until fully dissolved.
-
Activation of Carboxyl Groups:
-
Add a 2- to 5-fold molar excess of EDC and NHS to the this compound solution.
-
Stir the reaction mixture at room temperature for 30 minutes to activate the carboxyl groups.
-
-
Drug Conjugation:
-
Dissolve the amine-containing drug in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or water).
-
Add the drug solution to the activated this compound solution. The molar ratio of activated uronic acid to the drug can be varied to control the degree of substitution. A 1:1 to 1:5 ratio is a common starting point.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with 0.1 M NaOH to facilitate the reaction with the primary amine.
-
Allow the reaction to proceed for 2-4 hours at room temperature with continuous stirring.
-
-
Purification:
-
Transfer the reaction mixture to a dialysis tube with an appropriate molecular weight cut-off (e.g., 3.5 kDa) to remove unreacted drug, EDC, NHS, and byproducts.
-
Dialyze against deionized water for 48-72 hours, changing the water every 12 hours.
-
-
Lyophilization:
-
Freeze the purified conjugate solution at -80°C.
-
Lyophilize the frozen sample to obtain the this compound-drug conjugate as a dry powder.
-
-
Characterization:
-
Determine the degree of substitution using ¹H NMR spectroscopy.
-
Confirm covalent bond formation using FTIR spectroscopy.
-
Protocol 2: Determination of the Degree of Substitution (DS) by ¹H NMR Spectroscopy
The degree of substitution, which represents the percentage of this compound units conjugated with the drug, can be quantified by ¹H NMR.
Procedure:
-
Sample Preparation: Dissolve a known amount of the lyophilized conjugate in deuterium (B1214612) oxide (D₂O).
-
NMR Analysis: Acquire the ¹H NMR spectrum of the dissolved sample.
-
Data Analysis:
-
Identify the characteristic proton peaks of this compound. The anomeric proton (H-1) of mannuronic acid residues in alginate typically appears around 5.14 ppm.[5] Other protons of the mannuronic acid ring are also identifiable.[4][6]
-
Identify a characteristic, non-overlapping proton peak from the conjugated drug molecule.
-
Calculate the integral of the anomeric proton peak of this compound and the integral of the chosen drug peak.
-
The degree of substitution (DS) can be calculated using the following formula:
DS (%) = [ (Integral of Drug Peak / Number of Protons for that Peak) / (Integral of Anomeric Proton Peak / 1) ] x 100
-
Protocol 3: Stability Study of this compound-Drug Conjugate
This protocol outlines a method to assess the stability of the amide bond in the conjugate under physiological conditions.
Materials:
-
This compound-drug conjugate
-
Phosphate-buffered saline (PBS) (pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively)
-
Incubator at 37°C
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or fluorescence)
-
Standards of the free drug
Procedure:
-
Sample Preparation: Prepare solutions of the this compound-drug conjugate in PBS (pH 7.4 and pH 5.5) at a known concentration.
-
Incubation: Incubate the solutions at 37°C.
-
Time-Point Sampling: At predetermined time points (e.g., 0, 1, 3, 6, 12, 24, 48, and 72 hours), withdraw an aliquot from each solution.
-
HPLC Analysis:
-
Analyze the collected aliquots by HPLC to separate the free drug from the conjugate.
-
Develop an HPLC method that provides good resolution between the free drug and the conjugate.
-
Quantify the amount of free drug released at each time point by comparing the peak area to a standard curve of the free drug.
-
-
Data Analysis: Plot the cumulative percentage of drug released over time to determine the stability of the conjugate under the tested conditions.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and characterization of drug-D-Hexamannuronic acid conjugates.
Signaling Pathway
Recent studies have indicated that β-D-mannuronic acid can exert anti-inflammatory effects by modulating Toll-like receptor (TLR) signaling pathways. Specifically, it has been shown to downregulate the expression of TLR2 and TLR4 and their downstream signaling molecules.
Caption: Inhibition of the TLR2/TLR4 signaling pathway by β-D-Mannuronic acid.
References
- 1. Hyaluronic Acid Conjugates as Vectors for the Active Targeting of Drugs, Genes and Nanocomposites in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced loading efficiency and sustained release of doxorubicin from hyaluronic acid/graphene oxide composite hydrogels by a mussel-inspired catecholamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing D-Hexamannuronic Acid Yield from Alginate Hydrolysis
Welcome to the technical support center for optimizing D-hexamannuronic acid yield from alginate hydrolysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.
Troubleshooting Guide
This guide addresses common issues encountered during the hydrolysis of alginate to produce this compound and its oligosaccharides.
Issue 1: Low or No Yield of this compound or Oligosaccharides
| Potential Cause | Troubleshooting Step |
| For Enzymatic Hydrolysis: | |
| Inactive enzyme due to improper storage or handling. | Verify enzyme activity using a positive control. Store enzymes at the recommended temperature (typically -20°C or -80°C) and avoid repeated freeze-thaw cycles.[1] |
| Suboptimal reaction conditions (pH, temperature, salt concentration). | Systematically optimize each reaction parameter. Ensure the buffer pH is correct at the reaction temperature.[1] |
| Presence of inhibitors in the substrate or buffer. | Purify the alginate substrate to remove potential inhibitors like polyphenols. See the "Common Activators and Inhibitors" table below.[1] |
| For Acid Hydrolysis: | |
| Incomplete hydrolysis. | Increase reaction time, temperature, or acid concentration. However, be aware that harsh conditions can lead to degradation of the target product.[2][3] |
| Degradation of the monosaccharides. | Prolonged exposure to strong acid and high temperatures can degrade the liberated uronic acids. Optimize hydrolysis time to maximize yield without significant degradation.[2][4] |
| Incorrect acid selection. | The choice of acid (e.g., sulfuric acid, formic acid, oxalic acid) can significantly impact the hydrolysis efficiency and product degradation.[3][5] Formic acid has been shown to be effective under certain conditions.[5] |
Issue 2: Incomplete Substrate Digestion
| Potential Cause | Troubleshooting Step |
| For Enzymatic Hydrolysis: | |
| Insufficient enzyme concentration. | Increase the enzyme-to-substrate ratio. |
| High substrate concentration leading to high viscosity. | Lower the initial substrate concentration or perform the reaction with agitation to ensure proper mixing.[1] |
| For Acid Hydrolysis: | |
| Insufficient acid concentration or reaction time. | Optimize the acid concentration and reaction time based on the specific type of alginate being used.[3][6] |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step |
| Co-elution of products with similar properties. | Optimize the chromatography gradient for Ion-Exchange Chromatography (IEC) or select a column with different selectivity for Size-Exclusion Chromatography (SEC). |
| Presence of interfering substances from the reaction mixture (e.g., salts from neutralization). | Perform a desalting or buffer exchange step before chromatography.[7] |
Issue 4: Inconsistent Results
| Potential Cause | Troubleshooting Step |
| Variability in substrate quality (e.g., M/G ratio). | Use a well-characterized and consistent source of alginate. Determine the M/G ratio of each new batch of substrate as this can influence the yield of mannuronic acid.[1][6][8] |
| Pipetting errors, especially with viscous solutions. | Use positive displacement pipettes for viscous alginate solutions. Prepare master mixes to ensure consistency.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the main methods for hydrolyzing alginate to obtain this compound?
A1: The two primary methods are acid hydrolysis and enzymatic hydrolysis. Acid hydrolysis typically uses strong acids like sulfuric acid or organic acids such as formic or oxalic acid to break the glycosidic bonds.[3][7] Enzymatic hydrolysis utilizes alginate lyases, which are enzymes that cleave the alginate polymer into smaller oligosaccharides.[9][10]
Q2: Which type of alginate lyase should I use to maximize the yield of mannuronic acid-rich products?
A2: To obtain oligosaccharides rich in D-mannuronic acid, it is most effective to use a polyM-specific alginate lyase (EC 4.2.2.3).[1][11] These enzymes specifically target the β-1,4-glycosidic bonds between mannuronic acid residues (M-blocks) in the alginate chain.[9] Some bifunctional lyases that can degrade both polyM and polyG blocks can also be utilized.[1]
Q3: What are the typical products of alginate hydrolysis?
Q4: How can I monitor the progress of the hydrolysis reaction?
A4: For enzymatic hydrolysis, the reaction can be monitored by measuring the increase in absorbance at 235 nm. This increase is due to the formation of a double bond at the non-reducing end of the cleaved oligosaccharides.[13] For both acid and enzymatic hydrolysis, the products can be analyzed at different time points using techniques like High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) or other liquid chromatography methods to quantify the amount of this compound or its oligosaccharides.[3][8]
Data Presentation
Table 1: Comparison of Acid Hydrolysis Conditions for Alginate
| Acid | Concentration | Temperature (°C) | Time (h) | Recovery of D-Mannuronic Acid (%) | Reference |
| Sulfuric Acid | 80% then 2N | 30 then 100 | 3 then 2 | 80.9 | [2][4] |
| Formic Acid | 95% | 110 | 10 | Not specified, but deemed optimal | [3][5] |
| Oxalic Acid | 12% | 120 | 6 | Not specified, but deemed optimal | [3] |
| Trifluoroacetic Acid (TFA) | 2 mol/L | 110 | 3 | Not specified, but deemed optimal | [3] |
| Acetic Acid | 0.4 M | 100 | 5 | Purity of polymannuronate reached 98% | [14] |
Table 2: Characteristics of Selected Alginate Lyases
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Substrate Specificity | Reference |
| Cellulophaga sp. NJ-1 | 8.0 | 50 | PolyG, PolyMG, PolyM | [10] |
| Rhodothermus marinus | 5.8 | 65 | Bifunctional | [12] |
| Nitratiruptor sp. SB155-2 | 6.0 | 70 | Not specified | [12] |
Experimental Protocols
Protocol 1: Acid Hydrolysis of Alginate (Sulfuric Acid Method)
-
Initial Hydrolysis: Suspend the alginate sample in 80% sulfuric acid and incubate at 30°C for 3 hours.
-
Secondary Hydrolysis: Dilute the suspension to 2 N sulfuric acid and heat at 100°C for 2 hours.
-
Neutralization: Cool the hydrolysate and neutralize with calcium carbonate (CaCO₃) or another suitable base.
-
Purification: Centrifuge to remove the precipitate and collect the supernatant containing the monosaccharides.
-
Analysis: Analyze the supernatant using a suitable chromatographic method (e.g., HPAEC-PAD) to quantify the this compound yield.
Protocol 2: Enzymatic Hydrolysis of Alginate using Alginate Lyase
This is a general protocol that should be optimized for the specific enzyme used.
-
Substrate Preparation: Prepare a solution of sodium alginate (e.g., 0.1% w/v) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 0.2 M NaCl).[1]
-
Enzyme Preparation: Prepare a stock solution of the alginate lyase in the same buffer.
-
Reaction Initiation: Add the alginate lyase to the substrate solution to initiate the reaction. The enzyme-to-substrate ratio will need to be optimized.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 40°C) with gentle agitation for the desired reaction time (e.g., 1-24 hours).[1]
-
Reaction Termination: Stop the reaction by heating the mixture at 100°C for 10 minutes to inactivate the enzyme.[1]
-
Analysis: Analyze the reaction products using chromatography (e.g., SEC or IEC) or spectrophotometrically by measuring the increase in absorbance at 235 nm.
Visualizations
Caption: General workflow for alginate hydrolysis and analysis.
Caption: Troubleshooting logic for low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of D-Mannuronic to L-Guluronic Acids Ratio in Acid Hydrolysis of Alginate under Improved Conditions [jstage.jst.go.jp]
- 3. Optimization of hydrolysis conditions of alginate based on high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of D-mannuronic to L-guluronic acids ratio in acid hydrolysis of alginate under improved conditions | Semantic Scholar [semanticscholar.org]
- 5. Optimization of hydrolysis conditions of alginate based on high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. vliz.be [vliz.be]
- 8. Impact of hydrolysis conditions on the detection of mannuronic to guluronic acid ratio in alginate and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enzymatic Hydrolysis of Alginate to Produce Oligosaccharides by a New Purified Endo-Type Alginate Lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mannuronate-specific alginate lyase - Wikipedia [en.wikipedia.org]
- 12. Frontiers | Enzymatic depolymerization of alginate by two novel thermostable alginate lyases from Rhodothermus marinus [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. web.donga.ac.kr [web.donga.ac.kr]
troubleshooting low product peak in D-Hexamannuronic acid derivatization
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering challenges with D-Hexamannuronic acid derivatization. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and quantitative data to optimize your experimental outcomes.
Troubleshooting Guide: Low Product Peak
This guide addresses the common and frustrating issue of observing a low or non-existent product peak in your chromatogram following the derivatization of this compound.
Q1: Why is my this compound derivative peak shorter than expected or completely absent?
A1: A low or absent product peak can be attributed to several factors, ranging from incomplete reactions to issues with your analytical instrumentation. Systematically investigate the following potential causes:
-
Incomplete Derivatization: The chemical reaction may not have proceeded to completion. This is often the primary cause of low product yield.
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Reagent Degradation: Derivatization reagents can be sensitive to environmental conditions.
-
Sample Integrity: The state of your this compound sample is critical for a successful reaction.
-
Derivative Instability: The newly formed derivative may not be stable under your experimental conditions.
-
Instrumental Issues: Problems with your HPLC or GC-MS system can lead to poor peak detection.
The following sections provide a more detailed breakdown of these issues and how to resolve them.
Frequently Asked Questions (FAQs)
Reaction & Sample Preparation
Q2: How can I ensure my derivatization reaction goes to completion?
A2: To maximize the yield of your derivatized product, it is crucial to optimize the reaction conditions. Key parameters to consider include:
-
Temperature: Ensure the reaction is conducted at the optimal temperature for the specific derivatization reagent being used. Insufficient heat may lead to a slow or incomplete reaction, while excessive heat can cause degradation of the sample or reagents.
-
Time: Allow sufficient time for the reaction to complete. Refer to established protocols for recommended incubation times.
-
pH: The pH of the reaction mixture is critical. For many derivatization reactions involving acidic sugars like this compound, a specific pH range is required for optimal reactivity.
-
Reagent Concentration: An appropriate molar excess of the derivatization reagent is necessary to drive the reaction to completion.
Q3: My sample contains water. Could this be affecting my results?
A3: Absolutely. For silylation reactions in particular, the presence of water is highly detrimental.[1] Silylation reagents are moisture-sensitive and will preferentially react with water over your sample, leading to a significant reduction in derivatization efficiency and a low product peak.
-
Solution: Ensure your this compound sample is completely dry before adding the derivatization reagent. Lyophilization (freeze-drying) is a highly effective method for removing water.[2]
Q4: How should I store my derivatization reagents?
A4: Improper storage can lead to reagent degradation and a failed derivatization. Always refer to the manufacturer's instructions for storage. Many derivatization reagents are sensitive to light, moisture, and temperature. For example, some reagents should be stored in a desiccator, protected from light, and at a specific temperature.
Chromatography & Detection
Q5: I see a peak, but it's broad and poorly shaped. What could be the cause?
A5: Poor peak shape can be caused by a variety of factors related to your chromatography system. Check for the following:
-
Column Contamination: The analytical column may be contaminated with residual sample or other impurities.
-
Improper Mobile Phase: The composition of the mobile phase may not be optimal for the separation.
-
System Leaks: Leaks in the HPLC or GC system can lead to pressure fluctuations and distorted peaks.[3]
Q6: My retention times are drifting from run to run. Why is this happening?
A6: Drifting retention times suggest a lack of stability in your analytical system. Potential causes include:
-
Inconsistent Mobile Phase Composition: Ensure your mobile phase is prepared accurately and consistently for each run.[4]
-
Temperature Fluctuations: The column temperature should be controlled using a column oven to ensure reproducibility.[4]
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention behavior.
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions for common derivatization methods used for uronic acids like this compound. These values should be used as a starting point for optimization.
Table 1: Silylation for GC-MS Analysis
| Parameter | Value | Reference |
| Reagent | BSTFA with 1% TMCS | [5] |
| Solvent | Pyridine (B92270) | [5] |
| Temperature | 60°C | [5] |
| Time | 45 minutes | [5] |
Table 2: DMB Derivatization for HPLC-FLD Analysis
| Parameter | Value | Reference |
| Reagent | 1,2-diamino-4,5-methylenedioxybenzene (DMB) | [2] |
| Temperature | 50-60°C | [2] |
| Time | 2-3 hours | [2] |
| pH | Acidic | [2] |
Experimental Protocols
Protocol 1: Silylation of this compound for GC-MS Analysis
This protocol outlines a general procedure for the silylation of this compound.
1. Sample Preparation:
- Ensure the sample containing this compound is completely dry. Lyophilization is recommended.
2. Derivatization Reaction:
- To the dried sample, add 100 µL of pyridine and 50 µL of BSTFA with 1% TMCS.[5]
- Seal the reaction vial tightly.
- Heat the vial at 60°C for 45 minutes in a water bath or heating block.[5]
3. Analysis:
- After the reaction is complete, cool the vial to room temperature.
- Evaporate the solvent under a gentle stream of nitrogen.
- Reconstitute the dried derivative in 50 µL of n-hexane.[5]
- Inject an appropriate volume (e.g., 2 µL) of the derivatized sample into the GC-MS.[5]
Protocol 2: DMB Derivatization of this compound for HPLC-FLD Analysis
This protocol describes the derivatization of this compound with DMB for fluorescence detection.
1. Sample Preparation:
- If the this compound is part of a larger polysaccharide, perform acid hydrolysis to release the monosaccharide.
- Neutralize the hydrolysate if necessary.
2. Reagent Preparation:
- Freshly prepare the DMB derivatization reagent by dissolving DMB in a solution containing acetic acid, 2-mercaptoethanol, and sodium hydrosulfite in water.[2]
3. Derivatization Reaction:
- Mix your sample with the DMB derivatization reagent in a reaction vial.
- Incubate the mixture at 50-60°C for 2-3 hours in the dark.[2]
4. Analysis:
- After incubation, cool the reaction mixture.
- The derivatized sample can be directly injected into the HPLC system for analysis by reversed-phase chromatography with fluorescence detection.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound derivatization.
Silylation Reaction Pathway
Caption: Silylation reaction pathway for this compound.
References
Technical Support Center: Minimizing Neutral Sugar Interference in Uronic Acid Quantification
Welcome to the technical support center for uronic acid quantification. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on minimizing the interference of neutral sugars in your experiments. Here you will find answers to frequently asked questions, troubleshooting guides for common issues, detailed experimental protocols, and comparative data to help you select and optimize the appropriate assay for your needs.
Frequently Asked Questions (FAQs)
Q1: What are uronic acids and why is their quantification important?
A: Uronic acids are a class of sugar acids that are key components of many polysaccharides, including glycosaminoglycans (GAGs) like hyaluronic acid and chondroitin (B13769445) sulfate, as well as plant-derived pectins. Their quantification is crucial in various fields, including biochemistry, food science, and pharmaceutical development, for characterizing complex carbohydrates, assessing the purity of biopolymers, and for quality control of therapeutic products.
Q2: What are the common methods for uronic acid quantification?
A: The most common methods for uronic acid quantification are colorimetric assays, such as the m-hydroxydiphenyl (MHDP) assay and the carbazole (B46965) assay. These methods rely on the dehydration of uronic acids in strong acid at high temperatures to form furfural (B47365) derivatives, which then react with a colorimetric reagent to produce a colored product. Additionally, enzymatic assays using specific dehydrogenases offer a more modern and highly specific alternative.
Q3: Why do neutral sugars interfere with uronic acid quantification?
A: Neutral sugars, particularly hexoses, interfere with colorimetric uronic acid assays because the harsh reaction conditions of strong acid and high heat also cause them to dehydrate and form furfural derivatives.[1] These derivatives can react with the colorimetric reagents or undergo further reactions to produce colored compounds, leading to a "browning" of the reaction mixture and an overestimation of the uronic acid content.[1]
Q4: Which method is least susceptible to neutral sugar interference?
A: The m-hydroxydiphenyl (MHDP) assay is generally less prone to neutral sugar interference compared to the traditional carbazole assay.[1] This is because the reaction with the MHDP reagent occurs at room temperature, avoiding a second heating step that significantly contributes to interference in the carbazole method.[1] The interference in the MHDP assay can be further minimized by the addition of sulfamate (B1201201).[2] For the highest specificity and to virtually eliminate neutral sugar interference, enzymatic assays are the recommended choice.[3]
Troubleshooting Guide
This guide addresses common issues encountered during colorimetric uronic acid quantification.
| Problem | Possible Cause | Troubleshooting Steps |
| High background color or "browning" of samples | Significant interference from an excess of neutral sugars. | 1. Incorporate a sulfamate solution into your assay protocol to suppress the browning reaction.[1][2] 2. Switch from the carbazole assay to the less susceptible m-hydroxydiphenyl (MHDP) method.[1] 3. Ensure thorough mixing of reagents and samples. |
| Low or no signal | 1. Inactive or degraded colorimetric reagent. 2. Insufficient heating during the initial acid hydrolysis step. 3. Presence of inhibitory substances in the sample. 4. Incorrect wavelength used for measurement. | 1. Prepare fresh m-hydroxydiphenyl or carbazole reagents. For the carbazole assay, recrystallizing the carbazole from ethanol (B145695) can improve performance. 2. Verify that the heating step is performed at the correct temperature and for the specified duration. 3. Consider diluting your sample or using a sample purification method if high concentrations of proteins or other interfering compounds are suspected. 4. Ensure the spectrophotometer is set to the correct wavelength (typically 520-530 nm). |
| Poor reproducibility or inconsistent results | 1. Pipetting errors, especially with viscous concentrated sulfuric acid. 2. Inconsistent timing of reagent addition and absorbance readings. 3. Variability in heating and cooling steps. | 1. Use calibrated pipettes and ensure consistent and accurate dispensing of all reagents. When adding sulfuric acid, inject it directly into the bottom of the sample tube for better mixing. 2. Standardize the timing for adding the colorimetric reagent and for reading the absorbance after color development. 3. Use a water bath or heat block for precise temperature control during incubation steps. Ensure all samples are cooled to room temperature before adding the colorimetric reagent. |
| Precipitate formation | Incompatibility of sulfamate with the m-hydroxydiphenyl reagent under certain conditions. | While initially reported as incompatible, modified protocols have shown that a small amount of sulfamate can be used with the MHDP reagent without issue.[2] Ensure you are following a validated protocol for the modified sulfamate/m-hydroxydiphenyl assay. |
Quantitative Data Summary
The level of interference from neutral sugars can vary significantly between different colorimetric methods. The modified sulfamate/m-hydroxydiphenyl assay shows a marked reduction in interference compared to the traditional carbazole assay.
| Neutral Sugar | Relative Interference in Carbazole Assay (without sulfamate) | Relative Interference in Modified Sulfamate/m-Hydroxydiphenyl Assay |
| Glucose | High | Low |
| Galactose | High | Low |
| Mannose | Moderate | Low |
| Xylose | Moderate | Low |
| Fructose | High | Low |
| Note: The values represent the absorbance produced by the neutral sugar relative to that of D-glucuronic acid under the same conditions. The exact level of interference can vary depending on specific experimental conditions. |
Experimental Protocols
Protocol 1: Modified Sulfamate/m-Hydroxydiphenyl Assay
This protocol is adapted from the method by Filisetti-Cozzi and Carpita (1991), which is a modification of the Blumenkrantz and Asboe-Hansen (1973) method to reduce neutral sugar interference.
Reagents:
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Sulfuric Acid/Tetraborate (B1243019) Solution: 0.0125 M sodium tetraborate in concentrated sulfuric acid.
-
Sulfamic Acid/Potassium Sulfamate Solution: 4 M sulfamic acid/potassium sulfamate, pH 1.6.
-
m-Hydroxydiphenyl Reagent: 0.15% (w/v) m-hydroxydiphenyl in 0.5% (w/v) NaOH. Store refrigerated and protected from light.
-
Uronic Acid Standard: A stock solution of a known uronic acid (e.g., D-glucuronic acid) in water.
Procedure:
-
Prepare samples and standards in water to a final volume of 0.4 mL in glass test tubes.
-
Add exactly 40 µL of the 4 M sulfamic acid/potassium sulfamate solution to each tube and vortex to mix.[1]
-
Place the tubes in an ice bath.
-
Carefully add 2.4 mL of the ice-cold sulfuric acid/tetraborate solution to each tube. Vortex immediately and thoroughly.
-
Heat the tubes in a boiling water bath for 5 minutes.
-
Cool the tubes to room temperature in a water bath.[1]
-
Add 80 µL of the m-hydroxydiphenyl reagent and vortex immediately.[1]
-
Allow the color to develop for at least 10 minutes at room temperature.
-
Measure the absorbance at 525 nm.
Protocol 2: Carbazole Assay
Reagents:
-
Sulfuric Acid/Tetraborate Solution: 0.025 M sodium tetraborate in concentrated sulfuric acid.
-
Carbazole Reagent: 0.125% (w/v) carbazole in absolute ethanol (prepare fresh).
-
Uronic Acid Standard: A stock solution of a known uronic acid in water.
Procedure:
-
Pipette 0.5 mL of the sample or standard into a glass test tube.
-
Place the tubes in an ice bath.
-
Add 3 mL of the ice-cold sulfuric acid/tetraborate solution and mix well.
-
Heat the tubes in a boiling water bath for 10 minutes.
-
Cool the tubes to room temperature.
-
Add 0.1 mL of the carbazole reagent and mix.
-
Heat again in a boiling water bath for 15 minutes.
-
Cool to room temperature and measure the absorbance at 530 nm.
Protocol 3: Enzymatic Assay using Uronate Dehydrogenase
This assay is highly specific for D-glucuronic acid and D-galacturonic acid and is not subject to interference from neutral sugars.[4]
Principle: Uronate dehydrogenase oxidizes D-glucuronic acid or D-galacturonic acid in the presence of nicotinamide-adenine dinucleotide (NAD+) to their respective aldaric acids, with the stoichiometric formation of reduced nicotinamide-adenine dinucleotide (NADH). The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the amount of uronic acid present.[4]
Reagents (as provided in a commercial kit, e.g., Megazyme K-URONIC):
-
Buffer solution (pH 8.0)
-
NAD+
-
Uronate dehydrogenase suspension
-
D-Glucuronic acid standard
Procedure (Manual Assay):
-
Pipette 0.1 mL of the sample or standard into a cuvette. The amount of uronic acid should be between 5 and 150 µg.[4]
-
Add 2.0 mL of buffer and 0.2 mL of NAD+ solution. Mix well.
-
Read the initial absorbance (A1) at 340 nm.
-
Start the reaction by adding 0.02 mL of the uronate dehydrogenase suspension and mix.
-
Incubate at room temperature and monitor the absorbance change. The reaction is complete when the absorbance remains constant for approximately 2 minutes. Read the final absorbance (A2).
-
Calculate the change in absorbance (ΔA = A2 - A1).
-
The concentration of uronic acid is calculated based on the molar extinction coefficient of NADH.
Mandatory Visualizations
Caption: Workflow for selecting the appropriate uronic acid assay.
Caption: Troubleshooting logic for colorimetric uronic acid assays.
References
improving the stability of D-Hexamannuronic acid solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of D-Hexamannuronic acid solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term storage, solid this compound should be kept in a tightly sealed container in a cool, dark, and dry place.[1] It is advisable to store it under an inert atmosphere as it may be hygroscopic.
Q2: How should I prepare a this compound solution to maximize its initial stability?
To prepare a stable solution, use high-purity, deoxygenated water or a suitable buffer. The choice of buffer is critical and should be selected based on the desired pH for your experiment, keeping in mind that acidic or alkaline conditions can promote degradation.[2] It is also recommended to prepare the solution fresh for each experiment if possible.
Q3: What are the primary factors that can cause the degradation of this compound in a solution?
Several factors can influence the stability of this compound in solution. These include:
-
pH: Extremes in pH (both acidic and alkaline) can lead to hydrolysis and other degradation reactions.[2]
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Light: Exposure to light, particularly UV light, may induce photo-oxidative degradation.[3]
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.[3]
-
Metal Ions: Certain metal ions can catalyze degradation reactions.[4]
Q4: Can I sterilize my this compound solution by autoclaving?
Autoclaving involves high temperatures and pressure, which can significantly degrade this compound. A gentler method of sterilization, such as sterile filtration using a 0.22 µm filter, is recommended.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| Solution turns yellow or brown over time. | This may indicate degradation of the acid, possibly due to oxidation or Maillard reactions if amines are present. | Store the solution in a dark, cool place, and consider purging with an inert gas like nitrogen or argon to remove oxygen. Prepare fresh solutions as needed. |
| A decrease in pH is observed in an unbuffered solution. | This could be due to the formation of acidic degradation products. | Use a suitable buffer system to maintain a stable pH throughout your experiment. |
| Precipitate forms in the solution upon storage. | This might be due to changes in solubility caused by temperature fluctuations or the formation of insoluble degradation products. | Ensure the solution is stored at a constant temperature. If a precipitate forms, it may be necessary to freshly prepare the solution. |
| Inconsistent experimental results are obtained with the same solution. | This is often a sign of ongoing degradation, leading to a decrease in the concentration of the active compound. | Prepare fresh solutions for each set of experiments. If a stock solution must be used, perform stability testing to determine its viable shelf-life under your specific storage conditions. |
Factors Affecting Solution Stability
The following table summarizes key factors that can impact the stability of this compound solutions, with general recommendations for mitigation. This information is based on general principles of organic acid stability and data from related compounds like ascorbic acid.[3][4][5]
| Factor | Effect on Stability | Recommendation |
| pH | Degradation is often accelerated at very low or high pH. | Maintain the pH within a stable range using a suitable buffer system. The optimal pH will depend on the specific application. |
| Temperature | Higher temperatures increase the rate of chemical degradation. | Store solutions at refrigerated temperatures (2-8 °C) or frozen for longer-term storage. Avoid repeated freeze-thaw cycles. |
| Light | Exposure to light, especially UV, can cause photodegradation. | Store solutions in amber vials or wrap containers in aluminum foil to protect from light. |
| Oxygen | Can lead to oxidative degradation. | Use deoxygenated solvents for preparation and store solutions under an inert atmosphere (e.g., nitrogen or argon). |
| Metal Ions | Trace metal ions can catalyze oxidative degradation. | Use high-purity reagents and glassware. Consider adding a chelating agent like EDTA if metal ion contamination is suspected. |
| Viscosity | Higher viscosity can sometimes slow down degradation by reducing molecular mobility. | In some formulations, increasing the viscosity with an appropriate agent may enhance stability.[5] |
Experimental Protocol: Assessing Solution Stability
This protocol outlines a general method for evaluating the stability of a this compound solution over time using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the degradation rate of this compound under specific storage conditions.
Materials:
-
This compound
-
High-purity water or appropriate buffer
-
HPLC system with a suitable detector (e.g., UV or Refractive Index)
-
Appropriate HPLC column (e.g., an ion-exchange or reversed-phase column suitable for organic acids)
-
Mobile phase (to be determined based on the column and analyte)
-
Storage containers (e.g., amber glass vials)
-
Environmental chamber or incubator for controlled temperature and humidity
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound of a known concentration in the desired solvent or buffer.
-
Initial Analysis (Time Zero): Immediately after preparation, analyze the stock solution by HPLC to determine the initial concentration and purity of the this compound. This will serve as the baseline (T=0) measurement.
-
Storage: Aliquot the stock solution into several vials and store them under the desired conditions (e.g., specific temperature, light exposure).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 7, 14, and 30 days), remove a vial from storage and analyze its contents by HPLC.
-
Data Analysis: For each time point, calculate the percentage of this compound remaining relative to the T=0 measurement. The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
-
Reporting: Plot the percentage of remaining this compound against time to visualize the degradation kinetics. From this data, the shelf-life of the solution under the tested conditions can be estimated.
Visualizations
Caption: Factors contributing to the degradation of this compound.
Caption: Troubleshooting workflow for unstable this compound solutions.
References
Technical Support Center: Purification of D-Hexamannuronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of D-Hexamannuronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of this compound?
This compound is a primary component of alginate, a polysaccharide found in brown seaweeds (Phaeophyceae). It exists as a linear copolymer with L-guluronic acid.[1] The ratio of mannuronic acid to guluronic acid (M/G ratio) can vary significantly between different species of brown algae and even different parts of the same plant, which can influence the properties of the extracted alginate.[1] Additionally, some bacteria, such as certain species of Azotobacter and Pseudomonas, are also known to produce alginate.[2]
Q2: What are the common impurities encountered during the purification of this compound?
Common impurities during the purification of this compound, particularly when extracted from natural sources like seaweed, include:
-
Polyphenolic compounds: These are often co-extracted and can impart color to the solution.[3]
-
Other polysaccharides: Seaweed contains various other polysaccharides that may be co-extracted.
-
Salts: High concentrations of salts are used during the extraction and precipitation steps.[3]
-
Proteins and nucleic acids: Cellular components from the source organism can be present in the initial extract.[1]
-
Endotoxins: If a bacterial source is used, endotoxins can be a significant impurity.
Q3: What is the optimal pH range for maintaining the stability of this compound during purification?
As an acidic sugar, this compound's stability is pH-dependent. Extreme pH values can lead to degradation. It is recommended to work within a pH range of 6.0 to 8.5 during purification to minimize product loss.[3]
Q4: How can I remove colored impurities from my this compound preparation?
Colored impurities, often polyphenolic compounds from seaweed, can be effectively removed by treating the crude solution with activated charcoal before proceeding with further purification steps.[3] Milder purification conditions, such as lower temperatures and a neutral pH, can also help prevent the formation of colored degradation products.[3]
Q5: Which chromatographic techniques are most effective for purifying this compound?
The most commonly used and effective chromatographic techniques for this compound purification are:
-
Anion-Exchange Chromatography (AEC): This technique separates molecules based on their charge. Since this compound is an acidic sugar with a net negative charge at neutral pH, it binds to a positively charged anion-exchange resin.[4]
-
Size-Exclusion Chromatography (SEC): Also known as gel filtration, this method separates molecules based on their size. It is particularly useful for desalting and removing small molecule impurities.[3][5]
Troubleshooting Guides
Anion-Exchange Chromatography (AEC)
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Degradation of this compound: Extreme pH or high temperatures during purification. | Monitor and maintain the pH between 6.0 and 8.5 and avoid prolonged exposure to high temperatures.[3] |
| Incomplete elution: The salt concentration in the elution buffer may be too low to displace the bound this compound from the resin. | Increase the salt concentration in the elution buffer or use a steeper gradient. | |
| Broad Peaks | Poor column packing: Leads to uneven flow and band broadening. | Repack the column, ensuring a uniform and well-settled resin bed.[3] |
| High sample viscosity: A concentrated sample can result in poor peak shape. | Dilute the sample before loading it onto the column.[3] | |
| Secondary interactions with the stationary phase: The analyte may be interacting non-specifically with the column matrix. | Adjust the ionic strength or pH of the mobile phase to minimize these interactions.[3] | |
| No Binding of Sample to Column | Incorrect buffer pH: The pH of the sample and equilibration buffer may be too low, neutralizing the negative charge of this compound. | Ensure the pH of the sample and buffers is at least 1-2 units above the pKa of the uronic acid group to ensure it is deprotonated and negatively charged. |
| High salt concentration in the sample: Excess salt in the sample will compete with this compound for binding to the resin. | Desalt the sample using size-exclusion chromatography or dialysis before loading onto the anion-exchange column. |
Size-Exclusion Chromatography (SEC)
| Problem | Possible Cause | Suggested Solution |
| Poor Resolution | Inappropriate column choice: The fractionation range of the SEC resin is not suitable for the size of this compound and the impurities. | Select a resin with a fractionation range that provides optimal separation of your target molecule from the contaminants. |
| Column overloading: Both the volume and mass of the sample can impact resolution. | For optimal resolution, the sample volume should be between 0.5% and 2% of the total column volume. If necessary, concentrate the sample before loading.[5] | |
| Flow rate is too high: High flow rates can decrease resolution. | Optimize the flow rate; lower flow rates generally lead to better resolution. | |
| Peak Tailing | Secondary interactions with the column matrix: Non-specific interactions between this compound and the resin. | Increase the ionic strength of the mobile phase (e.g., add 0.15 M NaCl) to minimize ionic interactions.[5] |
| Unexpected Elution Volume | Ionic exclusion: If the stationary phase and the molecule have the same charge, the molecule can be repelled and elute earlier than expected. | Ensure the mobile phase has sufficient ionic strength to prevent electrostatic repulsion. |
Experimental Protocols
Protocol 1: Purification of this compound using Anion-Exchange Chromatography
This protocol is a general guideline for the purification of acidic sugars like this compound.
Materials:
-
Crude this compound solution
-
DEAE-Cellulose or other weak anion-exchange resin
-
Equilibration Buffer: 10 mM Tris-HCl, pH 7.5
-
Elution Buffer: 10 mM Tris-HCl with a linear gradient of 0-1 M NaCl, pH 7.5
-
Chromatography column
-
Fraction collector
Procedure:
-
Column Packing and Equilibration:
-
Prepare a slurry of the anion-exchange resin in the equilibration buffer.
-
Pour the slurry into the chromatography column and allow it to settle, creating a uniform bed.
-
Wash the column with 2-3 column volumes of equilibration buffer until the pH and conductivity of the eluate are the same as the buffer.[3]
-
-
Sample Loading:
-
Ensure the crude this compound sample is at the same pH as the equilibration buffer and has a low ionic strength.
-
Carefully load the sample onto the column at a low flow rate to facilitate efficient binding.[3]
-
-
Washing:
-
Wash the column with 2-3 column volumes of equilibration buffer to remove any unbound neutral sugars and other non-ionic impurities.[3]
-
-
Elution:
-
Elute the bound this compound using a linear gradient of NaCl in the elution buffer (e.g., 0 to 1 M NaCl over 10 column volumes).
-
Collect fractions using a fraction collector.[3]
-
-
Analysis and Pooling:
-
Analyze the collected fractions for the presence of uronic acids using a suitable assay (e.g., carbazole (B46965) assay).
-
Pool the fractions containing the purified this compound.
-
Protocol 2: Desalting of this compound using Size-Exclusion Chromatography
This protocol is designed for the removal of salts from a this compound solution.
Materials:
-
This compound solution containing salt
-
Sephadex G-25 or similar size-exclusion resin
-
Mobile Phase: Deionized water or a volatile buffer (e.g., ammonium (B1175870) bicarbonate)
-
Chromatography column
-
Fraction collector
Procedure:
-
Column Packing and Equilibration:
-
Swell the size-exclusion resin in the mobile phase according to the manufacturer's instructions.
-
Pack the column with the resin slurry and equilibrate with the mobile phase until a stable baseline is achieved.
-
-
Sample Application:
-
Apply the this compound sample to the top of the column. The sample volume should be small relative to the column volume for optimal separation.
-
-
Elution:
-
Elute the sample with the mobile phase at a constant flow rate.
-
This compound, being a larger molecule, will pass through the column more quickly and elute in the void volume. Smaller salt molecules will enter the pores of the resin and elute later.[3]
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor for the presence of this compound (e.g., by refractive index or a uronic acid assay) and salt (by conductivity).
-
Pool the fractions containing the desalted product.
-
Data Presentation
Table 1: Quantitative Data for Anion-Exchange Chromatography of Uronic Acids
| Compound | Spiked Recovery Range (%) | Relative Standard Deviation (RSD, n=3) (%) | Reference |
| Galacturonic acid | 91.25 - 108.81 | 0.04 - 6.07 | |
| Glucuronic acid | 91.25 - 108.81 | 0.04 - 6.07 | |
| Note: This data is for similar uronic acids and indicates typical recovery rates that can be expected with High-Performance Anion-Exchange Chromatography (HPAEC-PAD). |
Visualizations
Caption: General experimental workflow for the extraction and purification of this compound from brown seaweed.
Caption: Troubleshooting logic for low yield in Anion-Exchange Chromatography (AEC).
References
Technical Support Center: Optimizing Reaction Conditions for D-Mannuronic Acid Derivatization
Welcome to the technical support center for the derivatization of D-Mannuronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful experimental outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the derivatization of D-Mannuronic acid, presented in a question-and-answer format.
Q1: Why am I observing low or no product peak in my chromatogram?
A1: Several factors can contribute to low or non-existent product detection:
-
Incomplete Derivatization: The reaction may not have reached completion. It is crucial to verify that the reaction time, temperature, and pH are optimal for the chosen derivatization reagent. For instance, derivatization with 1,2-diamino-4,5-methylenedioxybenzene (DMB) typically requires incubation at 50-60°C for 2-3 hours.[1]
-
Reagent Degradation: Derivatization reagents can be sensitive to environmental factors. Ensure that your reagents are stored correctly, protected from light and moisture, and are within their expiration date. DMB solutions, for example, should be freshly prepared for optimal performance.[1]
-
Incorrect Sample pH: The pH of the reaction mixture is a critical parameter. An acidic environment is often required to facilitate the reaction. For DMB derivatization, the reaction is typically carried out in the presence of acetic acid and 2-mercaptoethanol.[1]
-
Derivative Instability: The resulting derivative may be unstable under certain conditions. Some derivatives are sensitive to light or temperature and should be analyzed promptly after preparation or stored under appropriate conditions, such as at -40°C in the dark.[1]
-
Insufficient Reagent Concentration: To drive the reaction to completion, a sufficient excess of the derivatizing agent is necessary. A 2 to 10-fold molar excess of the reagent to the analyte is a good starting point for optimization.[2]
Q2: My chromatogram displays multiple unexpected peaks. What is the likely cause?
A2: The presence of extraneous peaks can be attributed to several factors:
-
Side Reactions: Suboptimal reaction conditions, such as incorrect temperature or reagent concentrations, can lead to the formation of byproducts.[1] It is advisable to re-evaluate and optimize your reaction parameters.
-
Excess Unreacted Reagent: A large excess of the derivatizing reagent can result in a significant peak in the chromatogram, which may co-elute with the analyte of interest. To mitigate this, use the minimum amount of excess reagent necessary for complete derivatization.[2]
-
Contamination: Contamination from glassware, solvents, or the sample itself can introduce interfering peaks. Ensure meticulous cleaning of all equipment and use high-purity reagents and solvents.
-
Sample Matrix Effects: Other components in the sample matrix can react with the derivatization reagent, leading to additional peaks.[2] Sample purification or a targeted extraction method may be necessary to remove interfering substances.
Q3: We are experiencing poor reproducibility between experiments. What are the potential sources of this variability?
A3: Inconsistent results can stem from several seemingly minor variations in the experimental protocol:
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can significantly impact the reagent and sample concentrations, leading to variability.[3] Regular calibration of pipettes is recommended.
-
Sample Evaporation: During heating steps, sample evaporation can concentrate the reactants and alter the reaction conditions. Ensure that reaction vials are tightly sealed to prevent this.[1]
-
Variability in Substrate Quality: Using a well-characterized and consistent source of D-Mannuronic acid or its parent polymer, alginate, is important.[3]
-
Inconsistent Reaction Times and Temperatures: Precise control over reaction time and temperature is critical for reproducibility. Use a calibrated heating block or water bath for accurate temperature control.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to optimize for a successful D-Mannuronic acid derivatization?
A1: The key parameters to optimize for successful derivatization include:
-
Temperature: The reaction temperature affects the rate of derivatization. An optimal temperature ensures a reasonable reaction time without degrading the reactants or products.[1][4]
-
Reaction Time: Sufficient time is required for the reaction to proceed to completion. However, excessively long reaction times can lead to the degradation of the derivative.[1][4]
-
pH: The pH of the reaction medium influences the reactivity of both the D-Mannuronic acid and the derivatization reagent.[1]
-
Reagent Concentration: The molar ratio of the derivatization reagent to the analyte should be optimized to ensure complete derivatization without causing significant background interference from unreacted reagent.[1]
Q2: How do I choose the right derivatization reagent for my application?
A2: The choice of derivatization reagent depends on several factors:
-
Analytical Method: The reagent must be compatible with your analytical platform (e.g., HPLC-FLD, GC-MS).[1]
-
Sensitivity Requirements: For high-sensitivity applications, fluorescent tagging reagents like DMB are often preferred.[1]
-
Stability of the Derivative: Consider the stability of the resulting derivative. Some derivatives may require immediate analysis or specific storage conditions.[1]
-
Selectivity: Some reagents may react with other functional groups present in your sample, potentially causing interference.[1]
Q3: What are some common derivatization methods for D-Mannuronic acid?
A3: Common derivatization approaches for uronic acids like D-Mannuronic acid include:
-
Fluorescent Labeling for HPLC: This is a widely used method for sensitive detection. A common reagent is 1,2-diamino-4,5-methylenedioxybenzene (DMB), which reacts with the carboxylic acid group to form a highly fluorescent derivative suitable for HPLC with fluorescence detection (HPLC-FLD).[1]
-
Silylation for GC-MS: This method increases the volatility and thermal stability of the sugar acid, making it amenable to gas chromatography-mass spectrometry (GC-MS) analysis. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of MSTFA and a catalyst like TMCS are used to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups.[1][5]
Experimental Protocols
Protocol 1: Derivatization of D-Mannuronic Acid with DMB for HPLC-FLD Analysis
This protocol provides a general procedure for the derivatization of D-Mannuronic acid using DMB for subsequent analysis by HPLC with fluorescence detection.
1. Sample Preparation:
- Ensure the sample containing D-Mannuronic acid is in an aqueous solution at a known concentration.
2. Reagent Preparation:
- Freshly prepare the DMB derivatization reagent by dissolving DMB hydrochloride in a solution containing water, acetic acid, and 2-mercaptoethanol.[1]
3. Derivatization Reaction:
- In a sealed reaction vial, mix the D-Mannuronic acid sample with the DMB derivatization reagent.
- Incubate the mixture at 50-60°C for 2-3 hours.[1]
4. Analysis:
- After incubation, cool the reaction mixture to room temperature.
- Transfer an aliquot of the derivatized sample to an HPLC vial.
- Analyze using a reversed-phase HPLC system equipped with a fluorescence detector.
Protocol 2: Silylation of D-Mannuronic Acid for GC-MS Analysis
This protocol outlines a general procedure for the silylation of D-Mannuronic acid for GC-MS analysis.
1. Sample Preparation:
- The sample containing D-Mannuronic acid must be completely dry. Lyophilization (freeze-drying) is a recommended method for sample drying.[1]
2. Derivatization Reaction:
- To the dried sample in a sealed reaction vial, add the silylation reagent (e.g., a mixture of MSTFA and TMCS in a solvent like pyridine).[1]
- Seal the vial tightly and heat at 60-80°C for 30-60 minutes to facilitate the reaction.[1]
3. Analysis:
- Once the reaction is complete and the vial has cooled to room temperature, a portion of the derivatized sample can be directly injected into the GC-MS system.[1]
Data Presentation
Table 1: Optimized Reaction Conditions for DMB Derivatization
| Parameter | Optimized Range/Value | Reference |
| Temperature | 50 - 60 °C | [1] |
| Reaction Time | 2 - 3 hours | [1] |
| pH | Acidic (acetic acid) | [1] |
Table 2: Optimized Reaction Conditions for Silylation
| Parameter | Optimized Range/Value | Reference |
| Temperature | 60 - 80 °C | [1] |
| Reaction Time | 30 - 60 minutes | [1] |
| Sample State | Completely Dry | [1] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of an advanced derivatization protocol for the unambiguous identification of monosaccharides in complex mixtures by gas and liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Uronic Acid Stability and Storage
This guide provides researchers, scientists, and drug development professionals with essential information on the long-term storage, stability, and analysis of uronic acids. It includes troubleshooting for common experimental issues, answers to frequently asked questions, and detailed protocols for stability assessment.
Troubleshooting Guide
This section addresses specific problems that may arise during the handling and analysis of uronic acids.
Q1: My uronic acid standard is showing peak tailing or splitting in my reverse-phase HPLC analysis. What are the common causes?
A1: Peak asymmetry in HPLC for uronic acids is a frequent issue. The problem can often be traced to the mobile phase, sample solvent, or column interactions.
-
Mobile Phase pH: The pH of your mobile phase is critical. Uronic acids are acidic sugars; their carboxyl group (pKa ~3-4) must be fully protonated or deprotonated to ensure a single species in solution. A mobile phase pH below 2 or above 5 is recommended to avoid analyzing a mixture of protonated and deprotonated forms, which causes peak splitting.
-
Incompatible Sample Solvent: Injecting a sample dissolved in a solvent much stronger or weaker than the mobile phase can cause peak distortion. Whenever possible, dissolve your standard in the initial mobile phase.[1][2]
-
Column Secondary Interactions: The polar nature of uronic acids can lead to secondary interactions with residual silanols on silica-based columns, causing peak tailing. Using a column with high-quality end-capping or adding a competing base or acid modifier to the mobile phase can mitigate this.[3]
Below is a systematic workflow to diagnose and resolve these issues.
Q2: I observe a gradual loss of my uronic acid signal in solution over a few days at room temperature. What is happening?
A2: Aqueous solutions of uronic acids, especially at neutral pH and without antimicrobial agents, can be susceptible to degradation. Storing solutions at room temperature for several days can lead to a decrease in the concentration of the parent compound.[4]
-
Microbial Degradation: Microorganisms can utilize uronic acids as a carbon source. This is especially a concern for solutions prepared in non-sterile water or buffer without preservatives.[4]
-
Chemical Instability: While more stable than neutral sugars under certain conditions, uronic acids can still degrade. At room temperature, slow degradation can occur over time. The rate of degradation is significantly reduced by refrigeration.[4][5] For instance, a study on hyaluronic acid (containing glucuronic acid) showed a dramatic decrease in molecular weight at room temperature over two months compared to minimal degradation at refrigerator temperatures.[4]
Recommendation: Prepare fresh solutions for each experiment. If solutions must be stored, filter-sterilize them and store at 2-8°C for no more than a few days. For longer-term storage, freeze aliquots at -20°C or lower.[6]
Q3: My colorimetric assay (e.g., carbazole (B46965) assay) for total uronic acids gives inconsistent or lower-than-expected readings. Why?
A3: Colorimetric assays are sensitive to reaction conditions and interfering substances.
-
Reaction/Measurement Timing: The timing of reagent addition and absorbance measurement is critical for reproducibility.[7]
-
Interference: The presence of other substances in your sample matrix can interfere with the assay. For example, lignin (B12514952) in biomass hydrolysates can interfere, requiring a reagent-less blank subtraction.[7] Neutral sugars can also react, although to a lesser extent, potentially inflating results.
-
Differential Reactivity: Different uronic acids react at different rates. For example, glucuronic acid reacts more slowly in some colorimetric methods than other uronic acids.[7] If your sample contains a mixture, this can affect the accuracy of the total quantification.
Recommendation: Strictly adhere to a validated protocol with consistent timing. Always run a standard curve with a uronic acid that best represents your sample. If your matrix is complex, perform spike-and-recovery experiments to check for interference.
Frequently Asked Questions (FAQs)
Q1: What are the optimal conditions for the long-term storage of solid uronic acids?
A1: Solid (powder) forms of uronic acids are significantly more stable than their aqueous solutions. For optimal long-term stability, they should be stored in tightly sealed containers in a controlled environment to protect them from moisture, heat, and light.[5] Uronic acids are often hygroscopic and can absorb water from the air, which may lead to caking and accelerated degradation.[5][6]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2°C to 10°C (Refrigerated) | Slows down potential degradation reactions like thermal decarboxylation.[4][5] |
| Humidity | Low (ideally <30% RH) / Desiccated | Uronic acids are hygroscopic; moisture absorption can initiate hydrolysis and degradation.[5][6] |
| Atmosphere | Inert gas (Argon/Nitrogen) | Minimizes oxidative degradation, although this is a slower process for uronic acids. |
| Light | Protected from light (Amber vials) | Prevents potential photolytic degradation.[5] |
Q2: What are the primary degradation pathways for uronic acids?
A2: Uronic acids can degrade through several chemical pathways, primarily driven by heat, extreme pH, and oxidative stress.
-
Decarboxylation: The loss of the carboxyl group as CO₂ is a characteristic degradation reaction, especially under acidic conditions and high temperatures.[8][9][10] For example, boiling in strong mineral acids like HCl is a classic method used for the quantification of uronic acids by measuring the CO₂ evolved.[8][10]
-
Hydrolysis: The glycosidic bonds in polysaccharides containing uronic acid residues are susceptible to acid-catalyzed hydrolysis, although they are generally more resistant than those of neutral sugars.[7] At very high or low pH, the uronic acid molecule itself can undergo degradation.[5][11]
-
Oxidation: The aldehyde and hydroxyl groups can be oxidized, leading to ring-opening and further breakdown products. This can be initiated by oxidizing agents or exposure to atmospheric oxygen over long periods.
-
Epimerization: Under alkaline conditions, uronic acids can undergo epimerization (e.g., the Lobry de Bruyn-van Ekenstein transformation), where the stereochemistry at a carbon atom is changed. For instance, D-glucuronic acid can be partially converted to D-mannuronic acid in dilute alkali.[11]
Q3: How do I perform a forced degradation study to assess the stability of my uronic acid-containing drug product?
A3: Forced degradation, or stress testing, is used to identify likely degradation products and establish the stability-indicating nature of analytical methods.[12][13] The goal is to achieve 5-20% degradation of the active substance.[14]
Typical Stress Conditions:
-
Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated (e.g., 60°C).[14][15]
-
Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature.[14][15]
-
Oxidation: 3-30% hydrogen peroxide (H₂O₂) at room temperature.[15]
-
Thermal: Dry heat (e.g., 80-100°C) or in solution at an elevated temperature (e.g., 60-80°C).
-
Photolytic: Exposure to a light source that provides combined visible and UV output, as specified in ICH Q1B guidelines.[12][14]
The specific conditions should be adjusted based on the stability of the molecule being tested.[12]
Experimental Protocols
Protocol 1: General HPLC-Based Stability Study
This protocol outlines a workflow for assessing the stability of a uronic acid in an aqueous formulation.
1. Objective: To quantify the degradation of a uronic acid in solution under specific storage conditions (e.g., temperature, pH) over time.
2. Materials:
-
Uronic acid standard (e.g., D-glucuronic acid)
-
HPLC system with UV or RI detector
-
Appropriate HPLC column (e.g., C18, Aminex HPX-87H)
-
Mobile phase (e.g., dilute sulfuric acid for ion-exchange, or a buffered mobile phase for reverse-phase)
-
Buffer solutions to prepare samples at different pH values
-
Temperature-controlled chambers/incubators
-
Class A volumetric flasks and pipettes
3. Methodology:
-
Method Development: Develop and validate a stability-indicating HPLC method capable of separating the parent uronic acid from its potential degradation products.
-
Sample Preparation: Prepare solutions of the uronic acid at a known concentration in the desired matrix (e.g., water, buffer at pH 4, 7, and 9).
-
Timepoint Zero (T₀) Analysis: Immediately after preparation, analyze an aliquot of each sample by HPLC to determine the initial concentration.
-
Storage: Store the remaining samples in tightly sealed, light-protected containers in the designated stability chambers (e.g., 4°C, 25°C/60% RH, 40°C/75% RH).
-
Timepoint Analysis: At predetermined intervals (e.g., 1, 2, 4, 8, 12 weeks), withdraw an aliquot from each sample.
-
Quantification: Analyze the withdrawn aliquots by HPLC. Calculate the percentage of the uronic acid remaining relative to the T₀ concentration. Monitor for the appearance and growth of any degradation peaks.
-
Data Analysis: Plot the percentage of uronic acid remaining versus time for each storage condition to determine the degradation kinetics.
References
- 1. ijsdr.org [ijsdr.org]
- 2. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 3. analyticsplus.wordpress.com [analyticsplus.wordpress.com]
- 4. Long-term degradation study of hyaluronic acid in aqueous solutions without protection against microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. guanjiebio.com [guanjiebio.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. researchgate.net [researchgate.net]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. ijrpp.com [ijrpp.com]
overcoming incomplete derivatization in D-Hexamannuronic acid analysis
Welcome to the Technical Support Center for the analysis of D-Hexamannuronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for overcoming common challenges in this compound analysis, with a particular focus on incomplete derivatization.
Troubleshooting Guide: Overcoming Incomplete Derivatization
This guide addresses specific issues that may arise during the derivatization of this compound for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
Issue 1: Low or No Derivatized Product Peak in Chromatogram
-
Question: Why am I observing a very small or no peak for my derivatized this compound?
-
Answer: This issue commonly stems from incomplete derivatization, degradation of the derivative, or problems with the analytical instrument. Key factors to investigate include:
-
Suboptimal Reaction Conditions: The temperature, time, and pH of the derivatization reaction are critical. For instance, silylation reactions often require heating at 60-80°C for 30-60 minutes to proceed to completion.[1][2] PMP (1-phenyl-3-methyl-5-pyrazolone) derivatization for HPLC is typically carried out at around 70°C for 60-100 minutes.[1][3]
-
Reagent Quality and Concentration: Derivatization reagents, such as silylating agents (e.g., BSTFA, MSTFA), are highly sensitive to moisture and can degrade over time.[2][4] Ensure that reagents are fresh, stored under anhydrous conditions, and used in the correct molar excess.
-
Presence of Water: Silylation reagents are readily hydrolyzed by water, which will significantly reduce the yield of the desired derivative.[4][5][6] Samples and solvents must be thoroughly dried before the reaction.
-
Sample pH: For PMP derivatization, an alkaline medium is required to form the reactive PMP enolate ions.[3] Conversely, some reactions may require acidic conditions.
-
Derivative Instability: Some derivatives are sensitive to light or temperature and may degrade if not analyzed promptly. It is advisable to analyze samples as soon as possible after derivatization.[1]
-
Issue 2: Multiple Unexpected Peaks in the Chromatogram
-
Question: My chromatogram shows several unexpected peaks. What could be the cause?
-
Answer: The presence of multiple peaks can be attributed to several factors:
-
Formation of Anomers: In solution, reducing sugars like this compound can exist in equilibrium as different anomers (α and β). Derivatization can "lock" these forms, leading to multiple peaks for a single compound.[7] An oximation step prior to silylation can help to reduce the number of isomers to just two.[5]
-
Incomplete Derivatization: If the reaction does not go to completion, you may see peaks for both the underivatized and partially derivatized analyte.
-
Side Reactions: The derivatization reagent can react with other components in the sample matrix or with itself, leading to interfering peaks.
-
Sample Matrix Effects: Complex sample matrices can contain compounds that interfere with the derivatization reaction or co-elute with the analyte of interest.[8][9] Sample cleanup using techniques like solid-phase extraction (SPE) may be necessary.
-
Issue 3: Poor Reproducibility Between Replicates
-
Question: I am observing significant variation in peak areas for my this compound derivative between replicate injections. What should I investigate?
-
Answer: Poor reproducibility is often a result of inconsistencies in the experimental workflow. Key areas to check include:
-
Inconsistent Reaction Conditions: Ensure that all samples are subjected to identical reaction times, temperatures, and reagent volumes. Using a heating block or a temperature-controlled shaker can help maintain consistency.[1]
-
Pipetting Errors: Accurate and consistent pipetting of small volumes is crucial for reproducible results. Ensure your pipettes are properly calibrated.
-
Sample Evaporation: During heating steps, ensure that vials are tightly sealed to prevent solvent evaporation, which can alter reactant concentrations.
-
Timing of Analysis: If the derivative is unstable, the time between derivatization and analysis must be kept consistent for all samples.[1]
-
Moisture Contamination: Inconsistent exposure to moisture can lead to variable derivatization efficiency.[2]
-
Frequently Asked Questions (FAQs)
Hydrolysis of Polysaccharides
-
Q1: Is hydrolysis necessary before derivatization?
-
Q2: What are the common challenges during acid hydrolysis?
-
A2: Incomplete hydrolysis can lead to an underestimation of the uronic acid content. Conversely, prolonged or harsh acid treatment can cause degradation of the released monosaccharides.[12][13] A two-step hydrolysis, using a milder acid followed by a stronger acid, can improve the yield of uronic acids from complex polysaccharides.[10]
-
-
Q3: Are there alternatives to acid hydrolysis?
-
A3: Enzymatic hydrolysis using specific enzymes like alginate lyases can be a milder alternative for depolymerizing polysaccharides.[14]
-
Derivatization Methods
-
Q4: What are the most common derivatization methods for this compound?
-
Q5: How can I improve the efficiency of my silylation reaction?
-
A5: To improve silylation efficiency, ensure strictly anhydrous conditions, use a catalyst such as trimethylchlorosilane (TMCS) along with your silylating agent (e.g., BSTFA or MSTFA), and optimize the reaction temperature and time.[2] For complex samples with keto groups, a methoximation step prior to silylation can prevent the formation of multiple derivatives.[17]
-
Data Interpretation
-
Q6: Why do I see two peaks for my silylated mannuronic acid standard in the GC-MS chromatogram?
Quantitative Data Summary
The following tables summarize key quantitative parameters for the hydrolysis and derivatization of this compound.
Table 1: Optimized Conditions for Two-Step Acid Hydrolysis of Uronic Acid-Containing Polysaccharides
| Step | Acid | Concentration | Temperature (°C) | Time (h) | Reference |
| 1 | Trifluoroacetic Acid (TFA) | 0.09 M | 79 | 1.5 | [10] |
| 2 | Sulfuric Acid (H₂SO₄) | 2 M | 100 | 2 | [10] |
Table 2: Optimized Conditions for PMP Derivatization of Uronic Acids for HPLC Analysis
| Parameter | Optimal Value | Reference(s) |
| Reaction Temperature | 70-73 °C | [3][15] |
| Reaction Time | 90-134 minutes | [15] |
| pH | Alkaline (e.g., using NaOH or ammonia) | [3] |
| PMP to Uronic Acid Molar Ratio | >10:1 (excess PMP) | [3] |
Table 3: Common Silylation Conditions for Sugars for GC-MS Analysis
| Parameter | Typical Range | Reference(s) |
| Reaction Temperature | 60-80 °C | [1][2] |
| Reaction Time | 30-60 minutes | [1][2] |
| Catalyst | 1% TMCS in silylating agent | [2] |
Experimental Protocols
Protocol 1: Two-Step Acid Hydrolysis of Polysaccharides
-
Weigh approximately 5-10 mg of the polysaccharide sample into a screw-cap tube.
-
Add 1 mL of 0.09 M trifluoroacetic acid (TFA).
-
Seal the tube tightly and heat at 79°C for 1.5 hours.[10]
-
Cool the tube to room temperature and evaporate the TFA under a stream of nitrogen.
-
Add 1 mL of 2 M sulfuric acid (H₂SO₄) to the dried residue.[10]
-
Reseal the tube and heat at 100°C for 2 hours.[10]
-
Cool the hydrolysate and neutralize with an appropriate base (e.g., BaCO₃ or NaOH) to pH 6.5-7.0.
-
Centrifuge to remove any precipitate and collect the supernatant for derivatization.
Protocol 2: Silylation of this compound for GC-MS Analysis
-
Transfer an aliquot of the neutralized hydrolysate (or a standard solution) to a reaction vial and dry completely under a stream of nitrogen or by lyophilization.
-
Add 100 µL of anhydrous pyridine (B92270) and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Seal the vial tightly and heat at 70°C for 30 minutes in a heating block.[2]
-
Cool the vial to room temperature.
-
Inject 1 µL of the derivatized sample into the GC-MS system.
Protocol 3: PMP Derivatization of this compound for HPLC Analysis
-
To a dried sample of the hydrolysate (or standard), add 20 µL of 0.5 M methanolic 1-phenyl-3-methyl-5-pyrazolone (PMP) and 20 µL of 0.3 M sodium hydroxide.
-
Cool the reaction mixture to room temperature.
-
Neutralize the reaction by adding 20 µL of 0.3 M hydrochloric acid.
-
Add 200 µL of water and extract three times with 200 µL of chloroform (B151607) to remove excess PMP.
-
The aqueous layer containing the PMP-derivatized sugar is then ready for HPLC analysis.
Visualizations
Caption: A logical workflow for troubleshooting incomplete derivatization.
Caption: Experimental workflow for silylation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Overcome the Complexities of Analyzing for Sugars by GC-MS [restek.com]
- 5. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. chromforum.org [chromforum.org]
- 8. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. UQ eSpace [espace.library.uq.edu.au]
- 11. Carbohydrate analysis of water-soluble uronic acid-containing polysaccharides with high-performance anion-exchange chromatography using methanolysis combined with TFA hydrolysis is superior to four other methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of the uronic acid constituents of non-starch polysaccharides by high-performance liquid chromatography with pulsed amperometric detection - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. Determination of the uronic acid constituents of non-starch polysaccharides by high-performance liquid chromatography with pulsed amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chemical and enzymatic hydrolysis of alginate: a review | CoLab [colab.ws]
- 15. "Optimization of HPLC Detection of PMP Derivatives of Carbohydrates" by Weizheng Wang [open.clemson.edu]
- 16. A rapid, accurate and sensitive method for determination of monosaccharides in different varieties of Osmanthus fragrans Lour by pre-column derivatization with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
addressing reagent degradation in uronic acid assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues related to reagent degradation in uronic acid assays.
Troubleshooting Guide
This guide addresses specific issues that may arise during uronic acid assays, with a focus on problems related to reagent stability.
Issue 1: Inconsistent or Non-Reproducible Results
| Potential Cause | Troubleshooting Steps |
| Degradation of Chromogenic Reagent (m-hydroxydiphenyl or Carbazole) | 1. Prepare fresh chromogenic reagent. The m-hydroxydiphenyl reagent, in particular, is prone to degradation. 2. For the m-hydroxydiphenyl assay, the pink color that develops should be stable for up to one hour. If the color fades rapidly, it is a strong indicator of reagent degradation.[1] 3. Store the m-hydroxydiphenyl reagent in a dark, refrigerated container.[1][2] |
| Inconsistent Reagent Quality | 1. Ensure all reagents are fully dissolved before use. 2. Visually inspect reagents for any precipitation or discoloration before starting the assay. 3. Use high-purity, analytical grade reagents for all preparations. |
| Improper Reagent Storage | 1. Review the recommended storage conditions for each reagent in the summary table below. 2. Ensure refrigerated reagents have been brought to room temperature before use, if required by the protocol. |
Issue 2: High Background or "Browning" of Samples
| Potential Cause | Troubleshooting Steps |
| Degraded Sulfuric Acid | 1. While concentrated sulfuric acid is very stable, contamination can lead to discoloration. Use fresh, colorless sulfuric acid. 2. Ensure the sulfuric acid has not been exposed to atmospheric moisture, which can dilute it and affect the reaction. |
| Degraded Sodium Tetraborate (B1243019) Solution | 1. Prepare fresh sodium tetraborate solution. Over time, the solution can absorb atmospheric CO2, which can lower its pH and affect the assay. 2. If the sodium tetraborate solution appears cloudy or has precipitated, gently warm it to redissolve the crystals before use. |
| Presence of Interfering Substances | 1. This is often caused by the presence of neutral sugars in the sample, which can dehydrate in the hot acid to form interfering colored compounds. 2. The m-hydroxydiphenyl assay is generally less susceptible to this interference than the carbazole (B46965) assay. |
Issue 3: Weak or No Color Development
| Potential Cause | Troubleshooting Steps |
| Degraded Chromogenic Reagent | 1. This is a primary suspect. Prepare a fresh solution of m-hydroxydiphenyl or carbazole. 2. The m-hydroxydiphenyl solution in 0.5% NaOH should be prepared fresh for optimal performance.[2] While it can be stored for up to a month in a dark bottle at 4°C, fresh preparation is recommended.[1] |
| Incorrect Reagent pH | 1. For the m-hydroxydiphenyl assay, ensure the reagent is dissolved in 0.5% NaOH as specified. 2. For assays involving sulfamic acid/potassium sulfamate, verify the pH of this solution is correct (around 1.6).[2] |
| Inactive Sodium Tetraborate | 1. Solid sodium tetraborate decahydrate (B1171855) can lose its water of crystallization over time, altering its effective concentration. Use a fresh bottle of the reagent if degradation is suspected. |
Frequently Asked Questions (FAQs)
Q1: How can I tell if my m-hydroxydiphenyl reagent has degraded?
A: A key indicator of m-hydroxydiphenyl degradation is a failure to produce a stable, pink color with uronic acid standards. The color should develop within 5-10 minutes and remain stable for at least an hour.[1] If you observe weak color development or rapid fading, the reagent has likely degraded and a fresh solution should be prepared. The solution should be stored in a dark bottle at 4°C.[1]
Q2: What is the shelf-life of the carbazole reagent?
A: The carbazole reagent, typically prepared as a solution in ethanol (B145695), should be stored refrigerated. While some sources suggest it is stable indefinitely under these conditions, it is best practice to prepare it fresh if you suspect degradation is affecting your results. Visual inspection for discoloration of the solution can be an indicator of degradation.
Q3: My sodium tetraborate solution is cloudy. Can I still use it?
A: Cloudiness or precipitation in the sodium tetraborate solution is usually due to crystallization at a lower temperature. You can gently warm the solution to redissolve the crystals. However, if the solution has been stored for a long time, it's also possible that its pH has shifted due to absorption of atmospheric CO2. For best results, especially if you continue to have issues, preparing a fresh solution is recommended.
Q4: Does the age of the concentrated sulfuric acid matter?
A: Concentrated sulfuric acid is a very stable chemical and does not have a defined shelf-life if stored properly in a tightly sealed container to prevent absorption of atmospheric moisture. However, if the acid appears discolored, it may be contaminated and should be replaced.
Quantitative Data Summary
| Reagent | Preparation | Recommended Storage | Shelf Life | Visual Indicators of Degradation |
| m-Hydroxydiphenyl | 0.15% (w/v) in 0.5% (w/v) NaOH | Dark bottle at 4°C | Up to 1 month, but fresh preparation is recommended[1][2] | Discoloration of the solution, weak or unstable color development in the assay. |
| Carbazole | 0.1% (w/v) in absolute ethanol | Refrigerated | Generally stable, but prepare fresh if issues arise. | Discoloration of the solution. |
| Sodium Tetraborate | 75 mM in concentrated sulfuric acid | Tightly sealed container at room temperature | Stable, but prepare fresh if cloudiness persists or pH is suspect. | Cloudiness or precipitation. |
| Sulfuric Acid | Concentrated (95-98%) | Tightly sealed container at room temperature | Indefinite if stored correctly. | Discoloration. |
Experimental Protocols
Protocol 1: Preparation of m-Hydroxydiphenyl Reagent
-
Prepare 0.5% (w/v) Sodium Hydroxide (NaOH): Dissolve 0.5 g of NaOH pellets in deionized water and bring the final volume to 100 ml. Prepare this solution fresh.
-
Dissolve m-Hydroxydiphenyl: Weigh 0.15 g of m-hydroxydiphenyl (also known as 3-phenylphenol) and dissolve it in 100 ml of the freshly prepared 0.5% NaOH solution.[1]
-
Storage: Store the resulting solution in a dark bottle or a bottle wrapped in aluminum foil at 4°C.[1] For optimal results, it is recommended to prepare this reagent fresh before use.[2]
Protocol 2: Preparation of Carbazole Reagent
-
Weigh Carbazole: Weigh 100 mg of carbazole. For best results, use carbazole that has been recrystallized from ethanol.
-
Dissolve in Ethanol: Dissolve the carbazole in 100 ml of absolute ethanol to make a 0.1% (w/v) solution.
-
Storage: Store the solution in a tightly sealed container in the refrigerator.
Protocol 3: Preparation of Sodium Tetraborate in Sulfuric Acid
-
Weigh Sodium Tetraborate: Weigh out 1.501 g of sodium tetraborate.
-
Dissolve in Sulfuric Acid: In a fume hood, carefully and slowly add the sodium tetraborate to 90 ml of concentrated sulfuric acid in a 100 ml volumetric flask.
-
Mix Thoroughly: Stopper the flask and stir the mixture until the sodium tetraborate is completely dissolved. This may require prolonged stirring.
-
Bring to Volume: Once dissolved, carefully add concentrated sulfuric acid to bring the final volume to 100 ml.
-
Storage: Store in a tightly sealed glass bottle at room temperature.
Visualizations
Caption: Troubleshooting workflow for addressing reagent-related issues in uronic acid assays.
References
Technical Support Center: D-Hexamannuronic Acid Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effects of pH on the stability and degradation of D-Hexamannuronic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a monosaccharide uronic acid that is a key component of alginates, which are naturally occurring polysaccharides found in brown algae. Alginates, and by extension this compound, are widely used in the pharmaceutical industry for drug delivery, wound dressings, and as a biomaterial in tissue engineering. Understanding its stability as a function of pH is critical for formulation development, ensuring product efficacy, and defining storage conditions.
Q2: What are the primary factors influencing the degradation of this compound?
A2: The primary factor influencing the degradation of this compound is pH. Like other uronic acids, it is susceptible to both acid- and base-catalyzed hydrolysis of its glycosidic linkages when it is part of a polymer chain. Temperature is another critical factor that can accelerate degradation. The presence of oxidizing agents can also lead to degradation.
Q3: What happens to this compound under acidic conditions?
A3: Under acidic conditions, this compound, particularly when part of a polysaccharide chain like alginate, undergoes hydrolysis of its glycosidic bonds. This leads to a reduction in the molecular weight of the polymer. The M-G (mannuronic-guluronic) glycosidic linkages are reported to be selectively hydrolyzed under acidic conditions.[1] Prolonged exposure to strong acids and high temperatures can lead to further degradation of the monosaccharide itself, potentially forming furfural (B47365) derivatives and other smaller organic molecules.
Q4: How does this compound behave in alkaline solutions?
A4: In alkaline solutions, this compound is also susceptible to degradation. The degradation mechanism in alkaline conditions can be more complex, potentially involving peeling reactions from the reducing end of a polysaccharide chain and β-elimination at the glycosidic linkages. This results in a variety of degradation products, including smaller oligosaccharides and monosaccharides.
Q5: What are the typical degradation products of this compound?
A5: The initial degradation products of polymeric this compound (as part of alginate) are typically oligosaccharides of varying lengths (degrees of polymerization from 2 to 5) and monosaccharides.[2] Further degradation under harsh acidic or alkaline conditions can lead to the formation of smaller, unsaturated compounds and eventually simple organic acids. The exact nature of the degradation products depends on the pH, temperature, and duration of exposure.
Troubleshooting Guide
Issue 1: Inconsistent results in stability studies of this compound-containing formulations.
-
Possible Cause 1: Inadequate pH control.
-
Troubleshooting: Ensure the pH of the formulation is accurately measured and maintained throughout the experiment. Use appropriate buffer systems with sufficient buffering capacity in the desired pH range. Verify the pH meter is calibrated correctly.
-
-
Possible Cause 2: Temperature fluctuations.
-
Troubleshooting: Use a calibrated and stable incubator or water bath to maintain a constant temperature. Monitor and record the temperature throughout the stability study.
-
-
Possible Cause 3: Inappropriate analytical method.
-
Troubleshooting: Employ a validated stability-indicating analytical method, such as High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), which can separate the intact this compound from its degradation products.[3]
-
Issue 2: Unexpectedly rapid degradation of this compound in a formulation.
-
Possible Cause 1: Presence of catalytic impurities.
-
Troubleshooting: Analyze the excipients and the active pharmaceutical ingredient (API) for the presence of metal ions or other impurities that could catalyze degradation.
-
-
Possible Cause 2: Oxidative degradation.
-
Troubleshooting: If the formulation is exposed to oxygen, consider adding an antioxidant. Store samples under an inert atmosphere (e.g., nitrogen) to minimize oxidation.
-
-
Possible Cause 3: Photodegradation.
-
Troubleshooting: Protect the formulation from light by using amber-colored containers or storing it in the dark. Conduct photostability studies as per ICH guidelines.
-
Data on this compound Stability
The following table summarizes the recovery of D-Mannuronic acid after acid hydrolysis of alginate under specific conditions, providing an indication of its stability.
| Acid Concentration | Temperature (°C) | Hydrolysis Time (hours) | Recovery of D-Mannuronic Acid (%) |
| 80% H₂SO₄ followed by 2N H₂SO₄ | 30 then 100 | 3 then 2 | 80.9 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound (or the formulation containing it) of known concentration in a suitable solvent (e.g., purified water).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute to a suitable concentration for analysis.
-
-
Alkaline Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing the samples with 0.1 M HCl.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add a solution of 3% hydrogen peroxide.
-
Incubate at room temperature for a defined period, taking samples at regular intervals.
-
-
Thermal Degradation:
-
Store the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 60 °C or 80 °C).
-
Sample at various time points.
-
-
Analysis:
-
Analyze all samples using a validated stability-indicating method, such as HPAEC-PAD, to quantify the remaining this compound and detect the formation of degradation products.
-
Protocol 2: Analysis of this compound and its Degradation Products by HPAEC-PAD
This method is suitable for the separation and quantification of uronic acids and their oligomeric degradation products.
-
Instrumentation: High-Performance Anion-Exchange Chromatograph with a Pulsed Amperometric Detector.
-
Column: A suitable anion-exchange column (e.g., Dionex CarboPac™ series).
-
Mobile Phase: A gradient of sodium hydroxide (B78521) and sodium acetate (B1210297) solution. The exact gradient will depend on the specific separation required.
-
Detection: Pulsed Amperometric Detection (PAD) using a gold working electrode.
-
Sample Preparation: Dilute the samples from the forced degradation study to an appropriate concentration with deionized water.
-
Quantification: Use external standards of this compound to create a calibration curve for quantification.
Visualizations
Caption: Workflow for Forced Degradation Study of this compound.
Caption: General Degradation Pathway of Poly-D-Hexamannuronic Acid.
References
Validation & Comparative
A Comparative Guide to the Quantification of D-Hexamannuronic Acid: Validated HPLC Methods and Alternatives
For researchers, scientists, and drug development professionals engaged in the study of polysaccharides and their therapeutic applications, the accurate quantification of constituent monosaccharides is paramount. D-Hexamannuronic acid, a key component of certain alginates and other polysaccharides, presents a unique analytical challenge. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods with alternative analytical techniques for the quantification of this compound and related uronic acids, supported by experimental data and detailed protocols.
High-Performance Liquid Chromatography (HPLC), particularly High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), stands out as a highly sensitive and specific method for the direct analysis of carbohydrates without the need for derivatization.[1][2][3] However, other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Capillary Electrophoresis (CE), and traditional colorimetric assays offer viable alternatives, each with distinct advantages and limitations.
Comparative Analysis of Quantification Methods
The choice of an analytical method for this compound quantification is dictated by factors such as required sensitivity, sample matrix complexity, instrument availability, and throughput needs. The following tables summarize the performance characteristics of various methods based on published data for similar uronic acids.
Table 1: Performance Comparison of Analytical Methods for Uronic Acid Quantification
| Method | Principle | Derivatization Required? | Typical Linearity (R²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Key Advantages | Key Disadvantages |
| HPLC (UV-Vis) | Separation based on polarity, detection via UV absorbance. | Often yes, to introduce a chromophore. | >0.999 | ~0.1 - 1 µg/mL | ~0.3 - 3 µg/mL | Widely available, robust. | Lower sensitivity without derivatization, potential for interference. |
| HPAEC-PAD | Anion-exchange separation of carbohydrates at high pH with sensitive electrochemical detection. | No | ≥0.999 | Down to sub-picomole levels | Down to picomole levels | High sensitivity and specificity for underivatized carbohydrates.[1][2] | Requires specialized equipment, sensitive to matrix effects. |
| GC-MS | Separation of volatile derivatives by gas chromatography and detection by mass spectrometry. | Yes (e.g., silylation, acetylation). | >0.99 | Picogram to femtogram range | Picogram to femtogram range | High sensitivity and structural information from mass spectra. | Destructive, requires derivatization which can be complex.[4][5] |
| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in a capillary. | No | >0.99 | ~0.005 mg/mL | Not always reported | Low sample volume, high separation efficiency, cost-effective. | Lower concentration sensitivity compared to HPAEC-PAD and GC-MS. |
| Colorimetric Assays | Formation of a colored product upon reaction with specific reagents. | No | Not always linear | Varies widely | Varies widely | Simple, high throughput, inexpensive.[6][7] | Prone to interference from other sugars and sample matrix components. |
Table 2: Summary of Validation Parameters for a Representative HPAEC-PAD Method for Uronic Acids
| Validation Parameter | Typical Acceptance Criteria | Reported Performance (for similar uronic acids) |
| Linearity (R²) | ≥ 0.999 | ≥ 0.9993[2] |
| Precision (RSD%) | < 2% | Repeatability and reproducibility >98%[1] |
| Accuracy (% Recovery) | 98 - 102% | Not always explicitly reported, but implied by good linearity and precision. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | In the range of 0.1 to 12.5 mg/L[2][3] |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1 | In the range of 0.1 to 12.5 mg/L[2][3] |
| Specificity | No interference from matrix components | High specificity due to anion-exchange separation and selective detection.[1] |
Experimental Workflows and Logical Relationships
The validation of an analytical method is a critical process to ensure reliable and reproducible data. The general workflow involves a series of steps to assess the performance of the method.
Caption: General workflow for HPLC method development and validation.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of uronic acids and can be adapted for the quantification of this compound.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
This method allows for the direct quantification of underivatized carbohydrates.
-
Sample Preparation:
-
Hydrolyze polysaccharide samples to release individual monosaccharides. A common method is acid hydrolysis with trifluoroacetic acid (TFA).
-
Neutralize the hydrolysate and dilute to a suitable concentration with ultrapure water.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: A high-pH anion-exchange column, such as a Dionex CarboPac™ series column (e.g., PA10, PA20).[2]
-
Mobile Phase: A gradient of sodium hydroxide (B78521) (NaOH) and sodium acetate (B1210297) (NaOAc) is typically used. For example, a gradient from a low to a high concentration of sodium acetate in a constant concentration of sodium hydroxide.[2][8]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 °C.
-
-
Detection (PAD):
-
A gold working electrode is used with a standard quadruple-potential waveform for carbohydrate detection.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This method requires derivatization to make the uronic acids volatile.
-
Sample Preparation and Derivatization:
-
Hydrolyze the polysaccharide sample as described for HPAEC-PAD.
-
Perform a two-step derivatization:
-
Oximation: React the hydrolyzed sample with an oximation reagent (e.g., hydroxylamine (B1172632) hydrochloride in pyridine) to convert the open-chain aldehyde/ketone forms to oximes.
-
Silylation: React the oximes with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.[4]
-
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is used to separate the derivatized monosaccharides, for example, starting at a lower temperature and ramping up to a higher temperature.
-
Ionization: Electron Impact (EI) ionization.
-
Detection: Mass spectrometer operating in full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.
-
Capillary Electrophoresis (CE)
CE offers a high-resolution separation of charged molecules.
-
Sample Preparation:
-
Hydrolyze the polysaccharide sample.
-
Dilute the sample in the background electrolyte.
-
Filter the sample before injection.
-
-
CE Conditions:
-
Capillary: Fused-silica capillary.
-
Background Electrolyte (BGE): A buffer at a pH that ensures the uronic acids are negatively charged, for example, a phosphate (B84403) or borate (B1201080) buffer.
-
Voltage: A high separation voltage is applied across the capillary.
-
Detection: Indirect or direct UV detection is commonly used.
-
Colorimetric Methods (e.g., Carbazole (B46965) Assay)
These methods are based on the reaction of uronic acids with a specific reagent to produce a colored compound.[6][7]
-
Procedure:
-
Hydrolyze the polysaccharide sample.
-
To a specific volume of the sample, add a solution of carbazole in sulfuric acid.[6]
-
Heat the mixture for a defined period at a specific temperature (e.g., 100°C for 10 minutes).
-
Cool the mixture and measure the absorbance at a specific wavelength (e.g., 530 nm) using a spectrophotometer.
-
Quantify the uronic acid concentration by comparing the absorbance to a standard curve prepared with a known uronic acid standard (e.g., D-glucuronic acid).
-
It is important to note that colorimetric methods are susceptible to interference from neutral sugars and other components in the sample matrix, which can affect accuracy.[9]
Conclusion
The validation and selection of an appropriate analytical method are critical for the accurate quantification of this compound. HPAEC-PAD offers a highly sensitive and specific approach for the direct analysis of underivatized uronic acids and is often considered the gold standard. However, for laboratories without access to this specialized equipment, HPLC with derivatization, GC-MS, and CE provide robust, albeit more labor-intensive, alternatives. Colorimetric assays, while simple and cost-effective, should be used with caution due to their lower specificity. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to select and validate a method that best suits their analytical needs and available resources.
References
- 1. An improved HPAEC-PAD method for the determination of D-glucuronic acid and 4-O-methyl-D-glucuronic acid from polymeric and oligomeric xylan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous separation and quantitative determination of monosaccharides, uronic acids, and aldonic acids by high performance anion-exchange chromatography coupled with pulsed amperometric detection in corn stover prehydrolysates :: BioResources [bioresources.cnr.ncsu.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A colorimetric method for the quantitation of uronic acids and a specific assay for galacturonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A colorimetric method for the quantitation of uronic acids and a specific assay for galacturonic acid. | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
D-Hexamannuronic Acid (as a component of Alginate) versus Hyaluronic Acid in Drug Delivery: A Comparative Guide
In the landscape of drug delivery, the choice of a polymeric carrier is paramount to ensure the efficacy, safety, and targeted action of therapeutic agents. Both alginate, a natural polysaccharide rich in D-mannuronic acid, and hyaluronic acid have emerged as leading biocompatible and biodegradable polymers for a wide array of drug delivery applications. This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal polymer for their specific needs.
While "D-Hexamannuronic acid" is not a standard term for a distinct polymer in drug delivery literature, D-mannuronic acid is a primary component of alginate.[1] Therefore, this guide will focus on comparing alginate, with particular attention to its mannuronic acid content, against hyaluronic acid.
Physicochemical Properties
The fundamental properties of these polymers dictate their behavior in biological systems and their suitability for different drug delivery formulations.
| Property | Alginate (rich in D-Mannuronic Acid) | Hyaluronic Acid |
| Composition | Linear copolymer of (1→4)-linked β-D-mannuronic acid (M) and α-L-guluronic acid (G) residues.[1] | Linear polysaccharide of repeating disaccharide units of D-glucuronic acid and N-acetyl-D-glucosamine.[2] |
| Source | Primarily extracted from brown seaweed.[3] | Can be extracted from animal tissues (e.g., rooster combs) or produced via bacterial fermentation.[4] |
| Charge | Anionic, due to the carboxyl groups of the uronic acid residues.[5] | Anionic, due to the carboxyl group of D-glucuronic acid.[6] |
| Solubility | Soluble in water to form viscous solutions; insoluble in most organic solvents.[7] | Highly soluble in water, forming viscoelastic solutions.[2] |
| Gelling Mechanism | Forms hydrogels in the presence of divalent cations (e.g., Ca²⁺) through ionic crosslinking of G-blocks. Also forms an "acid gel" at low pH.[8] | Does not typically form gels on its own but can be chemically crosslinked to form hydrogels.[9] |
Performance in Drug Delivery Applications
The distinct characteristics of alginate and hyaluronic acid translate into different strengths and applications in the field of drug delivery.
Alginate: The gentle gelation process of alginate using divalent cations allows for the encapsulation of sensitive therapeutic molecules, including proteins and peptides, without compromising their bioactivity.[3] Drug release from alginate matrices is often diffusion-controlled, and the degradation of the polymer network can also contribute to release.[7] The ratio of M to G blocks in the alginate polymer can influence the properties of the resulting hydrogel and the drug release kinetics. For instance, high molecular weight M-rich alginate nanoparticles have been shown to be suitable for oral insulin (B600854) delivery due to their ability to encapsulate and subsequently release the protein for systemic absorption.[10]
Hyaluronic Acid: Hyaluronic acid-based drug delivery systems can be designed as nanoparticles, hydrogels, and conjugates.[8][11] Drug release from HA systems can be tailored. For example, HA hydrogels can provide sustained release of drugs.[5] The release can also be triggered by the enzymatic degradation of HA by hyaluronidases, which are often overexpressed in tumor tissues.
Alginate: Alginate itself does not possess inherent targeting capabilities to specific cell surface receptors. However, its surface can be modified with targeting ligands to achieve active targeting. Its mucoadhesive properties, due to the presence of carboxyl groups, can be advantageous for localized drug delivery to mucosal surfaces.[7]
Hyaluronic Acid: A key advantage of hyaluronic acid in drug delivery is its ability to actively target cells that overexpress the CD44 receptor, a cell surface glycoprotein (B1211001) involved in cell adhesion, migration, and proliferation.[11] Many tumor cells overexpress CD44, making HA an excellent targeting moiety for anticancer drug delivery.[8] The binding of HA to CD44 facilitates receptor-mediated endocytosis, leading to the internalization of the drug carrier into the target cells.
Biocompatibility and Biodegradability
Both alginate and hyaluronic acid are well-regarded for their excellent biocompatibility and biodegradability, making them safe for in vivo applications.[6][12]
Alginate: Alginate is generally considered non-toxic and biocompatible.[12] Its degradation in the body occurs through the gradual release of cross-linking agents and exchange with monovalent cations present in bodily fluids.[7]
Hyaluronic Acid: As a natural component of the extracellular matrix in the human body, hyaluronic acid exhibits exceptional biocompatibility and is non-immunogenic.[6] It is degraded by hyaluronidases into smaller fragments that are easily metabolized.
Experimental Data Summary
The following tables summarize key quantitative data from comparative studies.
Table 1: Comparison of Hydrogel Properties for Submucosal Injection
| Parameter | 0.3% Alginate Hydrogel | 0.5% Hyaluronic Acid |
| Significant Decrease in Submucosal Height | After 10 minutes | After 3 minutes |
| Reference | [13] | [13] |
Table 2: Cell Viability in Hydrogel Cultures
| Hydrogel | Cell Viability | Reference |
| 1% Alginate | Good | [14] |
| 1% Hyaluronic Acid | Significantly higher than 1% alginate | [14] |
Experimental Protocols
This protocol is based on the methodology described by Lee et al. (2013).[13]
-
Preparation of Alginate Solution: A 0.3% (w/v) sodium alginate solution is prepared by dissolving sodium alginate powder in distilled water with gentle stirring until a homogenous solution is obtained.
-
Crosslinking: The alginate solution is crosslinked by adding a solution of a divalent cation, such as barium chloride (BaCl₂), at a specific volume (e.g., 400 μl) to achieve the desired viscosity for injection.
-
Sterilization: The resulting alginate hydrogel is sterilized, for example, by autoclaving, before in vivo application.
This protocol is a general representation based on common cell culture techniques.
-
Hydrogel Preparation: Sterilized alginate or hyaluronic acid solutions are prepared at the desired concentration (e.g., 1% w/v). For alginate, a crosslinking agent is added to induce gelation. For hyaluronic acid, a chemically crosslinked formulation is used.
-
Cell Seeding: A suspension of cells (e.g., MC3T3-E1 pre-osteoblasts) is mixed with the hydrogel precursor solution.
-
Culture: The cell-laden hydrogels are cultured in an appropriate growth medium under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Assessment: At desired time points, cell viability is assessed using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a live/dead staining kit, following the manufacturer's instructions.
Visualizations
Caption: Experimental workflow for preparing and evaluating alginate and hyaluronic acid hydrogels for drug delivery.
Caption: Signaling pathway of hyaluronic acid-mediated drug delivery via the CD44 receptor.
Conclusion
The choice between alginate (rich in D-mannuronic acid) and hyaluronic acid for drug delivery applications depends heavily on the specific therapeutic goal. Alginate, with its simple and mild gelation process, is an excellent candidate for the encapsulation of delicate biomolecules and for creating mucoadhesive formulations. Hyaluronic acid, on the other hand, offers the distinct advantage of active targeting to CD44-overexpressing cells, making it a powerful tool for cancer therapy. While both polymers exhibit excellent biocompatibility and biodegradability, the nuanced differences in their physicochemical properties and biological interactions, as highlighted in this guide, should be carefully considered to design optimal drug delivery systems. Further research into modifying these polymers and combining them in hybrid systems may unlock even greater potential in the future of medicine.
References
- 1. Alginic acid - Wikipedia [en.wikipedia.org]
- 2. International multicenter randomized, placebo-controlled phase III clinical trial of β-D-mannuronic acid in rheumatoid arthritis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How Sodium Alginate Enhances Sophisticated Drug Delivery Systems? [eureka.patsnap.com]
- 4. Hyaluronic Acid–Alginate Homogeneous Structures with Polylactide Coating Applied in Controlled Antibiotic Release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Progress in Polymeric Micelles for Drug Delivery Applications [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Alginate in drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 10. Nanoparticulate assembly of mannuronic acid- and guluronic acid-rich alginate: oral insulin carrier and glucose binder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Current Status of Alginate in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Alginate hydrogel as a potential alternative to hyaluronic acid as submucosal injection material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of Uronic Acids in Polysaccharides: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between uronic acids within polysaccharides is critical for harnessing their full therapeutic and functional potential. This guide provides an objective comparison of the key uronic acids—D-glucuronic acid, D-galacturonic acid, and L-iduronic acid—supported by experimental data and detailed methodologies.
Uronic acids are carboxylated sugar derivatives that are integral components of many biologically active polysaccharides. Their presence imparts a negative charge to the polymer, influencing its structure, function, and interaction with biological systems. The specific type of uronic acid, its linkage, and its position within the polysaccharide chain can dramatically alter the molecule's physicochemical properties and biological activities, including antioxidant and immunomodulatory effects.
Quantitative Data Summary
The following table summarizes key quantitative data for the most common uronic acids found in polysaccharides. These values are crucial for understanding the behavior of uronic acid-containing polysaccharides in various experimental and physiological conditions.
| Property | D-Glucuronic Acid | D-Galacturonic Acid | L-Iduronic Acid |
| Molecular Weight ( g/mol ) | 194.14[1][2] | 194.14[3] | 194.14 |
| pKa | ~3.2[4] | ~3.5[4] | ~3.0 - 3.1[5][6] |
| Typical Polysaccharide Source | Hemicellulose, Hyaluronic Acid, Heparin | Pectin[3] | Dermatan Sulfate, Heparin[5] |
| Antioxidant Activity Contribution | Contributes to the antioxidant capacity of polysaccharides.[7][8] | Polysaccharides rich in galacturonic acid exhibit significant antioxidant activity.[8][9] | Influences the biological activity of glycosaminoglycans. |
| Immunomodulatory Effects | Polysaccharides containing glucuronic acid can stimulate immune cells.[10] | Pectic polysaccharides rich in galacturonic acid are known to have immunomodulatory properties.[7] | Plays a critical role in the immunomodulatory functions of heparin and dermatan sulfate. |
Comparative Biological Activities
Antioxidant Activity
Immunomodulatory Activity
Uronic acids are pivotal for the immunomodulatory effects of polysaccharides. These acidic sugars can interact with immune cell receptors, triggering downstream signaling pathways. Polysaccharides containing uronic acids have been shown to activate macrophages, leading to the production of nitric oxide (NO) and various cytokines such as TNF-α, IL-6, and IL-1β.[12][13][14] For example, a polysaccharide with a high uronic acid content (45.9%) from Hovenia dulcis peduncles demonstrated a significant activation effect on macrophages.[7] The specific type and linkage of the uronic acid can influence the particular immune response. L-iduronic acid in dermatan sulfate, for instance, plays a crucial role in mediating interactions with various growth factors and cytokines, thereby modulating cellular responses.
Experimental Protocols
Quantification of Uronic Acids: Carbazole-Sulfuric Acid Method
This colorimetric assay is a widely used method for the determination of total uronic acid content in polysaccharide samples.
Principle: Uronic acids are dehydrated and converted to furfural (B47365) derivatives in the presence of concentrated sulfuric acid and heat. These derivatives then react with carbazole (B46965) to produce a pink-purple colored complex, the absorbance of which is measured spectrophotometrically at 525 nm.
Reagents:
-
Concentrated Sulfuric Acid (98%)
-
Sodium Tetraborate Decahydrate (0.9 g in 100 mL of concentrated sulfuric acid)
-
Carbazole Reagent (0.1% w/v in absolute ethanol)
-
D-Galacturonic Acid or D-Glucuronic Acid standard solutions (e.g., 0-100 µg/mL)
Procedure:
-
Prepare a standard curve using known concentrations of D-galacturonic acid or D-glucuronic acid.
-
To 0.5 mL of the polysaccharide sample solution (or standard), add 3 mL of the sodium tetraborate-sulfuric acid reagent.
-
Mix well and heat in a boiling water bath for 10 minutes.
-
Cool the tubes to room temperature in an ice bath.
-
Add 0.1 mL of the carbazole reagent and mix thoroughly.
-
Heat again in a boiling water bath for 15 minutes.
-
Cool to room temperature and measure the absorbance at 525 nm against a reagent blank.
-
Calculate the uronic acid content of the sample by comparing its absorbance to the standard curve.
Note: Neutral sugars can interfere with this assay. Modifications using m-hydroxydiphenyl instead of carbazole can reduce this interference.[15]
Analysis of Uronic Acids by High-Performance Liquid Chromatography (HPLC)
HPLC provides a more precise method for both the quantification and identification of individual uronic acids after their liberation from the polysaccharide chain. Pre-column derivatization with a UV-active or fluorescent tag is often employed to enhance detection sensitivity.
Principle: Polysaccharides are first hydrolyzed to release their constituent monosaccharides, including uronic acids. The liberated monosaccharides are then derivatized with a labeling agent, such as 1-phenyl-3-methyl-5-pyrazolone (PMP), to allow for sensitive detection by UV or fluorescence detectors. The derivatized sugars are then separated and quantified by reverse-phase HPLC.
Procedure:
-
Hydrolysis: Hydrolyze the polysaccharide sample (e.g., with 2 M trifluoroacetic acid at 120°C for 2 hours) to release the monosaccharides. Neutralize the hydrolysate with a suitable base (e.g., NaOH).
-
Derivatization with PMP:
-
To the neutralized hydrolysate, add a methanolic solution of PMP (e.g., 0.5 M) and a base catalyst (e.g., 0.3 M NaOH or triethylamine).[16]
-
Incubate the mixture at a controlled temperature (e.g., 70°C) for a specific duration (e.g., 30-60 minutes).
-
After cooling, neutralize the reaction with an acid (e.g., HCl).
-
Extract the PMP-derivatized sugars with an organic solvent (e.g., chloroform) to remove excess PMP. The aqueous layer containing the derivatives is collected for HPLC analysis.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).
-
Detection: UV detector at a wavelength appropriate for the PMP derivative (e.g., 245 nm).
-
Quantification: Prepare a standard curve with PMP-derivatized uronic acid standards (D-glucuronic acid, D-galacturonic acid, etc.) to quantify the amounts in the sample.
-
Visualizations
References
- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 2. cusabio.com [cusabio.com]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. researchgate.net [researchgate.net]
- 5. Structure–immunomodulatory activity relationships of dietary polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A galacturonic acid-rich polysaccharide from Diospyros kaki peel: Isolation, characterization, rheological properties and antioxidant activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Structure Activity Relationship Models for the Antioxidant Activity of Polysaccharides [ideas.repec.org]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. compound | Graphviz [graphviz.org]
- 14. mdpi.com [mdpi.com]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to D-Mannuronic Acid Reference Materials for Researchers
For scientists and professionals in drug development and research, the quality and reliability of reference materials are paramount. D-Mannuronic acid, a key component of alginates with significant interest in pharmaceuticals and biomaterials, requires well-characterized standards for accurate quantification and validation of analytical methods. This guide provides an objective comparison of commercially available D-Mannuronic acid standards, supported by experimental data and detailed analytical protocols.
Comparison of Commercially Available D-Mannuronic Acid Standards
While designated "Certified Reference Materials" (CRMs) for D-Mannuronic acid are not widely marketed, several suppliers offer high-purity standards suitable for most research and quality control applications. The primary differentiator among these products is the stated purity, the analytical techniques used for characterization, and the comprehensiveness of the supplied Certificate of Analysis (CoA). Below is a summary of quantitative data from prominent suppliers.
| Supplier | Product Name | CAS Number | Purity/Assay | Analytical Method(s) | Availability of CoA/Data |
| Sigma-Aldrich | D-Mannuronic acid sodium salt | 921-56-2 | ≥90% | HPLC | Certificate of Analysis available[1][2] |
| MedChemExpress | D-Mannuronic acid sodium | 921-56-2 | 99.81% | Not specified | Data sheet and CoA available |
| BOC Sciences | D-mannuronic acid sodium | 921-56-2 | 98% | Not specified | Purity stated on website[] |
| BioCrick | D-mannuronic acid sodium salt | 921-56-2 | >98% | HPLC, MS, NMR | CoA, HPLC, MS, NMR data mentioned as available[4] |
Note: D-Hexamannuronic acid is a more specialized oligomer and is less commonly available as a certified reference material. D-Mannuronic acid is the monosaccharide unit and is more widely available as a standard. The data presented here is for D-Mannuronic acid and its sodium salt.
Experimental Protocols for Quality Control of D-Mannuronic Acid Standards
Accurate characterization of D-Mannuronic acid standards is crucial. High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) are two powerful techniques for assay and purity determination.
Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)
This method provides a robust approach for determining the purity of a D-Mannuronic acid standard.
Principle: The method separates D-Mannuronic acid from potential impurities based on their differential partitioning between a stationary phase and a mobile phase. Detection by UV absorbance allows for quantification.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 mm x 150 mm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Ultrapure water
-
D-Mannuronic acid reference standard and sample for analysis
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a buffer (e.g., 0.1 M potassium dihydrogen phosphate, pH adjusted to 2.5 with orthophosphoric acid) and an organic modifier like acetonitrile. The final composition may need optimization, but a starting point could be 95:5 (v/v) buffer to acetonitrile.
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve the D-Mannuronic acid standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Accurately weigh and dissolve the D-Mannuronic acid sample to be tested in the mobile phase to a similar concentration as the primary standard.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase, maintained at a constant temperature (e.g., 30 °C).
-
Mobile Phase: Isocratic elution with the prepared mobile phase at a flow rate of 1.0 mL/min.
-
Injection Volume: 10 µL.
-
UV Detection: 210 nm.
-
-
Analysis and Data Interpretation:
-
Inject the calibration standards to generate a calibration curve of peak area versus concentration.
-
Inject the sample solution.
-
The purity of the sample is calculated by comparing its peak area to the calibration curve. Impurity peaks can also be quantified.
-
Absolute Quantification by Quantitative ¹H-NMR (qNMR)
qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte.
Principle: The integral of an NMR signal is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a specific proton signal from the analyte with that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
-
D-Mannuronic acid sample
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., D₂O)
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the D-Mannuronic acid sample and the certified internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H-NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified.
-
Ensure a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal for D-Mannuronic acid (e.g., the anomeric proton) and a signal from the internal standard.
-
Calculate the purity of the D-Mannuronic acid using the following formula:
Purityanalyte = ( Ianalyte / Istd ) * ( Nstd / Nanalyte ) * ( Manalyte / Mstd ) * ( mstd / manalyte ) * Puritystd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
Purity = Purity of the standard
-
Visualizing Workflows and Pathways
To further aid in the understanding of the analytical process and the biological context of D-Mannuronic acid, the following diagrams are provided.
References
Determining the M/G Ratio in Alginate: A Comparative Guide to Acid Hydrolysis and Spectroscopic Methods
For researchers, scientists, and drug development professionals, the ratio of β-D-mannuronic acid (M) to α-L-guluronic acid (G) in alginate is a critical parameter influencing its physicochemical properties and functional performance. This guide provides a detailed comparison of the traditional acid hydrolysis method with modern spectroscopic techniques for determining the M/G ratio, supported by experimental data and protocols.
The arrangement of M and G monomers along the alginate polymer chain dictates its gelling properties, viscosity, and biocompatibility, making an accurate determination of the M/G ratio essential for material characterization and application development. While acid hydrolysis has been a foundational technique, spectroscopic methods offer non-destructive and often faster alternatives.
Performance Comparison of Analytical Methods
The choice of method for determining the M/G ratio often involves a trade-off between accuracy, sample preparation time, and the need for specialized equipment. The following table summarizes the key performance characteristics of the most common techniques.
| Method | Principle | Sample Preparation | Analysis Time | Accuracy | Precision | Key Advantages | Key Disadvantages |
| Acid Hydrolysis followed by ¹H NMR | Complete depolymerization to monomers, followed by quantification using Nuclear Magnetic Resonance (NMR) spectroscopy. | Extensive: Requires complete hydrolysis of the polymer, neutralization, and dissolution in a deuterated solvent. | Long (several hours to days) | High | High | Considered the "gold standard" for accuracy. Provides detailed structural information. | Destructive to the sample, time-consuming, requires expensive equipment and expertise. |
| ¹³C CP-MAS NMR | Direct analysis of the solid-state polymer using Cross-Polarization Magic Angle Spinning NMR. | Minimal: No depolymerization required; sample is packed into a rotor.[1][2] | Moderate (minutes to hours) | Good to High[1][2] | Good | Non-destructive, requires minimal sample preparation, provides information on the solid-state structure.[1][2] | Requires specialized solid-state NMR equipment and expertise. |
| FTIR Spectroscopy | Analysis based on the differential absorption of infrared radiation by M and G units. | Minimal: Sample can be analyzed as a solid film or powder. | Short (minutes) | Moderate | Moderate | Rapid, non-destructive, and relatively inexpensive.[3] | Less accurate than NMR, relies on empirical correlations, and can be affected by sample hydration.[3] |
| Acid Methanolysis with HPAEC-PAD | Depolymerization via methanolysis followed by separation and quantification of monomers using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection. | Moderate: Requires methanolysis and sample filtration. | Moderate to Long | Good | Good | Can simultaneously estimate purity and M/G ratio in a single analysis.[4] | Destructive, requires specialized chromatography equipment. |
Experimental Protocols
Acid Hydrolysis Followed by ¹H NMR Spectroscopy
This method involves the complete breakdown of the alginate polymer into its constituent monomers, which are then quantified using high-resolution ¹H NMR.
Protocol:
-
Hydrolysis:
-
Weigh approximately 10 mg of the dried alginate sample into a screw-cap vial.
-
Add 1 mL of 2 M trifluoroacetic acid (TFA).
-
Seal the vial and heat at 121°C for 2 hours to achieve complete hydrolysis.
-
-
Sample Preparation for NMR:
-
Cool the hydrolyzed sample to room temperature.
-
Evaporate the TFA under a stream of nitrogen or using a rotary evaporator.
-
Add 1 mL of deuterium (B1214612) oxide (D₂O) to the dried residue and re-evaporate to remove any remaining TFA. Repeat this step twice.
-
Dissolve the final dried residue in a known volume of D₂O (e.g., 0.7 mL).
-
Transfer the solution to an NMR tube.
-
-
NMR Analysis:
-
Acquire the ¹H NMR spectrum at an elevated temperature (e.g., 80-90°C) to ensure sharp signals and minimize viscosity effects.[5]
-
Integrate the signals corresponding to the anomeric protons of the M and G residues. The M/G ratio is calculated from the ratio of these integrated areas.
-
¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR
This solid-state NMR technique allows for the direct determination of the M/G ratio in intact alginate powders, eliminating the need for destructive sample preparation.[1][2]
Protocol:
-
Sample Preparation:
-
Pack the powdered alginate sample into a solid-state NMR rotor (typically 4 mm or 7 mm).
-
-
NMR Analysis:
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR offers a rapid, non-destructive method for estimating the M/G ratio based on the characteristic vibrational bands of the M and G units.[3]
Protocol:
-
Sample Preparation:
-
Prepare a thin, uniform film of the alginate sample on a suitable substrate (e.g., by casting from an aqueous solution).
-
Alternatively, the powdered sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
-
FTIR Analysis:
-
Acquire the FTIR spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
The M/G ratio can be estimated by calculating the ratio of the absorbances of specific bands associated with M and G units, such as those around 808 cm⁻¹ (M-related) and 787 cm⁻¹ (G-related), or 1320 cm⁻¹ and 1290 cm⁻¹.[3]
-
Visualizing the Workflows
The following diagrams illustrate the experimental workflows for the described methods.
Caption: Workflow for M/G ratio determination by acid hydrolysis and ¹H NMR.
Caption: Workflow for M/G ratio determination by solid-state NMR.
Caption: Workflow for M/G ratio estimation by FTIR spectroscopy.
References
- 1. Direct quantification of M/G ratio from (13)C CP-MAS NMR spectra of alginate powders by multivariate curve resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ecronicon.net [ecronicon.net]
- 4. Estimation of alginate purity and M/G ratio by methanolysis coupled with anion exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
Distinguishing D-Hexamannuronic Acid: A Comparative Guide for Researchers
For Immediate Publication
A Comprehensive Guide to the Analytical Differentiation of D-Hexamannuronic Acid from Other Key Hexuronic Acids for Researchers, Scientists, and Drug Development Professionals.
This guide provides a detailed comparison of this compound with other common hexuronic acids, including D-Glucuronic acid, D-Galacturonic acid, and L-Iduronic acid. By presenting key structural differences and comparative experimental data from advanced analytical techniques, this document serves as a valuable resource for the unambiguous identification and characterization of these important monosaccharides.
Structural and Stereochemical Differences
Hexuronic acids are sugar acids derived from the oxidation of the terminal carbon's hydroxyl group of a monosaccharide to a carboxylic acid. The stereochemistry of the hydroxyl groups along the pyranose ring is the primary distinguishing feature among isomers. D-Mannuronic acid is the C-2 epimer of D-Glucuronic acid and the C-4 epimer of D-Galacturonic acid. L-Iduronic acid is the C-5 epimer of D-Glucuronic acid. These subtle structural variations lead to significant differences in their chemical and physical properties, which can be exploited for their separation and identification.
Data Presentation: Comparative Analytical Data
The following tables summarize quantitative data from various analytical techniques, offering a direct comparison of this compound and its common isomers.
Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (ppm)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of hexuronic acids, providing detailed information about the chemical environment of each proton and carbon atom.
| Atom | D-Mannuronic Acid (in Alginate) | D-Glucuronic Acid | D-Galacturonic Acid | L-Iduronic Acid (in Dermatan Sulfate) |
| ¹H-1 | ~4.68 | 5.23 (α), 4.64 (β) | 5.28 (α), 4.88 (β) | ~5.0 |
| ¹H-2 | ~3.80 | 3.54 (α), 3.30 (β) | 3.88 (α), 3.61 (β) | ~3.8 |
| ¹H-3 | ~3.70 | 3.75 (α), 3.51 (β) | 4.02 (α), 3.80 (β) | ~4.1 |
| ¹H-4 | ~3.65 | 3.63 (α), 3.52 (β) | 4.41 (α), 4.25 (β) | ~4.2 |
| ¹H-5 | ~4.00 | 4.10 (α), 3.78 (β) | 4.50 (α), 4.17 (β) | ~4.8 |
| ¹³C-1 | ~102 | 92.9 (α), 97.0 (β) | 93.1 (α), 97.5 (β) | ~100 |
| ¹³C-2 | ~72 | 72.5 (α), 75.0 (β) | 69.0 (α), 72.5 (β) | ~71 |
| ¹³C-3 | ~74 | 73.9 (α), 76.5 (β) | 70.1 (α), 73.5 (β) | ~73 |
| ¹³C-4 | ~70 | 72.1 (α), 72.6 (β) | 70.8 (α), 71.5 (β) | ~70 |
| ¹³C-5 | ~76 | 76.5 (α), 76.8 (β) | 76.1 (α), 76.4 (β) | ~73 |
| ¹³C-6 | ~176 | 175.5 (α), 177.3 (β) | 175.4 (α), 177.2 (β) | ~175 |
Note: Chemical shifts can vary depending on the solvent, pH, temperature, and whether the uronic acid is part of a larger polymer. Data for D-Mannuronic acid is typically reported in the context of alginate polymers.
Table 2: Comparative GC-MS Data of Trimethylsilyl (TMS) Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) of derivatized sugars allows for their separation based on volatility and provides characteristic fragmentation patterns for identification.
| Hexuronic Acid Isomer | Derivatization Method | Typical Retention Index (RI) | Key Mass Fragments (m/z) |
| D-Mannuronic Acid | Trimethylsilylation | Varies | 73, 147, 204, 217, 319, 333, 407 |
| D-Glucuronic Acid | Trimethylsilylation | 1968 (on HP-5MS)[1] | 73, 147, 204, 217, 271, 319, 333, 407[1] |
| D-Galacturonic Acid | Trimethylsilylation | Varies | 73, 147, 204, 217, 271, 319, 333, 407 |
| L-Iduronic Acid | Trimethylsilylation | Varies | 73, 147, 204, 217, 319, 333, 407 |
Note: Retention indices and fragmentation patterns are highly dependent on the specific GC column, temperature program, and derivatization protocol used.
Table 3: Comparative HPLC Retention Times
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of underivatized or derivatized hexuronic acids.
| Hexuronic Acid Isomer | Column | Mobile Phase | Detection | Approximate Retention Time (min) |
| D-Mannuronic Acid | Anion Exchange | Gradient of NaOH and Sodium Acetate | Pulsed Amperometry | Varies |
| D-Glucuronic Acid | Anion Exchange | Gradient of NaOH and Sodium Acetate | Pulsed Amperometry | Varies |
| D-Galacturonic Acid | Anion Exchange | Gradient of NaOH and Sodium Acetate | Pulsed Amperometry | Varies |
| L-Iduronic Acid | Anion Exchange | Gradient of NaOH and Sodium Acetate | Pulsed Amperometry | Varies |
Note: Retention times are highly method-dependent. The use of anion exchange chromatography is common for the separation of these acidic sugars.
Experimental Protocols
NMR Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra for structural elucidation and comparison of hexuronic acids.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified hexuronic acid in 0.5 mL of deuterium (B1214612) oxide (D₂O). For polymeric samples, hydrolysis may be required prior to analysis.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a suitable probe.
-
¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a spectral width of 10-12 ppm, a sufficient number of scans for adequate signal-to-noise ratio, and a relaxation delay of 2-5 seconds. Water suppression techniques may be necessary.
-
¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum. A proton-decoupled sequence is typically used. A larger number of scans and a longer relaxation delay may be required compared to ¹H NMR.
-
2D NMR (Optional but Recommended): For unambiguous assignment of signals, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) for ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) for ¹H-¹³C correlations.
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing of the chemical shifts (e.g., to an internal standard like DSS or TSP).
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and identify hexuronic acids as their volatile derivatives.
Methodology:
-
Hydrolysis (for polymeric samples): Hydrolyze the polysaccharide sample using an appropriate acid (e.g., trifluoroacetic acid) to release the constituent monosaccharides.
-
Derivatization (Trimethylsilylation): a. Dry the sample completely under a stream of nitrogen. b. Add a solution of hydroxylamine (B1172632) hydrochloride in pyridine (B92270) to the dry sample and heat to form oximes. c. Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and heat to complete the derivatization.
-
GC-MS Analysis: a. Gas Chromatograph: Use a GC equipped with a capillary column suitable for sugar analysis (e.g., a non-polar or medium-polarity column like a 5% phenyl-methylpolysiloxane). b. Injection: Inject an aliquot of the derivatized sample into the GC inlet. c. Temperature Program: Employ a suitable temperature program to achieve separation of the different hexuronic acid isomers. A typical program might start at a low temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 280°C). d. Mass Spectrometer: Operate the mass spectrometer in electron ionization (EI) mode. Acquire mass spectra over a suitable mass range (e.g., m/z 50-600).
-
Data Analysis: Identify the peaks based on their retention times and comparison of their mass spectra with reference spectra from libraries (e.g., NIST) or from previously analyzed standards.
High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify hexuronic acids.
Methodology:
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. If necessary, perform hydrolysis to liberate monosaccharides from polymers.
-
HPLC System: a. Column: Utilize a high-performance anion-exchange (HPAEC) column for the separation of underivatized uronic acids. b. Mobile Phase: Employ a gradient elution using an alkaline mobile phase, typically consisting of sodium hydroxide (B78521) and sodium acetate. c. Detector: Use a pulsed amperometric detector (PAD) for sensitive and selective detection of carbohydrates.
-
Chromatographic Conditions: a. Flow Rate: Set a suitable flow rate (e.g., 0.5-1.0 mL/min). b. Column Temperature: Maintain a constant column temperature to ensure reproducible retention times.
-
Data Analysis: Identify and quantify the hexuronic acids by comparing their retention times and peak areas with those of authentic standards.
Signaling Pathways and Biological Roles
Hexuronic acids are integral components of glycosaminoglycans (GAGs), which are key regulators of a wide range of biological processes through their interactions with proteins. The specific stereochemistry of each hexuronic acid influences the overall conformation of the GAG chain, leading to differential binding to growth factors, cytokines, and cell surface receptors, thereby modulating various signaling pathways.
Uronic Acid Pathway and its Link to Cellular Processes
The uronic acid pathway is a metabolic route that converts glucose to glucuronic acid, which can then be epimerized to L-iduronic acid. This pathway is crucial for the synthesis of UDP-glucuronic acid, the activated form used in the biosynthesis of GAGs and for detoxification reactions.
Caption: The Uronic Acid Pathway leading to the synthesis of activated hexuronic acids for GAG biosynthesis and detoxification.
Differential Signaling Roles of Hexuronic Acids in Glycosaminoglycans
The distinct stereochemistry of D-Mannuronic, D-Glucuronic, and L-Iduronic acids within GAGs like alginate, heparan sulfate, and dermatan sulfate dictates their specific protein binding and subsequent signaling outcomes.
Caption: Differential binding of GAGs containing specific hexuronic acids to proteins, leading to distinct cellular signaling.
Conclusion
The accurate differentiation of this compound from other hexuronic acid isomers is critical for research in glycobiology, drug development, and materials science. This guide provides a foundational framework for researchers to select and apply appropriate analytical techniques for the unambiguous characterization of these important biomolecules. The combination of NMR spectroscopy for detailed structural analysis, GC-MS for sensitive detection of derivatives, and HPLC for robust separation provides a powerful toolkit for addressing the challenges associated with hexuronic acid analysis. Further research into the specific signaling pathways modulated by each hexuronic acid will undoubtedly uncover new therapeutic targets and biomaterial applications.
References
A Comparative Guide to the Quantification of D-Hexamannuronic Acid
For researchers, scientists, and drug development professionals, the accurate quantification of D-hexamannuronic acid, a key component of alginates and other polysaccharides, is crucial for quality control, formulation development, and understanding biological activities. This guide provides an objective comparison of common analytical methods for this compound quantification, supported by experimental data and detailed protocols.
Comparison of Quantification Methods
The choice of a suitable analytical method for this compound quantification depends on various factors, including the required sensitivity and specificity, the complexity of the sample matrix, the presence of interfering substances like neutral sugars, and the available instrumentation. This section compares the performance of key colorimetric, enzymatic, and chromatographic assays.
Quantitative Performance Data
The following table summarizes the key performance characteristics of different assays for uronic acid quantification. Please note that these values are representative and can vary based on the specific experimental conditions and instrumentation.
| Assay Method | Principle | Linearity Range (Typical) | Limit of Detection (LOD) (Typical) | Limit of Quantification (LOQ) (Typical) | Key Advantages | Key Disadvantages |
| Carbazole (B46965) Assay | Colorimetric reaction between carbazole and dehydrated uronic acids in concentrated sulfuric acid. | 1 - 100 µg | ~1 µg | ~3 µg | Simple, rapid, and widely used. | Susceptible to interference from neutral sugars and other carbohydrates. Different uronic acids give different responses.[1][2] |
| m-Hydroxydiphenyl Assay | Colorimetric reaction of m-hydroxydiphenyl with furfural (B47365) derivatives of uronic acids in acid. | Varies; often up to 200 nmol | Not consistently reported | Not consistently reported | Less interference from neutral sugars compared to the carbazole assay.[3][4] | Color can be unstable and requires timely reading. |
| Phenol-Sulfuric Acid Assay | Colorimetric reaction of phenol (B47542) with dehydrated carbohydrates in concentrated sulfuric acid. | 1 - 150 nmol (for Mannose) | Not consistently reported | Not consistently reported | Simple, rapid, and sensitive for total carbohydrate estimation.[5][6] | Not specific for uronic acids; measures all carbohydrates present in the sample.[7] |
| Enzymatic Assay | Specific enzymatic conversion of D-mannuronic acid, often coupled to a spectrophotometric measurement. | 0 - 200 µM (for D-mannose) | ~8 µM (for D-mannose in urine) | Not consistently reported | Highly specific for the target uronic acid, minimizing interference.[8][9] | Requires specific enzymes which may not be commercially available for all uronic acids. |
| HPLC with UV/PAD Detection | Chromatographic separation of uronic acids followed by UV or Pulsed Amperometric Detection. | 10 - 400 µg/mL (for monomers) | 1.17 - 4.83 µg/mL (for monomers) | 3.55 - 18.32 µg/mL (for monomers) | High specificity and ability to separate and quantify different uronic acids simultaneously.[10][11] | Requires more complex instrumentation and sample preparation (e.g., hydrolysis, derivatization).[12] |
Experimental Protocols
Detailed methodologies for the key quantification assays are provided below. These protocols are based on established methods and may require optimization for specific sample types.
Carbazole Assay for Uronic Acids
This protocol is a widely used colorimetric method for the determination of uronic acids.
Reagents:
-
Sulfuric Acid-Borate Reagent: 9.0 g of sodium tetraborate (B1243019) decahydrate (B1171855) (Na₂B₄O₇·10H₂O) dissolved in 100 mL of concentrated sulfuric acid (H₂SO₄). Prepare with caution in an ice bath.
-
Carbazole Reagent: 0.125% (w/v) carbazole in absolute ethanol. Store in a dark bottle.
-
Standard Solution: A series of known concentrations of D-mannuronic acid (or a suitable standard like D-glucuronic acid) in distilled water.
Procedure:
-
Pipette 250 µL of the sample or standard into a glass test tube.
-
Add 1.5 mL of the ice-cold Sulfuric Acid-Borate Reagent and mix thoroughly while keeping the tubes in an ice bath.
-
Heat the tubes in a boiling water bath for 10 minutes.
-
Cool the tubes rapidly in an ice bath.
-
Add 50 µL of the Carbazole Reagent and mix well.
-
Heat the tubes again in a boiling water bath for 15 minutes.
-
Cool the tubes to room temperature.
-
Measure the absorbance at 525 nm using a spectrophotometer.
-
Construct a standard curve by plotting the absorbance versus the concentration of the standards. Determine the concentration of the samples from the standard curve.
Modified Sulfamate (B1201201)/m-Hydroxydiphenyl Assay
This method is recommended for samples containing a high concentration of neutral sugars to minimize interference.[13]
Reagents:
-
Sulfuric Acid/Tetraborate Reagent: 75 mM sodium tetraborate in concentrated sulfuric acid.
-
Sulfamate Reagent: 4 M potassium sulfamate (or sulfamic acid) adjusted to pH 1.6.
-
m-Hydroxydiphenyl Reagent: 0.5% (w/v) m-hydroxydiphenyl in 0.5% NaOH. Prepare fresh daily.
-
Standard Solution: A series of known concentrations of D-mannuronic acid in distilled water.
Procedure:
-
Pipette 0.4 mL of the sample or standard into a test tube.
-
Add 40 µL of the 4 M Sulfamate Reagent and mix.
-
Add 2.4 mL of the concentrated Sulfuric Acid/Tetraborate Reagent and mix thoroughly.
-
Heat the mixture in a boiling water bath for 20 minutes.
-
Cool the tubes in an ice bath.
-
Add 80 µL of the m-Hydroxydiphenyl Reagent and vortex immediately.
-
Allow the color to develop at room temperature for at least 10 minutes.
-
Measure the absorbance at 525 nm.
-
Construct a standard curve and determine the sample concentrations.
High-Performance Liquid Chromatography (HPLC) Method
This protocol provides a general framework for the quantification of D-mannuronic acid after acid hydrolysis and pre-column derivatization.
Sample Preparation (Hydrolysis):
-
Hydrolyze the polysaccharide sample containing this compound using an appropriate acid (e.g., 2 M trifluoroacetic acid or sulfuric acid) at a specific temperature and time to release the monosaccharides.
-
Neutralize the hydrolysate with a suitable base (e.g., NaOH or BaCO₃).
-
Centrifuge or filter the neutralized sample to remove any precipitate.
Pre-column Derivatization (with PMP):
-
To an aliquot of the hydrolysate, add a solution of 1-phenyl-3-methyl-5-pyrazolone (PMP) in methanol (B129727) and a solution of NaOH.
-
Incubate the mixture at an elevated temperature (e.g., 70°C) for a set period.
-
Cool the reaction mixture and neutralize with an acid (e.g., HCl).
-
Extract the PMP-labeled monosaccharides with an organic solvent (e.g., chloroform) to remove excess PMP. The aqueous layer containing the labeled sugars is collected for HPLC analysis.
HPLC Conditions (Representative):
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 7.0) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 245 nm.
-
Standard Curve: Prepare a standard curve using known concentrations of D-mannuronic acid that have undergone the same derivatization procedure.
Workflow Diagrams
The following diagrams illustrate the general workflows for the different types of this compound quantification assays.
Figure 1: General workflow for colorimetric quantification of this compound.
Figure 2: General workflow for HPLC-based quantification of this compound.
References
- 1. A microtiter plate assay for the determination of uronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamopen.com [benthamopen.com]
- 3. Measurement of uronic acids without interference from neutral sugars. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. bowdish.ca [bowdish.ca]
- 6. Carbohydrate analysis by a phenol-sulfuric acid method in microplate format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenol Sulfuric Acid Method_Chemicalbook [chemicalbook.com]
- 8. Enzymatic assay of D-mannose in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enzymatic assay of D-mannose from urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of the uronic acid composition of seaweed dietary fibre by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Determination of M/G ratio of propylene glycol alginate sodium sulfate by HPLC with pre-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to Uronic Acid Production: Enzymatic vs. Chemical Hydrolysis
For researchers, scientists, and professionals in drug development, the efficient and pure production of uronic acids is a critical step in various applications, from creating bioactive molecules to developing new therapeutics. Uronic acids, sugar acids derived from the oxidation of a terminal hydroxyl group of a monosaccharide, are key components of many biologically important polysaccharides like pectin (B1162225) and glycosaminoglycans. Their isolation from these natural polymers is primarily achieved through hydrolysis, a process that breaks the glycosidic bonds. This guide provides an objective comparison of the two main hydrolysis methods: enzymatic and chemical, supported by experimental data, detailed protocols, and visual workflows to aid in selecting the optimal method for your research needs.
At a Glance: Key Differences
| Feature | Enzymatic Hydrolysis | Chemical Hydrolysis |
| Principle | Utilizes specific enzymes to cleave glycosidic bonds. | Employs strong acids and high temperatures to break down polysaccharides. |
| Specificity | High, targets specific linkages, resulting in higher purity. | Low, non-specific, leading to a mixture of monosaccharides and degradation byproducts. |
| Yield | Generally higher due to specific and gentle reaction conditions. | Often lower due to degradation of the target uronic acids.[1][2] |
| Reaction Conditions | Mild (lower temperatures, near-neutral pH).[3] | Harsh (high temperatures, strong acids).[1][4] |
| Byproducts | Minimal, leading to a cleaner product stream. | Significant formation of undesirable byproducts, such as furfurals. |
| Environmental Impact | More environmentally friendly, uses biodegradable enzymes.[5] | Involves hazardous chemicals and potential for harmful waste products.[5] |
| Cost | Enzyme costs can be high, but may be offset by higher yields and purity. | Acids are generally cheaper, but purification costs can be substantial. |
| Reaction Time | Can be slower than chemical methods.[6] | Generally faster reaction rates.[7] |
Quantitative Comparison of Hydrolysis Methods
The choice between enzymatic and chemical hydrolysis often hinges on the desired yield and purity of the final uronic acid product. The following table summarizes quantitative data from various studies, highlighting the performance of each method.
| Hydrolysis Method | Starting Material | Target Uronic Acid | Yield | Purity | Reference |
| Enzymatic | Pectin | Galacturonic Acid | Up to 96.9% pectin degradation rate | High | [8] |
| Chemical (H₂SO₄) | Pectin | Galacturonic Acid | ~9% | Low | [2] |
| Chemical (HCl) | Pectin | Galacturonic Acid | ~29% | Low | [2] |
| Chemical (TFA) | Pectin | Galacturonic Acid | Higher than H₂SO₄ and HCl, but still subject to degradation with increased acid concentration and temperature. | Moderate | [2] |
| Combined Chemical & Enzymatic | Pectin | Galacturonic Acid | High recovery | High | [1] |
Note: Yields can vary significantly based on the specific substrate, enzyme or acid concentration, temperature, and reaction time.
Experimental Protocols
Below are representative experimental protocols for both enzymatic and chemical hydrolysis for the production of galacturonic acid from pectin.
Enzymatic Hydrolysis Protocol
This protocol outlines a typical procedure for the enzymatic hydrolysis of pectin to produce D-galacturonic acid.
Materials:
-
Pectin (e.g., from citrus peel)
-
Pectinase (B1165727) enzyme complex (containing polygalacturonase and pectin methylesterase)
-
Sodium acetate (B1210297) buffer (0.1 M, pH 4.5)
-
Deionized water
-
Heating magnetic stirrer
-
pH meter
-
Centrifuge
Procedure:
-
Prepare a 1% (w/v) pectin solution by dissolving pectin in sodium acetate buffer.
-
Adjust the pH of the pectin solution to 4.5 using a pH meter.
-
Preheat the solution to the optimal temperature for the pectinase enzyme (typically 40-50°C) using a heating magnetic stirrer.[9]
-
Add the pectinase enzyme to the pectin solution. The enzyme-to-substrate ratio should be optimized according to the manufacturer's instructions (e.g., 10 U/g of pectin).
-
Incubate the mixture for a specified period (e.g., 2-24 hours) with continuous stirring.[2]
-
Monitor the reaction progress by taking aliquots at different time points and measuring the release of reducing sugars.
-
Terminate the reaction by heating the mixture to 100°C for 10 minutes to denature the enzyme.
-
Centrifuge the reaction mixture to remove any insoluble material.
-
The supernatant containing the released galacturonic acid can be further purified using techniques like chromatography.
Chemical Hydrolysis Protocol (Acid Hydrolysis)
This protocol describes a common method for the acid hydrolysis of pectin.
Materials:
-
Pectin (e.g., from citrus peel)
-
Sulfuric acid (H₂SO₄) or Trifluoroacetic acid (TFA)
-
Deionized water
-
Reflux apparatus
-
Heating mantle
-
Neutralizing agent (e.g., calcium carbonate or sodium hydroxide)
-
Filter paper
Procedure:
-
Prepare a 1% (w/v) pectin suspension in deionized water.
-
Add the acid to the desired concentration (e.g., 0.5 M H₂SO₄ or 2 M TFA).[1]
-
Set up the reflux apparatus and heat the mixture to a specific temperature (e.g., 80-100°C) using a heating mantle.[1][4]
-
Maintain the reaction for a set duration (e.g., 2-6 hours).[4] Be aware that prolonged hydrolysis can lead to the degradation of the released uronic acids.[4]
-
After hydrolysis, cool the mixture to room temperature.
-
Neutralize the hydrolysate by slowly adding a neutralizing agent until the pH reaches approximately 7.0.
-
Filter the mixture to remove the precipitated salt (e.g., calcium sulfate) and any unhydrolyzed material.
-
The filtrate containing the uronic acids can then be further processed for purification and analysis.
Visualizing the Hydrolysis Workflows
The following diagrams, generated using the DOT language, illustrate the experimental workflows for both enzymatic and chemical hydrolysis, providing a clear visual comparison of the two processes.
Caption: Workflow for Enzymatic Hydrolysis of Pectin.
Caption: Workflow for Chemical Hydrolysis of Pectin.
Signaling Pathways and Biological Significance
Uronic acids, particularly D-glucuronic acid and L-iduronic acid, are integral components of glycosaminoglycans (GAGs), which play crucial roles in various biological processes. The uronic acid pathway is a key metabolic route for the production of UDP-glucuronic acid, a precursor for GAG synthesis and detoxification reactions.[10][11] L-Galacturonic acid and its oligomers have shown significant biological activities, including anti-inflammatory and anti-cancer properties, making them promising for therapeutic research.[12]
The diagram below illustrates a simplified overview of the uronic acid pathway, highlighting its connection to GAG synthesis.
Caption: Simplified Uronic Acid Pathway and its Biological Roles.
Conclusion and Recommendations
The choice between enzymatic and chemical hydrolysis for uronic acid production is a critical decision that impacts yield, purity, and downstream applications.
Enzymatic hydrolysis is the recommended method when high purity and yield of uronic acids are paramount. Its mild reaction conditions preserve the integrity of the target molecules, making it ideal for applications in pharmaceuticals and drug development where product quality is non-negotiable. While the initial cost of enzymes may be higher, the reduced need for extensive purification and the higher yield of a superior quality product often justify the investment.[3][5][7]
Chemical hydrolysis , particularly with strong acids like sulfuric or hydrochloric acid, is a faster but less efficient method that leads to significant degradation of the target uronic acids and the formation of undesirable byproducts.[1][2] This method may be considered for applications where high purity is not a primary concern, or for initial, crude extraction before further purification steps. The use of milder acids like TFA can offer a compromise, but still requires careful optimization to minimize degradation.[2]
For researchers aiming to produce high-quality uronic acids for sensitive applications, the evidence strongly supports the adoption of enzymatic hydrolysis. The specificity and gentle nature of enzymes ensure a superior product that is more amenable to downstream processing and biological testing.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. ilsagroup.com [ilsagroup.com]
- 4. scialert.net [scialert.net]
- 5. Site is undergoing maintenance [symbiotech.ru]
- 6. researchgate.net [researchgate.net]
- 7. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 8. A wholly biological method for galactaric acid production from pectin by the combination of enzymatic hydrolysis and resting-cell catalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. microbenotes.com [microbenotes.com]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Bioactivity of D-Hexamannuronic Acid and Other Oligosaccharides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactivity of D-Hexamannuronic acid, a homopolymer of D-Mannuronic acid, against other relevant oligosaccharides. The following sections present a summary of quantitative data from experimental studies, detailed methodologies for key bioactivity assays, and visualizations of the underlying signaling pathways. This information is intended to assist researchers and drug development professionals in evaluating the therapeutic potential of these compounds.
Quantitative Bioactivity Data
The bioactivity of oligosaccharides is influenced by their monomeric composition, degree of polymerization, and molecular weight. The following tables summarize the available quantitative data comparing the antioxidant and anti-inflammatory activities of polymannuronic acid (a proxy for this compound) and other oligosaccharides.
| Oligosaccharide | Bioactivity Assay | Concentration | Result | Reference |
| Polymannuronic Acid (PM) | Superoxide Scavenging | 100 µg/mL | Slightly weaker than Polyguluronic Acid | [1] |
| Polyguluronic Acid (PG) | Superoxide Scavenging | 100 µg/mL | Slightly stronger than Polymannuronic Acid | [1] |
| Alginate Oligosaccharides (AOs) | Hydroxyl Radical Scavenging | Not specified | Highest activity compared to FOs and COs | [2] |
| Chitosan Oligosaccharides (COs) | Superoxide Radical Scavenging | Not specified | Highest activity compared to AOs and FOs | [2] |
| Fucoidan (B602826) Oligosaccharides (FOs) | Hydroxyl Radical Scavenging | Not specified | Lower activity than AOs | [2] |
| Oligosaccharide | Bioactivity Assay | Cell Line | Result | Reference |
| Polymannuronic Acid (PM) | Nitric Oxide (NO) Production | RAW264.7 | Weaker inducer of NO production than PG | [1] |
| Polyguluronic Acid (PG) | Nitric Oxide (NO) Production | RAW264.7 | Stronger inducer of NO production than PM | [1] |
| Fucoidan | Nitric Oxide (NO) Production Inhibition | Primary Microglia | IC50 of ~125 µg/mL | [3] |
| D-Mannuronic Acid | TNF-α Production Inhibition | Monocyte-derived macrophages | Significant reduction at 5 and 25 µ g/well | [4] |
| D-Mannuronic Acid | IL-6 Production Inhibition | HEK293 cells | Significant suppression | [5] |
Experimental Protocols
Detailed methodologies for the key bioactivity assays cited in this guide are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.
Workflow:
Caption: Workflow for DPPH Radical Scavenging Assay.
Detailed Steps:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Dissolve the oligosaccharide samples and a positive control (e.g., ascorbic acid) in a suitable solvent to prepare a stock solution. From the stock solution, prepare a series of dilutions.
-
Reaction Mixture: In a 96-well microplate, add a specific volume of the sample, positive control, or blank (solvent) to an equal volume of the DPPH working solution.
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (DPPH solution and solvent) and A_sample is the absorbance of the sample with DPPH solution. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the sample concentration.[2][4][6][7][8]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
Workflow:
Caption: Workflow for ABTS Radical Scavenging Assay.
Detailed Steps:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.
-
Adjustment of ABTS•+ Solution: Dilute the ABTS•+ solution with ethanol or water to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare serial dilutions of the oligosaccharide samples and a positive control (e.g., Trolox).
-
Reaction Mixture: In a 96-well microplate, add a small volume of the sample, positive control, or blank to the adjusted ABTS•+ solution.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 6 minutes).
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value is then determined from a plot of inhibition percentage versus concentration.
Nitric Oxide (NO) Scavenging Assay in RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide by macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Workflow:
References
- 1. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitory effect of fucoidan on nitric oxide production in lipopolysaccharide-activated primary microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
